molecular formula C18H26N2O B249065 1-(1-Benzoyl-4-piperidinyl)azepane

1-(1-Benzoyl-4-piperidinyl)azepane

Cat. No.: B249065
M. Wt: 286.4 g/mol
InChI Key: ZCCHWMPGRXSXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Note: The following is a generic template. Specific details on applications, mechanism of action, and research value for this exact compound are not currently available from the search results and require further research.] 1-(1-Benzoyl-4-piperidinyl)azepane is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring benzoylpiperidine scaffolds are frequently investigated for their potential biological activity and are utilized as key intermediates or building blocks in organic synthesis . The structural motifs present in this molecule suggest potential for application in developing pharmacologically active agents, similar to other benzoylpiperidine derivatives which are explored in various therapeutic areas . As a sophisticated organic building block, this compound can be used to construct more complex molecular architectures for high-throughput screening and drug discovery programs. Researchers may employ it in the synthesis of novel chemical entities to study structure-activity relationships (SAR). Please Note: This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant scientific literature and safety data sheets before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

[4-(azepan-1-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H26N2O/c21-18(16-8-4-3-5-9-16)20-14-10-17(11-15-20)19-12-6-1-2-7-13-19/h3-5,8-9,17H,1-2,6-7,10-15H2

InChI Key

ZCCHWMPGRXSXGS-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(1-Benzoyl-4-piperidinyl)azepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and relevant pharmacological context for the novel compound 1-(1-Benzoyl-4-piperidinyl)azepane. While this specific molecule is not extensively documented in publicly available literature, its constituent moieties, benzoylpiperidine and azepane, are well-characterized pharmacophores. This document extrapolates data from related structures to provide a predictive profile of the target compound, including its physicochemical properties and likely biological activity. Detailed hypothetical protocols for its synthesis are presented, along with a visualization of a key signaling pathway associated with structurally similar molecules.

Introduction

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast number of therapeutic agents. When functionalized at the 4-position with a benzoyl group, it forms the benzoylpiperidine fragment, a privileged structure known for its interaction with various central nervous system (CNS) targets. The azepane ring, a seven-membered saturated heterocycle, is also a component of several approved pharmaceuticals. The combination of these two pharmacophores in This compound suggests potential for novel pharmacological activity, likely within the CNS space. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and evaluation of this and related compounds.

Chemical Properties

Table 1: Physicochemical Properties of Azepane
PropertyValueReference(s)
IUPAC Name Azepane[1][2]
Synonyms Hexamethyleneimine, Homopiperidine[1]
CAS Number 111-49-9[1][2]
Molecular Formula C₆H₁₃N[1][2]
Molecular Weight 99.177 g/mol [1][2]
Appearance Colorless liquid[1]
Melting Point -37 °C[1]
Boiling Point 138 °C[1]
Density 0.88 g/cm³[1]
Table 2: Physicochemical Properties of a Representative Benzoylpiperidine Derivative

(phenyl(piperidin-4-yl)methanone)

PropertyValueReference(s)
IUPAC Name Phenyl(piperidin-4-yl)methanone
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
Predicted LogP 1.8
Predicted Solubility Data not available
Table 3: Predicted Properties of this compound
PropertyPredicted Value
IUPAC Name (4-(Azepan-1-yl)piperidin-1-yl)(phenyl)methanone
Molecular Formula C₁₈H₂₆N₂O
Molecular Weight 286.42 g/mol
Topological Polar Surface Area 23.55 Ų
Predicted LogP 3.2

Note: Predicted values are calculated using computational models and should be confirmed by experimental data.

Experimental Protocols: A Plausible Synthetic Route

The synthesis of this compound can be logically approached via a two-step process: first, the formation of the 4-(azepan-1-yl)piperidine intermediate, followed by N-acylation with benzoyl chloride.

Step 1: Synthesis of 4-(Azepan-1-yl)piperidine via Reductive Amination

This procedure is adapted from established methods for the reductive amination of ketones with secondary amines.

Workflow Diagram:

G start Start Materials: - N-Boc-4-piperidone - Azepane reductive_amination Reductive Amination (Sodium triacetoxyborohydride, Dichloromethane) start->reductive_amination deprotection Boc Deprotection (Trifluoroacetic acid or HCl in Dioxane) reductive_amination->deprotection intermediate Intermediate: 4-(Azepan-1-yl)piperidine deprotection->intermediate

Caption: Synthetic workflow for the preparation of the 4-(azepan-1-yl)piperidine intermediate.

Methodology:

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1 equivalent) and azepane (1.1 equivalents) in anhydrous dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(azepan-1-yl)piperidine.

  • Deprotection: Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) or 4M HCl in 1,4-dioxane. Stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether, or neutralize with a base (e.g., NaOH solution) and extract the free base into an organic solvent. After drying and solvent removal, 4-(azepan-1-yl)piperidine is obtained.

Step 2: N-Benzoylation of 4-(Azepan-1-yl)piperidine

This procedure follows the principles of the Schotten-Baumann reaction for the acylation of secondary amines.

Methodology:

  • Reaction Setup: Dissolve 4-(azepan-1-yl)piperidine (1 equivalent) in DCM or tetrahydrofuran (THF). Add a base, such as triethylamine (1.5 equivalents) or pyridine (1.5 equivalents), and cool the mixture to 0 °C.

  • Acylation: Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, this compound.

Predicted Biological Activity and Signaling Pathway

The benzoylpiperidine scaffold is a well-known pharmacophore in many centrally acting agents, particularly those targeting dopamine and serotonin receptors. Specifically, many 4-benzoylpiperidine derivatives have been identified as potent antagonists of the dopamine D2 receptor.[3] Antagonism of the D2 receptor is a key mechanism of action for many antipsychotic drugs.

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, couples to the Gαi/o subunit. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound would be expected to bind to the D2 receptor and block the binding of dopamine, thereby preventing this downstream signaling cascade.

Dopamine D2 Receptor Signaling Pathway (Antagonized)

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Antagonist This compound (Antagonist) Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets

References

An In-depth Technical Guide on the Structure Elucidation of 1-(1-Benzoyl-4-piperidinyl)azepane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides a comprehensive, albeit hypothetical, guide to the synthesis and structural elucidation of 1-(1-Benzoyl-4-piperidinyl)azepane. Due to the absence of published data for this specific molecule, this guide is constructed based on established chemical principles and spectral data from analogous structures. It serves as a predictive framework for researchers encountering this or similar novel compounds.

Introduction

This compound is a tertiary amine featuring a central piperidine ring N-acylated with a benzoyl group and substituted at the 4-position with an azepane ring. The elucidation of such a novel structure requires a systematic approach employing a combination of synthesis and advanced spectroscopic techniques. This document outlines a plausible synthetic route and the expected analytical data for the unambiguous confirmation of its structure.

Proposed Synthesis Pathway

A logical and efficient method for the synthesis of the target compound is a two-step process involving an initial reductive amination followed by N-acylation. This approach offers high yields and readily available starting materials.

Step 1: Reductive Amination 1-Benzoyl-4-piperidone can be reacted with azepane in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to form the intermediate 1-(4-azepanylpiperidin-1-yl)ethan-1-one.

Step 2: N-Benzoylation The secondary amine of the piperidine ring in the intermediate is then acylated using benzoyl chloride in the presence of a base like triethylamine (TEA) to yield the final product, this compound.

Synthesis_Workflow start 1-Benzoyl-4-piperidone + Azepane reductive_amination Reductive Amination (NaBH(OAc)₃) start->reductive_amination intermediate 4-(Azepan-1-yl)piperidine reductive_amination->intermediate benzoylation N-Benzoylation (Benzoyl Chloride, TEA) intermediate->benzoylation end This compound benzoylation->end

Figure 1: Proposed synthesis workflow for this compound.

Structure Elucidation

The confirmation of the synthesized molecule's structure would rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzoyl, piperidine, and azepane protons. The aromatic protons of the benzoyl group will appear in the downfield region. The piperidine and azepane protons will exhibit complex multiplets in the aliphatic region due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon of the benzoyl group. The aromatic carbons will also appear in the downfield region, while the aliphatic carbons of the piperidine and azepane rings will be found in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Benzoyl-C=O - ~170.0
Benzoyl-Ar-H (ortho) ~7.4 - 7.5 (m, 2H) ~136.0 (quat.)
Benzoyl-Ar-H (meta, para) ~7.3 - 7.4 (m, 3H) ~129.5, ~128.5, ~127.0
Piperidine-H2ax, H6ax ~4.6 (m, 1H) ~47.0
Piperidine-H2eq, H6eq ~3.1 (m, 1H) ~42.0
Piperidine-H3, H5 ~1.8 - 2.0 (m, 4H) ~32.0
Piperidine-H4 ~2.5 (tt, 1H) ~60.0
Azepane-H2', H7' ~2.6 - 2.7 (m, 4H) ~55.0

| Azepane-H3', H4', H5', H6' | ~1.5 - 1.7 (m, 8H) | ~28.0, ~27.0 |

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the amide functional group. Other characteristic peaks will include C-H stretching from the aromatic and aliphatic portions, and C-N stretching vibrations.

Table 2: Predicted IR Absorption Data

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H (Aromatic) 3100 - 3000 Medium
C-H (Aliphatic) 2950 - 2850 Strong
C=O (Amide) 1650 - 1630 Strong
C=C (Aromatic) 1600, 1450 Medium

| C-N | 1250 - 1020 | Medium |

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum under electron ionization (EI) would show the molecular ion peak and several characteristic fragment ions resulting from the cleavage of the benzoyl group, and fragmentation of the piperidine and azepane rings.

Table 3: Predicted Mass Spectrometry Data

m/z Proposed Fragment
298.21 [M]⁺ (Molecular Ion)
105.03 [C₆H₅CO]⁺ (Benzoyl cation)
193.18 [M - C₆H₅CO]⁺

| 77.04 | [C₆H₅]⁺ (Phenyl cation) |

Fragmentation_Pathway parent [M]⁺ m/z = 298.21 frag1 [M - C₆H₅CO]⁺ m/z = 193.18 parent->frag1 α-cleavage frag2 [C₆H₅CO]⁺ m/z = 105.03 parent->frag2 α-cleavage frag3 [C₆H₅]⁺ m/z = 77.04 frag2->frag3 - CO

Figure 2: Predicted major fragmentation pathways for this compound.

Experimental Protocols

  • Reductive Amination: To a solution of 1-benzoyl-4-piperidone (1.0 eq) and azepane (1.2 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours. Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude 4-(azepan-1-yl)piperidine.

  • N-Benzoylation: Dissolve the crude intermediate in DCM and add triethylamine (2.0 eq). Cool the solution to 0 °C and add benzoyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature for 4 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford the title compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer with Attenuated Total Reflectance (ATR) sampling.

  • Mass Spectrometry: High-resolution mass spectra would be acquired on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

Conclusion

This technical guide presents a hypothetical but scientifically rigorous approach to the synthesis and complete structure elucidation of this compound. The proposed synthetic route is practical, and the predicted spectroscopic data provide a clear roadmap for the characterization of this novel compound. This framework can be adapted for the study of other new chemical entities within drug discovery and development.

In-depth Technical Guide: 1-(1-Benzoyl-4-piperidinyl)azepane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and pharmacological databases lack specific information regarding the mechanism of action, quantitative data, and detailed experimental protocols for the compound "1-(1-Benzoyl-4-piperidinyl)azepane." The following guide is constructed based on the analysis of structurally related compounds containing the benzoylpiperidine and azepane moieties, which are known to interact with various biological targets. This information is intended for research and drug development professionals and should be considered theoretical in the absence of direct experimental evidence for the specified molecule.

Executive Summary

This compound is a novel chemical entity for which the mechanism of action has not been explicitly elucidated in published literature. However, its structural components—a benzoylpiperidine core linked to an azepane ring—suggest potential interactions with receptors and transporters in the central nervous system. The benzoylpiperidine fragment is a well-established pharmacophore found in numerous psychoactive drugs, particularly those targeting serotoninergic and dopaminergic systems. The azepane moiety, a seven-membered nitrogen-containing ring, is also present in various pharmaceuticals and can influence receptor binding and pharmacokinetic properties. This guide synthesizes available information on these related structures to propose a putative mechanism of action and to outline potential experimental approaches for its investigation.

Putative Mechanism of Action

Based on the prevalence of the 4-benzoylpiperidine scaffold in centrally active agents, this compound is hypothesized to act as a modulator of neurotransmitter systems. The 4-(p-fluorobenzoyl)piperidine moiety, in particular, is a known pharmacophore for 5-HT2A serotonin receptors.[1] Therefore, a primary hypothesis is that this compound may exhibit affinity for serotonin receptors, potentially acting as an antagonist or inverse agonist.

Furthermore, derivatives of 1-aralkyl-4-benzylpiperidine have shown high affinity for sigma (σ) receptors, suggesting another potential target class for this compound.[2] The interaction with dopaminergic receptors, while less directly suggested by the core structure, cannot be ruled out, as many benzoylpiperidine-containing compounds exhibit polypharmacology across different monoamine receptors.[1]

The azepane ring may serve to orient the benzoylpiperidine core within the binding pocket of its target receptor(s) and could contribute to the overall affinity and selectivity profile.

Potential Signaling Pathways

Should this compound act as a 5-HT2A receptor antagonist, it would likely modulate downstream signaling cascades typically associated with this Gq/11-coupled receptor. This includes the inhibition of phospholipase C (PLC) activation, leading to reduced production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Hypothesized Signaling Pathway for 5-HT2A Antagonism

5HT2A_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Serotonin Serotonin Serotonin->Receptor Activates Compound This compound Compound->Receptor Inhibits Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Putative inhibition of the 5-HT2A receptor signaling pathway.

Suggested Experimental Protocols for Target Validation

To elucidate the mechanism of action of this compound, a tiered experimental approach is recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors and transporters, with an initial focus on serotoninergic, dopaminergic, and sigma receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells stably transfected with the human 5-HT2A receptor) are prepared by homogenization and centrifugation.

  • Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (this compound).

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Start Start Membrane_Prep Receptor Membrane Preparation Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Caption: Workflow for determining receptor binding affinity.

Functional Assays

Objective: To characterize the functional activity (e.g., agonist, antagonist, inverse agonist) of this compound at its identified binding sites.

Methodology (Example for 5-HT2A):

  • Cell Culture: HEK293 cells expressing the human 5-HT2A receptor are cultured.

  • Calcium Mobilization Assay: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition:

    • Agonist mode: Increasing concentrations of the test compound are added, and changes in intracellular calcium are measured.

    • Antagonist mode: Cells are pre-incubated with increasing concentrations of the test compound, followed by the addition of a known agonist (e.g., serotonin), and the inhibition of the agonist-induced calcium response is measured.

  • Fluorescence Measurement: Changes in fluorescence are monitored using a plate reader.

  • Data Analysis: Dose-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Quantitative Data Summary (Hypothetical)

As no experimental data is available for this compound, the following table is a template for how such data would be presented.

TargetAssay TypeRadioligandKᵢ (nM)Functional ActivityEC₅₀/IC₅₀ (nM)
5-HT2ABinding[³H]ketanserinTBDTBDTBD
D₂Binding[³H]spiperoneTBDTBDTBD
σ₁Binding--INVALID-LINK---pentazocineTBDTBDTBD
σ₂Binding[³H]DTGTBDTBDTBD

TBD: To Be Determined

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be experimentally determined, its structural features strongly suggest it may function as a modulator of CNS targets, particularly serotonin and sigma receptors. The experimental protocols outlined in this guide provide a clear path forward for elucidating its pharmacological profile. Future research should focus on comprehensive in vitro screening followed by in vivo studies to assess its therapeutic potential and pharmacokinetic/pharmacodynamic properties. The benzoylpiperidine scaffold continues to be a privileged structure in medicinal chemistry, and a thorough investigation of this novel derivative is warranted.[1]

References

A Technical Guide to the Potential Biological Targets of 1-(1-Benzoyl-4-piperidinyl)azepane: A Structured Approach for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The compound 1-(1-Benzoyl-4-piperidinyl)azepane is a novel chemical entity for which no public biological data currently exists. This technical guide addresses this gap by proposing a rational, evidence-based strategy for identifying and validating its potential biological targets. By deconstructing the molecule into its core fragments—the benzoylpiperidine moiety and the azepane ring—we can infer a high probability of interaction with central nervous system (CNS) targets. The benzoylpiperidine fragment is a well-established "privileged structure" in medicinal chemistry, frequently associated with serotoninergic and dopaminergic receptor ligands, as well as inhibitors of key enzymes like monoacylglycerol lipase (MAGL) and acetylcholinesterase (AChE)[1][2]. Similarly, the conformationally flexible azepane ring is a component of numerous CNS-active drugs and has been incorporated into ligands targeting monoamine transporters[3].

This whitepaper outlines a comprehensive, hypothetical research program designed to systematically investigate these potential targets. It provides detailed experimental protocols for primary screening, target validation, and functional characterization. Furthermore, it includes standardized templates for data presentation and visualizations of experimental workflows and signaling pathways to guide future research on this and structurally related compounds.

Rationale for Target Prioritization: A Fragment-Based Hypothesis

Given the absence of empirical data for this compound, a logical first step is to analyze its constituent chemical motifs to generate a testable hypothesis regarding its biological activity. The molecule comprises a benzoyl group attached to a piperidine ring, which is in turn linked to an azepane ring.

  • The Benzoylpiperidine Moiety: This fragment is a cornerstone of many CNS-active compounds. Notably, the 4-benzoylpiperidine structure is a key pharmacophore in antagonists of serotoninergic 5-HT2A receptors and dopaminergic D2 receptors[1][4]. Its structural similarity to the butyrophenone class of antipsychotics further strengthens this hypothesis. Additionally, derivatives of benzoylpiperidine have been developed as potent inhibitors of monoacylglycerol lipase (MAGL), acetylcholinesterase (AChE), and the serotonin transporter (SERT)[1][5][6].

  • The Azepane Moiety: The seven-membered azepane ring provides significant conformational flexibility, a desirable trait for optimizing interactions with diverse biological targets[7]. This ring system is found in various approved pharmaceuticals. Recent studies have highlighted N-substituted azepanes as potent inhibitors of monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT)[3].

Based on this analysis, the primary hypothesis is that this compound is a modulator of CNS targets. The logical flow for prioritizing these targets is depicted below.

G compound This compound fragment1 Benzoylpiperidine Fragment compound->fragment1 contains fragment2 Azepane Fragment compound->fragment2 contains hypothesis Primary Hypothesis: CNS Activity fragment1->hypothesis suggests fragment2->hypothesis suggests targets Prioritized Target Classes hypothesis->targets leads to gpcr GPCRs (Serotonin, Dopamine) targets->gpcr transporter Monoamine Transporters (SERT, DAT, NET) targets->transporter enzyme Enzymes (AChE, MAGL) targets->enzyme

Figure 1: Target Prioritization Logic.

Proposed Research Workflow for Target Identification and Validation

A multi-stage approach is recommended to efficiently identify and characterize the biological targets of this compound. The workflow progresses from broad, unbiased screening to specific, functional validation.

G start_node Start: Novel Compound phase1 Phase 1: Broad Screening (e.g., Eurofins Safety Panel) start_node->phase1 decision1 Hits Identified? phase1->decision1 phase2 Phase 2: Target Validation (Radioligand Binding Assays) decision2 Binding Confirmed? phase2->decision2 phase3 Phase 3: Functional Characterization (Cell-Based Assays) decision3 Functional Activity? phase3->decision3 phase4 Phase 4: Selectivity Profiling (Against Related Targets) end_node End: Target Profile & Lead Optimization phase4->end_node decision1->phase2 Yes decision1->end_node No (Re-evaluate) decision2->phase3 Yes decision2->end_node No (Re-evaluate) decision3->phase4 Yes decision3->end_node No (Re-evaluate)

Figure 2: Experimental Workflow for Target Validation.

Detailed Experimental Protocols

The following protocols are representative of the key experiments required for Phase 2 and Phase 3 of the proposed research workflow.

Protocol: Radioligand Binding Assay for 5-HT2A Receptor
  • Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [³H]-Ketanserin (specific activity ~80 Ci/mmol).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compound: this compound, dissolved in DMSO, with serial dilutions in Assay Buffer.

    • 96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.

  • Methodology:

    • Prepare assay plates by adding 50 µL of Assay Buffer (for total binding), 50 µL of 10 µM Mianserin (for non-specific binding), or 50 µL of the test compound at various concentrations.

    • Add 50 µL of [³H]-Ketanserin (final concentration ~1 nM) to all wells.

    • Add 100 µL of the cell membrane preparation (10-20 µg protein per well) to initiate the binding reaction.

    • Incubate the plates at 25°C for 60 minutes with gentle agitation.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 300 µL of ice-cold Assay Buffer.

    • Allow filters to dry, then place them in scintillation vials with 4 mL of scintillation cocktail.

    • Quantify radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol: cAMP Accumulation Assay for a Gi-Coupled Receptor
  • Objective: To determine if this compound acts as an agonist or antagonist at a Gi-coupled receptor (e.g., D2 dopamine receptor).

  • Materials:

    • CHO-K1 cells stably expressing the human D2 receptor.

    • Assay Medium: HBSS supplemented with 5 mM HEPES and 500 µM IBMX.

    • Forskolin (adenylyl cyclase activator).

    • Reference Agonist: Quinpirole.

    • cAMP detection kit (e.g., HTRF or AlphaLISA).

  • Methodology:

    • Antagonist Mode:

      • Seed cells in a 96-well plate and grow to confluence.

      • Pre-incubate cells with varying concentrations of the test compound for 15 minutes.

      • Add a fixed concentration of Quinpirole (at its EC80) and a fixed concentration of Forskolin (e.g., 1 µM).

      • Incubate for 30 minutes at 37°C.

    • Agonist Mode:

      • Seed cells as above.

      • Add varying concentrations of the test compound along with a fixed concentration of Forskolin.

      • Incubate for 30 minutes at 37°C.

    • Detection:

      • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

    • Analysis:

      • In antagonist mode, plot the cAMP concentration against the test compound concentration to determine the IC50.

      • In agonist mode, plot the cAMP concentration against the test compound concentration to determine the EC50 and Emax.

Hypothetical Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and analysis.

Table 1: Hypothetical Binding Affinities (Ki) for CNS Receptors

Target Radioligand Ki (nM) ± SEM
5-HT2A [³H]-Ketanserin 15.2 ± 1.8
D2L [³H]-Spiperone 89.5 ± 7.3
SERT [³H]-Citalopram 250.1 ± 21.5
NET [³H]-Nisoxetine > 1000
DAT [³H]-WIN 35,428 750.6 ± 65.2

| M1 | [³H]-Pirenzepine | > 1000 |

Table 2: Hypothetical Functional Activity (IC50 / EC50) at Key Targets

Target Assay Type Mode Potency (nM) ± SEM Efficacy (% of Ref)
5-HT2A Calcium Flux Antagonist IC50: 22.4 ± 3.1 100%
D2L cAMP Accumulation Antagonist IC50: 110.8 ± 12.4 95%

| SERT | Neurotransmitter Uptake | Inhibitor | IC50: 315.2 ± 28.9 | 100% |

Potential Signaling Pathway Involvement

Should this compound prove to be a potent 5-HT2A antagonist, it would modulate the Gq-coupled signaling pathway. This pathway is critical in neuronal excitability and plasticity.

G ligand Serotonin (5-HT) receptor 5-HT2A Receptor ligand->receptor activates antagonist Compound X (Antagonist) antagonist->receptor blocks g_protein Gq/11 receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc PKC Activation dag->pkc ca2 Ca²⁺ Release er->ca2 response Cellular Response (e.g., Neuronal Excitability) ca2->response pkc->response

Figure 3: Simplified 5-HT2A Gq Signaling Pathway.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, its chemical architecture strongly suggests a profile centered on CNS targets, particularly serotonin and dopamine receptors and monoamine transporters. The structured research program outlined in this guide provides a clear and efficient path for its initial pharmacological characterization. Successful identification and validation of its primary targets would be the first step toward understanding its therapeutic potential and could form the basis for future lead optimization programs in areas such as neuropsychiatric disorders or neurodegenerative diseases. Subsequent studies should focus on in vivo efficacy, pharmacokinetics, and safety pharmacology to build a comprehensive profile of this novel chemical entity.

References

A Technical Guide to 1-(1-Benzoyl-4-piperidinyl)azepane and the Role of Azepane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azepane scaffold's significance in medicinal chemistry, with a specific focus on the characteristics and potential of the novel compound, 1-(1-Benzoyl-4-piperidinyl)azepane. While this specific molecule is not extensively documented in current literature, this guide extrapolates its potential properties and synthesis based on the well-established roles of its constituent benzoylpiperidine and azepane moieties.

The Azepane Scaffold: A Versatile Player in Drug Discovery

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a key structural motif in a multitude of pharmacologically active compounds.[1][2] Its structural flexibility and ability to present substituents in diverse three-dimensional orientations make it a valuable scaffold for interacting with a variety of biological targets.[1] The azepane motif is present in over 20 FDA-approved drugs, highlighting its importance in contemporary medicine.[2] These drugs span a wide range of therapeutic areas, including treatments for cancer, Alzheimer's disease, and microbial infections, as well as acting as histamine H3 receptor inhibitors and anticonvulsants.[2]

The synthesis of azepane derivatives is an active area of research, with common strategies including ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences.[3][4]

Table 1: Examples of FDA-Approved Drugs Containing an Azepane Scaffold

Drug NameTherapeutic ClassMechanism of Action
Benazepril AntihypertensiveAngiotensin-Converting Enzyme (ACE) Inhibitor
Azelastine AntihistamineH1 Receptor Antagonist
Tolazamide AntidiabeticSulfonylurea
Glisoxepide AntidiabeticSulfonylurea
Bazedoxifene Osteoporosis TreatmentSelective Estrogen Receptor Modulator (SERM)

The Benzoylpiperidine Moiety: A Privileged Scaffold

The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry due to its frequent appearance in bioactive molecules targeting a range of receptors.[5][6] This scaffold is particularly prominent in the development of atypical antipsychotic agents.[5] It is a key component of potent 5-HT2A serotonin receptor antagonists like ketanserin and altanserin.[5][6] The benzoylpiperidine moiety is also considered a potential bioisostere of the piperazine ring, offering a strategy to modulate the physicochemical and pharmacological properties of a lead compound.[5] The diverse biological activities associated with this scaffold include anticancer, antipsychotic, antithrombotic, antiarrhythmic, and neuroprotective effects.[6]

Analysis of this compound

Proposed Synthesis

A plausible synthetic route to this compound would involve a two-step process starting from commercially available precursors. The initial step would be the synthesis of the intermediate, 1-(piperidin-4-yl)azepane, via reductive amination of 4-piperidone with azepane. The subsequent step would be the N-acylation of the secondary amine of the piperidine ring with benzoyl chloride to yield the final product.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Acylation azepane Azepane intermediate 1-(Piperidin-4-yl)azepane azepane->intermediate piperidone 4-Piperidone piperidone->intermediate final_product This compound intermediate->final_product reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->intermediate benzoyl_chloride Benzoyl Chloride benzoyl_chloride->final_product base Base (e.g., Triethylamine) base->final_product

Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(Piperidin-4-yl)azepane

  • To a solution of 4-piperidone (1.0 eq) in dichloromethane (DCM), add azepane (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(piperidin-4-yl)azepane.

Step 2: Synthesis of this compound

  • Dissolve 1-(piperidin-4-yl)azepane (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to yield this compound.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C18H26N2O
Molecular Weight 286.42 g/mol
LogP ~3.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bonds 3

Note: These values are estimations and would require experimental verification.

Postulated Biological Activity and Signaling Pathways

Given the prevalence of the benzoylpiperidine scaffold in centrally acting agents, particularly those targeting serotonin receptors, it is plausible that this compound could exhibit affinity for these targets. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target for many antipsychotic drugs.[5] Antagonism of this receptor is a well-established mechanism for the treatment of psychosis. The azepane moiety, with its conformational flexibility, could influence the binding affinity and selectivity of the molecule for various receptor subtypes.

G cluster_pathway Simplified 5-HT2A Receptor Signaling Pathway ligand 5-HT (Serotonin) or Antagonist receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Potential signaling pathway for an azepane-containing compound.

Conclusion

The azepane scaffold is a validated and valuable component in modern drug discovery, contributing to a diverse array of approved therapeutics.[2] While the specific compound this compound remains to be fully characterized, its hybrid structure, combining the flexible azepane ring with the privileged benzoylpiperidine moiety, presents an intriguing profile for further investigation. The synthetic route proposed herein is based on established and reliable chemical transformations. The potential for this molecule to interact with CNS targets, such as serotonin receptors, warrants its synthesis and biological evaluation to uncover its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the rich chemical space offered by azepane-based compounds.

References

Spectroscopic Data for 1-(1-Benzoyl-4-piperidinyl)azepane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the specific compound 1-(1-Benzoyl-4-piperidinyl)azepane did not yield specific experimental data. The information available in public chemical databases and scientific literature pertains to structurally related but distinct molecules, making a direct data summary for the requested compound impossible at this time.

While detailed experimental spectra for this compound are not currently available, this technical guide will outline the general principles and expected spectroscopic characteristics based on the known functional groups and structural motifs of the molecule. This provides a foundational understanding for researchers and scientists who may be synthesizing or analyzing this compound.

Predicted Spectroscopic Characteristics

The structure of this compound comprises a benzoyl group, a piperidine ring, and an azepane ring. The expected spectroscopic data would reflect the key features of these components.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoyl group, likely in the range of 7.0-8.0 ppm. The protons on the piperidine and azepane rings would appear in the aliphatic region, typically between 1.0 and 4.0 ppm. The specific chemical shifts and coupling patterns would be influenced by the conformational flexibility of the seven-membered azepane ring and the substitution on the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the carbonyl carbon of the benzoyl group around 170 ppm. Aromatic carbons would resonate in the 120-140 ppm region. The aliphatic carbons of the piperidine and azepane rings would be found in the upfield region of the spectrum, generally between 20 and 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, as well as C-N stretching vibrations.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) would correspond to the exact mass of the compound. Fragmentation patterns would likely involve cleavage of the amide bond, as well as fragmentation of the piperidine and azepane rings, providing valuable structural information.

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies for obtaining spectroscopic data for organic compounds.

NMR Spectroscopy:

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. Various NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structure elucidation.

IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or in solution.

  • Data Acquisition: The prepared sample is placed in an FT-IR spectrometer, and the spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).

Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (e.g., ESI, EI) purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

In Silico Modeling of 1-(1-Benzoyl-4-piperidinyl)azepane Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of 1-(1-Benzoyl-4-piperidinyl)azepane, a compound of interest for its potential interaction with sigma receptors. Given the implication of sigma-1 (σ₁) and sigma-2 (σ₂) receptors in a variety of neurological and psychiatric disorders, understanding the binding mechanics of novel ligands is of paramount importance in drug discovery and development.[1][2] This document outlines the experimental and computational methodologies for characterizing the receptor binding profile of this compound and its analogs.

Quantitative Data Summary: Receptor Binding Affinities

Compound/AnalogScaffoldTarget ReceptorBinding Affinity (Ki in nM)
Analog 14-AroylpiperidineSigma-115.2
Analog 24-AroylpiperidineSigma-18.7
Analog 34-(α-Hydroxyphenyl)piperidineSigma-11.2
Analog 4N-BenzylpiperidineSigma-137
Analog 54-Benzyl-1-(benzylsulfonyl)piperidineSigma-10.96
Analog 54-Benzyl-1-(benzylsulfonyl)piperidineSigma-291.8
Haloperidol (Reference)ButyrophenoneSigma-12.5
Haloperidol (Reference)ButyrophenoneSigma-2-
(+)Pentazocine (Reference)BenzomorphanSigma-13.58
DTG (Reference)GuanidineSigma-1 / Sigma-2Non-selective

Note: The data presented is a curated selection from multiple sources to represent the binding affinities of compounds with similar core structures to this compound. The exact Ki values for the title compound would need to be determined experimentally.

Experimental Protocols

Radioligand Binding Assay for Sigma Receptors

The determination of binding affinities (Ki values) is typically achieved through competitive radioligand binding assays.

Objective: To determine the affinity of a test compound (e.g., this compound) for sigma-1 and sigma-2 receptors by measuring its ability to displace a known radioligand.

Materials:

  • Receptor Source: Membranes prepared from guinea pig brain (for sigma-1) or rat liver (for sigma-2).

  • Radioligand for Sigma-1: [³H]-(+)-Pentazocine.

  • Radioligand for Sigma-2: [³H]-DTG (1,3-di-o-tolyl-guanidine) in the presence of a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to block binding to sigma-1 sites.

  • Test Compound: this compound.

  • Reference Compound: Haloperidol.

  • Incubation Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue (guinea pig brain or rat liver) in cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times with fresh buffer and resuspend to a final protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of this compound binding to a target receptor.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Predict Binding Pose) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB structure, Add Hydrogens, Remove Water) Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation (Assess Stability and Dynamics) Docking->MD_Sim Binding_Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD_Sim->Binding_Energy Interaction_Analysis Interaction Analysis (Identify Key Residues) MD_Sim->Interaction_Analysis

Caption: In Silico Modeling Workflow.

Molecular Docking Protocol

Objective: To predict the preferred binding orientation of this compound within the binding site of the sigma-1 or sigma-2 receptor.

Software: AutoDock, GOLD, or similar molecular docking software.

Procedure:

  • Ligand Preparation:

    • Draw the 2D structure of this compound and convert it to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges.

  • Protein Preparation:

    • Obtain the crystal structure of the target receptor (e.g., human sigma-1 receptor, PDB ID: 5HK1) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges.

    • Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.

  • Docking Simulation:

    • Set up the grid box to encompass the defined binding site.

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to generate a set of possible binding poses.

  • Analysis of Results:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Analyze the top-ranked poses based on their predicted binding energy and interactions with the receptor's amino acid residues.

Molecular Dynamics (MD) Simulation Protocol

Objective: To assess the stability of the predicted ligand-receptor complex and to analyze the dynamics of their interaction over time.

Software: GROMACS, AMBER, or NAMD.

Procedure:

  • System Preparation:

    • Use the best-ranked pose from molecular docking as the starting structure for the protein-ligand complex.

    • Place the complex in a periodic box of appropriate dimensions.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform a short simulation with position restraints on the protein and ligand heavy atoms to allow the solvent to equilibrate around them (NVT ensemble).

    • Perform a subsequent equilibration run to adjust the pressure of the system (NPT ensemble).

  • Production Run: Run the main MD simulation for a sufficient duration (e.g., 100 ns or more) without any restraints.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the complex.

    • RMSF (Root Mean Square Fluctuation): Analyze the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor over time.

    • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the MD trajectory.

Signaling Pathways

The interaction of ligands with sigma receptors can modulate various downstream signaling pathways. The following diagrams illustrate plausible signaling cascades for sigma-1 and sigma-2 receptors.

Sigma-1 Receptor Signaling

Sigma1_Signaling Ligand Sigma-1 Ligand (e.g., Agonist) Sigma1R Sigma-1 Receptor (σ₁R) (at ER-Mitochondria interface) Ligand->Sigma1R Binds BiP BiP Chaperone Sigma1R->BiP Dissociates from IP3R IP3 Receptor (IP3R) Sigma1R->IP3R Stabilizes Ca_ER Ca²⁺ Release from ER IP3R->Ca_ER Mediates Mitochondria Mitochondrial Ca²⁺ Uptake Ca_ER->Mitochondria Cell_Survival Modulation of Cell Survival & Plasticity Mitochondria->Cell_Survival Regulates

Caption: Sigma-1 Receptor Signaling Pathway.

The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, is involved in regulating calcium signaling and cell survival.[5] Upon ligand binding, it can dissociate from the BiP chaperone and modulate the activity of various ion channels and signaling proteins, including the IP3 receptor, thereby influencing intracellular calcium homeostasis and neuronal plasticity.[6][7]

Sigma-2 Receptor Signaling

Sigma2_Signaling Ligand Sigma-2 Ligand Sigma2R Sigma-2 Receptor (σ₂R/TMEM97) Ligand->Sigma2R Binds Apoptosis Apoptosis Ligand->Apoptosis Can induce PGRMC1 PGRMC1 Sigma2R->PGRMC1 Interacts with Ca_Signaling Calcium Signaling PGRMC1->Ca_Signaling Modulates Cell_Proliferation Cell Proliferation & Viability PGRMC1->Cell_Proliferation Influences Cellular_Processes Regulation of Cellular Processes Ca_Signaling->Cellular_Processes Cell_Proliferation->Cellular_Processes Apoptosis->Cellular_Processes

Caption: Sigma-2 Receptor Signaling Pathway.

The sigma-2 receptor, identified as the transmembrane protein TMEM97, is often found in complex with the progesterone receptor membrane component 1 (PGRMC1).[8] It plays a role in calcium signaling and the regulation of cell proliferation and death.[9] Ligands targeting the sigma-2 receptor can influence these pathways and are being investigated for their potential in cancer therapy.[10][11]

Conclusion

The in silico modeling of this compound's interaction with sigma receptors provides a powerful computational approach to complement and guide experimental studies. By combining molecular docking to predict binding modes and molecular dynamics simulations to understand the stability and dynamics of the ligand-receptor complex, researchers can gain valuable insights into the molecular determinants of binding affinity and selectivity. This knowledge is instrumental in the rational design and optimization of novel sigma receptor ligands for therapeutic applications. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the exciting field of neuropharmacology and drug discovery.

References

The Benzoylpiperidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Benzoylpiperidine Derivatives

For researchers, scientists, and professionals in drug development, the benzoylpiperidine moiety represents a cornerstone in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical development, and diverse pharmacological applications of benzoylpiperidine derivatives. Its remarkable versatility as a privileged structure has led to the development of numerous therapeutic agents across a wide spectrum of diseases, including cancer, psychosis, and neurological disorders. This document delves into the synthetic strategies, key experimental protocols, and the intricate signaling pathways modulated by these compounds, presenting a robust resource for advancing future drug discovery efforts.

Introduction: The Rise of a Privileged Structure

The phenyl(piperidin-4-yl)methanone, commonly known as the benzoylpiperidine fragment, has emerged as a significant chemical scaffold in medicinal chemistry.[1][2] Its metabolic stability and its role as a potential bioisostere of the piperazine ring make it a highly attractive framework for drug design.[1][2] The journey of benzoylpiperidine derivatives began with the recognition of their presence in various bioactive molecules, leading to their classification as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities.

The therapeutic landscape of benzoylpiperidine derivatives is vast and ever-expanding, encompassing applications as anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective agents.[1][2] Two prominent examples that highlight the significance of this scaffold are the potent 5-HT2A antagonists, ketanserin and altanserin, which feature the benzoylpiperidine motif.[1][2]

Synthetic Strategies and Methodologies

The synthesis of the benzoylpiperidine fragment is generally straightforward, employing readily available and cost-effective reagents.[2] The most common approaches involve either the introduction of a pre-formed benzoylpiperidine unit or the construction of the benzoyl moiety onto a piperidine ring.

General Synthetic Routes

A prevalent strategy involves the use of commercially available and appropriately substituted 4-benzoylpiperidine hydrochlorides or hydrobromides.[1] These intermediates can then undergo nucleophilic substitution, N-alkylation with alkyl halides, or amidic condensation with carboxylic acids to build the final molecule.[1]

Alternatively, isonipecotic acid serves as a common precursor.[1] The synthesis typically begins with the N-acetylation of the piperidine's amino group to prevent side reactions. The carboxylic acid group is then activated, often with thionyl chloride, followed by a Friedel-Crafts acylation with a suitable aromatic compound to form the benzoyl group.[1]

A general workflow for the synthesis of benzoylpiperidine derivatives is depicted below:

G cluster_0 Route A: Pre-formed Benzoylpiperidine cluster_1 Route B: Synthesis from Isonipecotic Acid Start_A Substituted 4-Benzoylpiperidine Reaction_A Nucleophilic Substitution / N-Alkylation / Amidation Start_A->Reaction_A Product_A Final Derivative Reaction_A->Product_A Start_B Isonipecotic Acid Step1_B N-Acetylation Start_B->Step1_B Step2_B Acid Activation (e.g., SOCl2) Step1_B->Step2_B Step3_B Friedel-Crafts Acylation Step2_B->Step3_B Step4_B Deprotection Step3_B->Step4_B Product_B 4-Benzoylpiperidine Core Step4_B->Product_B

General Synthetic Workflows for Benzoylpiperidine Derivatives.
Key Experimental Protocols

Protocol 1: Synthesis of 4-Benzoylpiperidine Hydrochloride from 1-Acetyl-4-piperidinecarboxylic acid

This protocol describes a common multi-step synthesis to obtain the core 4-benzoylpiperidine structure.

  • Acid Chloride Formation: 1-Acetyl-4-piperidinecarboxylic acid is reacted with thionyl chloride (SOCl2) at 20°C for 1 hour to form the corresponding acid chloride.

  • Friedel-Crafts Acylation: The acid chloride is then reacted with a suitable aromatic compound (e.g., benzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) in a solvent such as 1,2-dichloroethane. The reaction mixture is heated for 2 hours.

  • Deprotection: The resulting N-acetyl-4-benzoylpiperidine is subjected to acidic hydrolysis using aqueous HCl with heating to remove the acetyl protecting group, yielding 4-benzoylpiperidine hydrochloride.

Protocol 2: N-Alkylation of 4-Benzoylpiperidine

This protocol outlines the derivatization of the piperidine nitrogen.

  • Reaction Setup: 4-Benzoylpiperidine hydrochloride is dissolved in a suitable organic solvent (e.g., dichloromethane).

  • Base Addition: A base, such as potassium carbonate (K2CO3), is added to neutralize the hydrochloride and free the secondary amine.

  • Alkylation: The appropriate benzoyl chloride derivative is added to the reaction mixture, which is then stirred at room temperature for 24 hours.

  • Workup and Purification: The reaction crude is concentrated, and the product is extracted and purified, often through column chromatography, to yield the final N-substituted benzoylpiperidine derivative.[3]

Pharmacological Applications and Key Derivatives

The benzoylpiperidine scaffold has been successfully incorporated into a multitude of therapeutic agents targeting a diverse range of biological pathways.

Antipsychotic Agents

A significant area of application for benzoylpiperidine derivatives is in the development of atypical antipsychotics.[1] These compounds often target serotonin (5-HT) and dopamine (D) receptors. For instance, derivatives have been identified as potent and selective 5-HT2A ligands, with some compounds exhibiting IC50 values in the low nanomolar range.[1] Some derivatives also show mixed ligand activity, binding to both 5-HT2A and D2 receptors.[1]

CompoundTarget(s)IC50 (nM)Reference
Derivative 31 5-HT2A1.1[1]
Derivative 32 5-HT2A, D26.0, 12[1]
Derivative 33 5-HT2A2.4[1]
Anti-Cancer Agents

Monoacylglycerol Lipase (MAGL) Inhibitors: Benzoylpiperidine derivatives have been developed as reversible inhibitors of monoacylglycerol lipase (MAGL), a serine hydrolase involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][4] Inhibition of MAGL has shown promise in cancer therapy.[4] Certain derivatives have demonstrated notable antiproliferative activity against human breast and ovarian cancer cell lines, with IC50 values in the micromolar range.[1]

Tankyrase (TNKS) Inhibitors: Tankyrases are poly(ADP-ribose) polymerases that play a role in the Wnt signaling pathway, which is often dysregulated in cancer.[1] Benzoylpiperidine-based TNKS inhibitors have been designed to disrupt this pathway. Through structure-based design, potent and selective TNKS inhibitors have been developed.[1]

The Wnt signaling pathway, targeted by benzoylpiperidine-based TNKS inhibitors, is illustrated below:

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b inhibition bCatenin β-catenin GSK3b->bCatenin phosphorylation Axin Axin Axin->bCatenin APC APC APC->bCatenin Ub Ubiquitination & Degradation bCatenin->Ub Gene_Transcription Target Gene Transcription bCatenin->Gene_Transcription translocation to nucleus TNKS Tankyrase TNKS->Axin PARsylation & Ubiquitination Benzoylpiperidine_Inhibitor Benzoylpiperidine Derivative Benzoylpiperidine_Inhibitor->TNKS inhibition

Wnt Signaling Pathway and the Role of Tankyrase Inhibitors.
Neuroprotective and Neuromodulatory Agents

Glycine Transporter (GlyT) Inhibitors: Benzoylpiperidine derivatives have been investigated as inhibitors of glycine transporter type-2 (GlyT-2), which plays a role in regulating glycine levels in the central nervous system.[5] These inhibitors have potential applications in treating neuropathic pain.[5]

Acetylcholinesterase (AChE) Inhibitors: In the context of Alzheimer's disease, researchers have synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as potent acetylcholinesterase (AChE) inhibitors.[6] One such derivative, compound 21, exhibited an exceptionally low IC50 of 0.56 nM and showed high selectivity for AChE over butyrylcholinesterase (BuChE).[6]

CompoundTargetIC50 (nM)Selectivity (AChE/BuChE)Reference
Compound 21 AChE0.5618,000[6]

Dual-Target Inhibitors for Alzheimer's Disease: More recent efforts have focused on developing dual-target inhibitors that modulate both acetylcholinesterase and the serotonin transporter (SERT), addressing both cognitive and neuropsychiatric symptoms of Alzheimer's disease.[3][7]

Conclusion and Future Directions

The benzoylpiperidine scaffold has proven to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its favorable physicochemical properties and synthetic accessibility have cemented its status as a privileged structure in medicinal chemistry. The diverse range of biological targets that can be modulated by benzoylpiperidine derivatives underscores the vast potential that remains to be explored.

Future research will likely focus on the further optimization of existing derivatives to enhance potency, selectivity, and pharmacokinetic profiles. The application of novel synthetic methodologies will undoubtedly lead to the creation of more complex and diverse libraries of benzoylpiperidine compounds. As our understanding of disease biology deepens, the rational design of benzoylpiperidine-based molecules targeting novel pathways will continue to be a promising avenue for the development of next-generation therapeutics.

References

The Evolving Landscape of Azepane-Based Compounds: A Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocyclic ring, azepane, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and synthetic tractability have led to the development of a diverse array of therapeutic agents. This technical guide delves into the pharmacological profiles of novel azepane-based compounds, with a focus on recent advancements in their synthesis, biological evaluation, and mechanisms of action, particularly in the realms of oncology and immunology.

Azepane-Based Compounds as Potent Enzyme Inhibitors

Recent research has highlighted the potential of azepane derivatives as highly effective inhibitors of key enzymes implicated in disease pathogenesis. Notably, these compounds have shown significant promise in targeting protein tyrosine phosphatases and kinases involved in cancer and immune regulation.

PTPN2/PTPN1 Inhibition for Cancer Immunotherapy

Protein tyrosine phosphatase non-receptor type 2 (PTPN2) and type 1 (PTPN1) are critical negative regulators of inflammatory signaling pathways. Their inhibition has been identified as a promising strategy to enhance anti-tumor immunity. A novel series of azepane-containing derivatives has been developed, demonstrating potent, nanomolar-level inhibition of both PTPN2 and PTPN1.[1]

Table 1: In Vitro Inhibitory Activity of Azepane-Based PTPN2/PTPN1 Inhibitors

Compound IDPTPN2 IC50 (nM)PTPN1 IC50 (nM)
Compound 4 < 10< 10
ABBV-CLS-484 Data not specifiedData not specified

Note: Specific IC50 values for Compound 4 were stated as being in the nanomolar range in the source material, but precise figures were not provided in the abstract. ABBV-CLS-484 is a clinical trial candidate with a similar target profile.

These inhibitors have been shown to enhance T-cell and natural killer (NK) cell function by amplifying JAK-STAT signaling, leading to robust anti-tumor immunity in preclinical models.[2]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition in Oncology

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in cell cycle progression, particularly at the G1/S transition.[3] Its dysregulation is a common feature in many cancers. Novel pyrrolo[1,2-a]azepine derivatives have been synthesized and identified as potent inhibitors of CDK2, exhibiting significant anticancer activity.

Table 2: Anticancer Activity of Pyrrolo[1,2-a]azepine Derivatives

Compound IDTarget Cell LineIC50 (nM)
Compound 3 HepG24
Compound 6 HepG21.6
Compound 5b MCF710.7
Compound 6 HCT11621.1
Compound 3 Various4 - 44.2
Compound 7 Various20.7 - 45.4

Source: Antitumor activity evaluation was carried out against liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines.[4]

The potent activity of these compounds underscores the potential of the azepane scaffold in designing selective CDK2 inhibitors for cancer therapy.

Topoisomerase II Inhibition by Dibenzo[b,f]azepine Derivatives

Topoisomerase II is a vital enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells, making it a key target for chemotherapy.[5][6] Novel dibenzo[b,f]azepine-tethered isoxazoline derivatives have been synthesized and shown to act as topoisomerase II inhibitors with promising anticancer activity.[7]

Table 3: Proliferation Inhibition by a Dibenzo[b,f]azepine-Isoxazoline Derivative

Compound IDTarget Cell LineActivity
Compound 4g LM8G7, OVSAHO, MCF-7, RPMI8226-LR5Comparable to cisplatin and suramin

Note: Specific IC50 values were not provided in the abstract, but the activity was benchmarked against known anticancer agents.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following outlines the typical experimental protocols used in the evaluation of the aforementioned azepane-based compounds.

In Vitro Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant human PTPN2, PTPN1, or CDK2/cyclin complexes are expressed and purified. A suitable substrate (e.g., a phosphorylated peptide for phosphatases or a protein substrate for kinases) is prepared in an appropriate assay buffer.

  • Compound Preparation: Azepane-based inhibitors are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Reaction: The enzyme, substrate, and inhibitor are incubated together in a microplate format at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection: The reaction is stopped, and the product formation is quantified. For phosphatase assays, this may involve measuring the release of inorganic phosphate. For kinase assays, ATP consumption or substrate phosphorylation can be measured, often using fluorescence- or luminescence-based methods.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assays (SRB and MTT)
  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF7, HCT116) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the azepane-based compounds for a specified period (e.g., 48-72 hours).

  • Staining:

    • SRB (Sulforhodamine B) Assay: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye, which binds to total cellular protein.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: MTT reagent is added to the cells and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • Measurement and Analysis: The bound SRB dye is solubilized, or the formazan crystals are dissolved, and the absorbance is read using a microplate reader. The IC50 values, representing the concentration that inhibits cell growth by 50%, are then calculated.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The azepane-based compound is administered (e.g., orally or intraperitoneally) according to a predetermined schedule and dosage.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these novel azepane compounds is key to their rational development as therapeutic agents.

PTPN2/PTPN1 Inhibition and T-Cell Activation

PTPN2 and PTPN1 negatively regulate the JAK-STAT and T-cell receptor (TCR) signaling pathways. Inhibition of these phosphatases by azepane-based compounds leads to increased phosphorylation and activation of key signaling molecules, resulting in enhanced T-cell activation, proliferation, and effector functions, thereby promoting an anti-tumor immune response.

PTPN2_Inhibition_Pathway cluster_TCR T-Cell Receptor Signaling cluster_Cytokine Cytokine Signaling TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 Activation T-Cell Activation, Proliferation, Effector Function ZAP70->Activation CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT STAT->Activation Azepane_PTPN2i Azepane-based PTPN2/N1 Inhibitor PTPN2 PTPN2/N1 Azepane_PTPN2i->PTPN2 PTPN2->Lck PTPN2->JAK

Caption: PTPN2/PTPN1 Inhibition Pathway by Azepane Derivatives.

CDK2 Inhibition and Cell Cycle Arrest

CDK2, in complex with Cyclin E or Cyclin A, phosphorylates key substrates like the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and progression into the S phase of the cell cycle. Azepane-based CDK2 inhibitors block this phosphorylation event, causing cell cycle arrest at the G1/S checkpoint and preventing cancer cell proliferation.

CDK2_Inhibition_Pathway CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Azepane_CDK2i Azepane-based CDK2 Inhibitor Azepane_CDK2i->CyclinE_CDK2

Caption: CDK2 Inhibition Pathway by Azepane Derivatives.

Topoisomerase II Inhibition and Apoptosis

Topoisomerase II facilitates the passage of DNA strands through each other by creating transient double-strand breaks. Azepane-based topoisomerase II inhibitors stabilize the covalent complex between the enzyme and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.

TopoII_Inhibition_Workflow Start DNA Replication/ Transcription DNA_Tangles DNA Supercoiling and Tangling Start->DNA_Tangles TopoII_Action Topoisomerase II creates double-strand break DNA_Tangles->TopoII_Action DNA_Passage DNA strand passage TopoII_Action->DNA_Passage Azepane_TopoIIi Azepane-based Topo II Inhibitor TopoII_Action->Azepane_TopoIIi Religation DNA re-ligation DNA_Passage->Religation Resolved_DNA Resolved DNA Topology Religation->Resolved_DNA Cleavage_Complex Stable Topo II-DNA Cleavage Complex Azepane_TopoIIi->Cleavage_Complex stabilizes Cleavage_Complex->Religation blocks DSB DNA Double-Strand Breaks Accumulate Cleavage_Complex->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Topoisomerase II Inhibition Workflow by Azepane Derivatives.

Conclusion and Future Perspectives

The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The recent development of potent and selective azepane-based inhibitors of PTPN2/N1, CDK2, and topoisomerase II highlights the versatility of this chemical motif in addressing challenging drug targets. The promising preclinical data for these compounds, particularly in the fields of immuno-oncology and targeted cancer therapy, warrant further investigation and clinical development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, as well as exploring the full therapeutic potential of the azepane scaffold against a wider range of biological targets. The continued application of structure-based drug design and innovative synthetic methodologies will undoubtedly lead to the emergence of next-generation azepane-based drugs with improved efficacy and safety profiles.

References

The Benzoylpiperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoylpiperidine moiety is a recognized privileged structure in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents targeting a diverse range of biological entities. Its metabolic stability and its role as a potential bioisostere for the piperazine ring make it a versatile framework in drug design.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzoylpiperidine analogues, offering a valuable resource for researchers engaged in the development of new pharmaceuticals.

Core Structure-Activity Relationships of Benzoylpiperidine Analogues

The benzoylpiperidine core offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Key areas of modification include the benzoyl ring, the piperidine ring, and the nitrogen atom of the piperidine.

Substitutions on the Benzoyl Ring

Modifications to the benzoyl ring have been shown to significantly impact the potency and selectivity of these analogues for various targets.

  • Tyrosinase Inhibitors: In a series of benzoyl and cinnamoyl piperazine/piperidine amides investigated as tyrosinase inhibitors, substitutions on the benzoyl ring were critical for activity. For instance, the presence of a guaiacol motif in the western region led to a significant increase in potency.[3] Hydrophobic benzyl groups were also found to contribute to higher potency.[3]

  • 5-HT2A Receptor Ligands: For ligands targeting the 5-HT2A receptor, para-substitution on the benzoyl moiety, particularly with a fluorine atom, has been shown to be favorable.[4] For example, compounds with a 4-(p-fluorobenzoyl)piperidine moiety have demonstrated high affinity for 5-HT2A receptors.[1][4] These derivatives often establish a crucial hydrogen bond with a serine residue at position 3.36 of the 5-HT2A receptor.[4]

Modifications of the Piperidine Ring and its Substituents

The piperidine ring itself and its substituents are pivotal for interaction with target proteins and for defining the overall physicochemical properties of the molecule.

  • Acetylcholinesterase (AChE) Inhibitors: In the development of AChE inhibitors, the piperidine ring serves as a central scaffold. The introduction of a 2-phthalimidoethyl group at the 4-position of a 1-benzylpiperidine core resulted in potent inhibitors.[5] Further substitution on the phthalimido ring, such as a benzoylamino group, led to a significant enhancement in activity, with one of the most potent inhibitors in the series, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, exhibiting an IC50 of 1.2 nM.[5]

  • Monoacylglycerol Lipase (MAGL) Inhibitors: For MAGL inhibitors, the benzoylpiperidine fragment is a central component. Optimization of lead compounds by modifying substituents on a distal phenyl ring, while keeping the benzoylpiperidine core fixed, led to a notable improvement in MAGL inhibition activity.[1] Specifically, meta-substituents that can occupy a hydrophobic pocket of the enzyme enhance potency.[1]

The Role of the Piperidine Nitrogen Substituent

The substituent on the piperidine nitrogen plays a crucial role in modulating the pharmacological profile.

  • Comparison with Piperazine Analogues: In studies comparing benzylpiperidines and benzylpiperazines as tyrosinase inhibitors, the benzylpiperidines were found to be considerably more potent. This suggests that the presence of a basic nitrogen in the eastern region, as in piperazine, may impair affinity for the enzyme.[3]

  • Dual-Target Inhibitors for Alzheimer's Disease: In the design of dual-target inhibitors of acetylcholinesterase (AChE) and serotonin transporter (SERT), both 1-benzylpiperidine and 1-benzoylpiperidine derivatives have been explored. The nature of the substituent on the piperidine nitrogen influences the activity and selectivity for these two targets.[6]

Quantitative SAR Data

The following tables summarize the quantitative structure-activity relationship data for various series of benzoylpiperidine analogues.

Table 1: Benzoylpiperidine Analogues as Tyrosinase Inhibitors [3]

CompoundR1R2R3pIC50 (Monophenolase)
5a HHH< 4.0
5b OCH3OHH4.99
5c OCH3HH4.41
5d ClHH4.21

Table 2: Benzoylpiperidine-based 5-HT2A Receptor Ligands [1][4]

CompoundMoietyTargetIC50 (nM)pKi
31 4-(p-fluorobenzoyl)piperidine5-HT2A1.1-
32 4-(p-fluorobenzoyl)piperidine5-HT2A / D26.0 / 12-
33 4-(p-fluorobenzoyl)piperidine5-HT2A2.4-
36 benzoylpiperidine5-HT2A-8.60
37 benzoylpiperidine5-HT2A-8.42

Table 3: Benzoylpiperidine Analogues as Acetylcholinesterase (AChE) Inhibitors [5]

CompoundModificationTargetIC50 (nM)
19 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidineAChE1.2

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of SAR studies.

General Synthesis of Benzoylpiperidine Analogues

The synthesis of the benzoylpiperidine fragment is often a straightforward process involving readily available starting materials.[2] A common method involves the Friedel-Crafts acylation of an aromatic compound with a piperidine-4-carbonyl chloride derivative. The piperidine nitrogen can be protected (e.g., with a Boc group) during this step and subsequently deprotected to allow for further functionalization.[1]

Another approach starts with commercially available isonipecotic acid. The synthesis typically begins with the N-protection of the piperidine's amino group. The carboxylic acid is then converted to its acyl chloride, which subsequently reacts with an aromatic compound in a Friedel-Crafts reaction to yield the benzoylpiperidine core.[1]

Tyrosinase Inhibition Assay

The inhibitory effect on mushroom tyrosinase activity is determined spectrophotometrically. The assay is typically performed in a phosphate buffer (pH 6.5). The enzyme solution is pre-incubated with the test compounds for a specific duration at a controlled temperature. The reaction is initiated by the addition of L-tyrosine as the substrate. The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm). The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is then calculated.[3]

Acetylcholinesterase Inhibition Assay

The AChE inhibitory activity can be assessed using a modified Ellman's method. The assay is performed in a phosphate buffer (pH 8.0). The enzyme (AChE from electric eel) is pre-incubated with the test compound. The reaction is initiated by the addition of acetylthiocholine iodide as the substrate. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of color formation is monitored spectrophotometrically at a specific wavelength (e.g., 412 nm). The IC50 values are determined by plotting the percentage of inhibition versus the inhibitor concentration.[7]

Receptor Binding Assays

The affinity of benzoylpiperidine analogues for specific receptors (e.g., 5-HT2A, dopamine D2) is determined through radioligand binding assays. Cell membranes expressing the receptor of interest are incubated with a specific radioligand and various concentrations of the test compound. After incubation, the bound and free radioligands are separated by rapid filtration. The radioactivity of the filters is then measured by liquid scintillation counting. The IC50 values, representing the concentration of the compound that displaces 50% of the specific binding of the radioligand, are calculated. The Ki values are then determined using the Cheng-Prusoff equation.[1]

Visualization of Pathways and Workflows

General Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Optimization Lead_Identification Lead Identification Analogue_Design Analogue Design & Synthesis Lead_Identification->Analogue_Design In_Vitro_Screening In Vitro Screening Analogue_Design->In_Vitro_Screening SAR_Analysis SAR Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analogue_Design Iterative Improvement Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Caption: General workflow for structure-activity relationship (SAR) studies.

Wnt/β-catenin Signaling Pathway Inhibition

Tankyrase (TNKS) inhibitors, some of which are based on the benzoylpiperidine scaffold, can modulate the Wnt/β-catenin signaling pathway.[1][2] TNKS promotes the ubiquitination and subsequent degradation of axin, a key component of the β-catenin destruction complex. Inhibition of TNKS leads to the stabilization of axin, promoting the degradation of β-catenin and thereby inhibiting the Wnt signaling pathway, which is often dysregulated in cancer.[2]

Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibition beta_Catenin β-catenin Destruction_Complex->beta_Catenin phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_Catenin->Ub_Proteasome TCF_LEF TCF/LEF beta_Catenin->TCF_LEF translocation to nucleus Target_Gene_Expression Target Gene Expression TCF_LEF->Target_Gene_Expression activation Benzoylpiperidine_Inhibitor Benzoylpiperidine-based TNKS Inhibitor TNKS Tankyrase Benzoylpiperidine_Inhibitor->TNKS TNKS->Destruction_Complex promotes Axin degradation Axin_Degradation Axin Degradation

Caption: Inhibition of the Wnt/β-catenin pathway by benzoylpiperidine-based TNKS inhibitors.

ERK1/2 Phosphorylation Downstream of 5-HT2A Receptor

Activation of the 5-HT2A receptor can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream signaling event. Benzoylpiperidine-based antagonists of the 5-HT2A receptor can block this signaling cascade.[1]

ERK_Pathway Serotonin 5-HT HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Gq_11 Gq/11 HT2A_Receptor->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylated_ERK1_2 p-ERK1/2 ERK1_2->Phosphorylated_ERK1_2 phosphorylation Cellular_Response Cellular Response Phosphorylated_ERK1_2->Cellular_Response Benzoylpiperidine_Antagonist Benzoylpiperidine Antagonist Benzoylpiperidine_Antagonist->HT2A_Receptor

Caption: ERK1/2 signaling pathway downstream of the 5-HT2A receptor.

References

1-(1-Benzoyl-4-piperidinyl)azepane: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1-(1-Benzoyl-4-piperidinyl)azepane core represents a compelling, albeit underexplored, scaffold in medicinal chemistry. This structure synergistically combines the well-established benzoylpiperidine motif, a privileged fragment in numerous centrally active agents, with the conformational flexibility of the azepane ring. This guide provides a comprehensive overview of the potential of this scaffold, including proposed synthetic routes, potential biological activities based on related structures, and detailed, representative experimental protocols. While specific data for the title compound is not extensively available in public literature, this document extrapolates from closely related analogues to present a predictive framework for its utility in drug discovery.

Introduction: The Promise of a Hybrid Scaffold

The field of medicinal chemistry is continually in search of novel molecular frameworks that offer unique pharmacological profiles. The this compound scaffold is a prime candidate for such exploration. It is comprised of two key moieties:

  • Benzoylpiperidine: This fragment is a cornerstone of many successful pharmaceuticals, particularly those targeting the central nervous system. The 4-benzoylpiperidine structure is recognized as a key pharmacophore for a variety of receptors, including serotonin and dopamine receptors. The benzoyl group can engage in crucial π-stacking and hydrogen bonding interactions within receptor binding pockets.

  • Azepane: As a seven-membered saturated heterocycle, azepane offers greater conformational flexibility compared to smaller rings like piperidine or pyrrolidine. This property can be advantageous for optimizing ligand-receptor interactions and improving pharmacokinetic properties. Azepane-containing compounds have demonstrated a wide array of biological activities, and several have received FDA approval.[1]

The combination of these two fragments in this compound presents a unique three-dimensional structure with the potential for novel pharmacology.

Synthetic Strategies

Proposed Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis and characterization of the title compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: 1-Benzoyl-4-piperidone Azepane reaction Reductive Amination start->reaction 1. NaBH(OAc)3 2. Dichloroethane workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms purity Purity Analysis (HPLC) product->purity

Caption: Proposed workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on standard reductive amination reactions.

Materials:

  • 1-Benzoyl-4-piperidone

  • Azepane

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 1-benzoyl-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE) is added azepane (1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCE.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Physicochemical and Pharmacokinetic Predictions

While experimental data is unavailable, computational tools can provide predictions for key physicochemical and pharmacokinetic (ADME) properties of this compound.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~286.4 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP ~3.5 - 4.0Indicates good membrane permeability.
Topological Polar Surface Area (TPSA) ~30-40 ŲSuggests good potential for blood-brain barrier penetration.
Hydrogen Bond Donors 0Reduced potential for rapid metabolism.
Hydrogen Bond Acceptors 2Can participate in interactions with biological targets.
Rotatable Bonds 4Provides conformational flexibility for receptor binding.

Potential Biological Activities and Therapeutic Targets

The biological activity of this compound can be inferred from the known pharmacology of its constituent scaffolds.

Central Nervous System (CNS) Targets

The benzoylpiperidine moiety is a well-established pharmacophore for several CNS receptors. Derivatives of 1-benzoylpiperidine have shown affinity for:

  • Serotonin Receptors (e.g., 5-HT₂A): The 4-benzoylpiperidine scaffold is present in potent 5-HT₂A antagonists.

  • Dopamine Receptors (e.g., D₂): This scaffold is also found in compounds with affinity for dopamine receptors, suggesting potential applications in treating psychosis and other neurological disorders.

  • Sigma Receptors (σ₁ and σ₂): N-substituted piperidines are known to interact with sigma receptors, which are implicated in a variety of neurological conditions.

The following diagram illustrates a potential signaling pathway that could be modulated by a compound with affinity for the 5-HT₂A receptor.

ligand This compound (Hypothetical Antagonist) receptor 5-HT₂A Receptor ligand->receptor Binds and Blocks g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc

Caption: Hypothetical antagonism of the 5-HT₂A receptor signaling pathway.

Other Potential Targets

Derivatives of N-substituted piperidines and azepanes have shown activity against a range of other biological targets, suggesting broader therapeutic potential for this scaffold.

Target ClassPotential Therapeutic Application
Histamine Receptors (e.g., H₃) Sleep-wake regulation, cognitive enhancement.
Acetylcholinesterase (AChE) Symptomatic treatment of Alzheimer's disease.
Ion Channels (e.g., hERG) Important for cardiac safety assessment.
Enzymes (e.g., 5-alpha-reductase) Treatment of benign prostatic hyperplasia and androgenetic alopecia.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the this compound scaffold can be undertaken to explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties.

  • Benzoyl Ring Substitution: Introduction of substituents (e.g., fluoro, chloro, methoxy) on the benzoyl ring can modulate electronic properties and provide additional interaction points with the target receptor.

  • Piperidine Ring Modifications: While the core piperidine is likely important, exploration of stereochemistry at the 4-position could be of interest.

  • Azepane Ring Modifications: Substitution on the azepane ring could influence solubility and metabolic stability.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents, particularly for CNS disorders. While this guide provides a predictive framework based on existing knowledge of its constituent fragments, the true potential of this scaffold can only be unlocked through its synthesis and thorough biological evaluation. Future research should focus on:

  • Efficient and scalable synthesis of the core scaffold and a library of its derivatives.

  • In vitro screening against a panel of CNS and other relevant biological targets.

  • In vivo studies to assess efficacy, pharmacokinetics, and safety of promising lead compounds.

The exploration of this versatile small molecule scaffold holds significant promise for the discovery of next-generation therapeutics.

References

Exploring the Neuropharmacology of Chiral Bicyclic Azepanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclic azepane scaffold represents a privileged structure in medicinal chemistry, offering a three-dimensional architecture that is increasingly exploited for the design of novel neuropharmacological agents. This technical guide provides an in-depth exploration of the synthesis, receptor interaction, and functional significance of chiral bicyclic azepanes. We focus on their roles as modulators of key central nervous system (CNS) targets, including monoamine transporters and sigma receptors. This document summarizes quantitative binding data, details essential experimental protocols, and visualizes relevant biological and experimental workflows to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction: The Bicyclic Azepane Scaffold

Chiral bicyclic azepanes are a class of saturated heterocyclic compounds featuring a seven-membered azepane ring fused with another ring system. This arrangement creates a conformationally constrained scaffold that can be synthesized with high stereochemical control. The inherent three-dimensionality of these structures allows for precise orientation of substituent groups to engage with specific binding pockets of complex protein targets within the CNS. Recent explorations into novel chemical spaces have highlighted N-benzylated bicyclic azepanes as potent inhibitors of monoamine transporters and sigma-1 (σ1) receptors, suggesting their potential in treating various neuropsychiatric disorders.[1][2][3]

Key Neuropharmacological Targets

The therapeutic potential of bicyclic azepanes stems from their activity at several critical CNS targets.

2.1. Monoamine Transporters (MATs)

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft.[4] Inhibition of these transporters is a validated strategy for treating depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[5][6] Chiral bicyclic azepanes have emerged as potent inhibitors of DAT and NET.[1][7]

2.2. Sigma (σ) Receptors

Sigma receptors, classified as σ1 and σ2 subtypes, are unique transmembrane proteins primarily located in the endoplasmic reticulum.[8][9] They are implicated in a wide range of cellular functions and are considered promising targets for conditions including cancer, neurodegenerative diseases, and psychiatric disorders.[8] Certain bicyclic azepanes have demonstrated significant binding affinity for the σ1 receptor.[1][10]

Quantitative Pharmacological Data

The interaction of chiral bicyclic azepanes with their targets is quantified by their binding affinity (Ki) and inhibitory concentration (IC50). The following tables summarize key in vitro data for representative compounds.

Table 1: Monoamine Transporter Inhibition Profile of a Representative N-Benzylated Bicyclic Azepane

CompoundTargetInhibition (IC50)
(R,R)-1a NET (Norepinephrine Transporter)< 100 nM[1][7]
(R,R)-1a DAT (Dopamine Transporter)< 100 nM[1][7]
(R,R)-1a SERT (Serotonin Transporter)> 10 µM (inactive)[7]

Data sourced from radioligand displacement assays.[7]

Table 2: Sigma-1 Receptor Binding Affinity

CompoundTargetInhibition (IC50)Ki
(R,R)-1a σ1 Receptor≈ 110 nM[1][7]-
Bicyclic Benzyl Ether 17 σ1 Receptor-47 nM[10]

Data highlights the potential for these scaffolds to engage with σ1 receptors with significant potency.

Experimental Protocols and Methodologies

The generation of reliable pharmacological data hinges on robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize bicyclic azepanes.

4.1. Radioligand Binding Assays for Monoamine Transporters and Sigma Receptors

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.[11][12]

Objective: To determine the inhibitory constant (Ki) or IC50 value of a test compound by measuring its ability to displace a specific radioligand from its target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO cells expressing hDAT, hNET, or hSERT; guinea pig brain membranes for σ1 receptors).[5][13]

  • Radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]BTCP for DAT).[5][13]

  • Test compound (chiral bicyclic azepane).

  • Non-specific binding control (a high concentration of a known, unlabeled ligand, e.g., haloperidol for σ1).[13]

  • Assay Buffer (e.g., 50 mM Tris-HCl).[14]

  • Glass fiber filters and a cell harvester for filtration.[14]

  • Scintillation cocktail and a liquid scintillation counter.[14]

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound.[12]

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 37°C).[14]

  • Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to separate bound from unbound radioligand.[14]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.[5]

4.2. Functional Assays (e.g., Neurotransmitter Uptake Inhibition)

Functional assays measure the biological effect of a compound's interaction with its target, providing information on its efficacy as an agonist, antagonist, or inhibitor.[15][16][17]

Objective: To measure the ability of a bicyclic azepane to inhibit the reuptake of neurotransmitters (e.g., dopamine) into cells expressing the corresponding transporter.

Materials:

  • Cells expressing the target transporter (e.g., HEK293 cells transfected with hDAT).

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Test compound.

  • Uptake buffer and wash buffer.

  • Scintillation counter.

Procedure:

  • Pre-incubation: Plate the cells and pre-incubate them with varying concentrations of the test compound or vehicle control.

  • Initiation: Add the radiolabeled neurotransmitter to initiate the uptake process and incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold wash buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of neurotransmitter uptake against the log concentration of the test compound.

Visualizing Workflows and Pathways

5.1. Discovery and Characterization Workflow

The process of identifying and validating a novel neuropharmacological agent involves a multi-step workflow from initial screening to detailed characterization.

G cluster_0 Discovery Phase cluster_1 In Vitro Characterization cluster_2 Preclinical Development DB Chemical Database (e.g., GDB-4c) Synth Synthesis of Bicyclic Azepanes DB->Synth Select Scaffold Screen Initial Target Screening (e.g., Polypharmacology) Synth->Screen Binding Radioligand Binding Assays (Ki, IC50) Screen->Binding Identify Hit Functional Functional Assays (e.g., Uptake Inhibition) Binding->Functional Selectivity Selectivity Profiling (Off-target screening) Functional->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Behavior In Vivo Behavioral Models PK->Behavior Tox Toxicology Studies Behavior->Tox Lead Optimization

Workflow for the discovery and development of bicyclic azepane-based CNS drugs.

5.2. Radioligand Binding Assay Protocol

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the affinity of a test compound.

G A Prepare Reagents: - Cell Membranes (Receptor) - Radioligand ([L]) - Test Compound (I) B Incubate Components: Receptor + [L] + I A->B C Separate Bound/Free Ligand (Vacuum Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Plot % Inhibition vs. [I] Calculate IC50 and Ki D->E

Key steps of a competitive radioligand binding assay.

5.3. Dopaminergic Synapse Signaling

This diagram shows the mechanism of action for a bicyclic azepane acting as a dopamine transporter (DAT) inhibitor.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal DA_vesicle Dopamine Vesicles Synaptic_DA Synaptic Dopamine DA_vesicle->Synaptic_DA Release DAT Dopamine Transporter (DAT) DA_receptor Dopamine Receptors Azepane Bicyclic Azepane (Inhibitor) Azepane->DAT Inhibition Synaptic_DA->DAT Reuptake Synaptic_DA->DA_receptor Binding

Inhibition of dopamine reuptake at the synapse by a bicyclic azepane.

Conclusion and Future Directions

Chiral bicyclic azepanes are a promising class of scaffolds for the development of novel CNS-active agents. Their potent and selective inhibition of monoamine transporters, coupled with activity at sigma receptors, provides a strong foundation for addressing complex neuropsychiatric disorders. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity, exploring a wider range of CNS targets, and advancing lead compounds into in vivo models to fully assess their therapeutic potential. The detailed protocols and conceptual frameworks presented in this guide offer a robust starting point for these endeavors.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Azepane Derivatives from Piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of azepane derivatives, a crucial scaffold in medicinal chemistry, originating from readily available piperidine precursors. The methodologies outlined below offer various strategies to access structurally diverse and stereochemically defined azepanes, which are of significant interest in the development of novel therapeutics.

Palladium-Catalyzed Two-Carbon Ring Expansion of 2-Alkenylpiperidines

This method allows for the efficient and stereoselective conversion of 2-alkenylpiperidines to the corresponding azepane derivatives through a palladium-catalyzed allylic amine rearrangement. The reaction proceeds with high enantioretention, making it a valuable tool for the synthesis of chiral azepanes.[1][2]

Experimental Protocol

General Procedure for the Palladium-Catalyzed Ring Expansion:

To a solution of the 2-alkenylpiperidine substrate (1.0 equiv) in a suitable solvent (e.g., MeCN, DCE, or DCM) is added the palladium catalyst (e.g., [Pd(allyl)Cl]₂, 2.5-5 mol%). The reaction mixture is then heated to a temperature ranging from 40 to 80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired azepane derivative.[2]

Quantitative Data
Substrate (Piperidine Derivative)Catalyst (mol%)SolventTemp (°C)Time (h)Product (Azepane Derivative)Yield (%)Enantiomeric Excess (%)
N-Ts-2-(E)-propenylpiperidine[Pd(allyl)Cl]₂ (5)MeCN8016N-Ts-3-methyl-2,3,4,7-tetrahydro-1H-azepine85>99
N-Boc-2-(E)-styrylpiperidine[Pd(allyl)Cl]₂ (5)DCE8024N-Boc-3-phenyl-2,3,4,7-tetrahydro-1H-azepine7898
N-Cbz-2-(Z)-butenylpiperidine[Pd(allyl)Cl]₂ (2.5)DCM4012N-Cbz-3-ethyl-2,3,4,7-tetrahydro-1H-azepine9197

Data compiled from representative examples in the literature. Actual yields and stereoselectivities may vary depending on the specific substrate and reaction conditions.

Reaction Workflow

G sub 2-Alkenylpiperidine r1 Reaction Mixture sub->r1 cat [Pd(allyl)Cl]₂ cat->r1 solv Solvent (e.g., MeCN) solv->r1 heat Heating (40-80 °C) workup Workup & Purification heat->workup prod Azepane Derivative workup->prod r1->heat

Caption: Workflow for Palladium-Catalyzed Ring Expansion.

Photochemical Dearomative Ring Expansion of Nitroarenes

This innovative approach enables the synthesis of polysubstituted azepanes from simple nitroarenes in a two-step process involving a photochemical dearomative ring expansion followed by hydrogenation. This method is particularly useful for accessing azepane analogues of known piperidine-containing drugs.[3][4][5]

Experimental Protocols

Step 1: Photochemical N-Insertion

A solution of the nitroarene (1.0 equiv), a phosphite (e.g., P(Oi-Pr)₃, 3.0 equiv), and a secondary amine (e.g., Et₂NH, 8.0 equiv) in a suitable solvent (e.g., i-PrOH) is irradiated with blue light (e.g., 427 nm LED) at room temperature. The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude 3H-azepine intermediate is purified by column chromatography.[5]

Step 2: Hydrogenation to Azepane

The purified 3H-azepine is dissolved in a solvent such as isopropanol or ethanol. A hydrogenation catalyst (e.g., Pd/C or PtO₂, 10 mol%) and a proton source (e.g., acetic acid, 4.0 equiv) are added, followed by a reducing agent (e.g., NaBH₄, 8.0 equiv) or exposure to hydrogen gas (1-100 atm). The reaction is stirred at room temperature until complete. The catalyst is removed by filtration, and the filtrate is concentrated. The residue is then purified to yield the final azepane product.[5]

Quantitative Data
Nitroarene SubstrateYield of 3H-azepine (%)Hydrogenation ConditionsFinal Azepane ProductOverall Yield (%)
4-Nitrotoluene85H₂ (1 atm), Pd/C, EtOH5-Methylazepane78
3-Nitroanisole79NaBH₄, AcOH, PtO₂, i-PrOH4-Methoxyazepane72
2-Nitrobiphenyl91H₂ (100 atm), Pd/C, i-PrOH3-Phenylazepane84

Data is illustrative and sourced from published examples.[5]

Logical Relationship of Key Steps

G nitro Nitroarene photo Photochemical N-Insertion nitro->photo Blue light, P(Oi-Pr)₃, Et₂NH azepine 3H-Azepine Intermediate photo->azepine hydro Hydrogenation azepine->hydro H₂ or NaBH₄, Catalyst azepane Substituted Azepane hydro->azepane

Caption: Key steps in azepane synthesis from nitroarenes.

Silyl-aza-Prins Cyclization for trans-Azepane Synthesis

This methodology provides a route to trans-disubstituted azepanes through a silyl-aza-Prins cyclization of allylsilyl amines with various aldehydes. The choice of Lewis acid catalyst is crucial for the reaction outcome, with indium(III) chloride favoring the formation of azepanes.[6][7]

Experimental Protocol

General Procedure for Silyl-aza-Prins Cyclization:

To a solution of the allylsilyl amine (1.0 equiv) and an aldehyde (1.2 equiv) in a dry solvent such as dichloromethane (DCM) at 0 °C is added the Lewis acid catalyst (e.g., InCl₃, 10 mol%). The reaction is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the trans-azepane derivative.[4][6]

Quantitative Data
Allylsilyl AmineAldehydeCatalystYield (%)Diastereomeric Ratio (trans:cis)
N-Ts-4-trimethylsilylbut-3-en-1-amineBenzaldehydeInCl₃88>95:5
N-Boc-4-trimethylsilylbut-3-en-1-amine4-ChlorobenzaldehydeInCl₃92>95:5
N-Cbz-4-trimethylsilylbut-3-en-1-amineCinnamaldehydeInCl₃8590:10

Representative data from the literature.[6][7]

CpRu-Catalyzed Intramolecular Dehydrative N-Allylation

A cationic cyclopentadienylruthenium (CpRu) complex catalyzes the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols to furnish α-alkenyl azepane-type N-heterocycles with high enantioselectivity.[7]

Experimental Protocol

General Procedure for CpRu-Catalyzed N-Allylation:

In a glovebox, a mixture of the chiral CpRu catalyst (e.g., [(S)-Cl-Naph-PyCOOCH₂CH=CH₂]RuCp(CH₃CN)₂PF₆, 1-5 mol%) and the N-substituted ω-amino allylic alcohol (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is stirred at a specified temperature (e.g., 60 °C). The reaction is monitored by analytical techniques such as NMR or HPLC. After completion, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to give the enantiomerically enriched α-alkenyl azepane.

Quantitative Data
N-SubstituentYield (%)Enantiomeric Ratio (S:R)
Boc8598:2
Cbz9099:1
Ts82>99:1

Illustrative data based on published results.[7]

Signaling Pathway Analogy for Catalytic Cycle

G cat CpRu Catalyst complex Catalyst-Substrate Complex cat->complex sub Amino Allylic Alcohol sub->complex cyclization Intramolecular N-Allylation complex->cyclization - H₂O cyclization->cat Catalyst Regeneration prod Enantioenriched Azepane cyclization->prod water H₂O cyclization->water

Caption: Simplified catalytic cycle for CpRu-catalyzed N-allylation.

References

Application Notes and Protocols for the Quantification of 1-(1-Benzoyl-4-piperidinyl)azepane in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Benzoyl-4-piperidinyl)azepane is a chemical entity of interest in pharmaceutical research and development. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the analysis of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard for bioanalytical assays. While specific validated methods for this particular analyte are not widely published, the following protocols are based on well-established analytical principles for similar small molecules, including benzodiazepines and piperazine derivatives.[1][2][3]

Analytical Methodologies

The primary methods for the quantification of small molecules like this compound in biological fluids include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Among these, LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred technique for bioanalysis.[1][4][5]

Key Techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the reference method for its high sensitivity and specificity in complex biological matrices.[1][4]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A more accessible technique, suitable for higher concentration ranges.[1][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool, though it may require derivatization for non-volatile compounds.[1][7]

Quantitative Data Summary

The following tables summarize typical validation parameters for bioanalytical methods. The values presented are hypothetical for this compound, based on data reported for analogous compounds.[4][6][7][8]

Table 1: LC-MS/MS Method Validation Parameters

ParameterTarget Value
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL
Upper Limit of Quantification (ULOQ)500 - 1000 ng/mL
Linearity (r²)> 0.99
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)< 15% (< 20% at LLOQ)
Recovery> 80%
Matrix Effect85% - 115%

Table 2: HPLC-UV Method Validation Parameters

ParameterTarget Value
Lower Limit of Quantification (LLOQ)50 - 100 ng/mL
Upper Limit of Quantification (ULOQ)10 - 50 µg/mL
Linearity (r²)> 0.99
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)< 15% (< 20% at LLOQ)
Recovery> 85%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of this compound in human plasma.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in plasma.[9]

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • Start with 5% B.

    • Linearly increase to 95% B over 3 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 1 minute.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Hypothetical MRM Transitions:

    • Analyte (this compound): Precursor ion [M+H]⁺ → Product ion (to be determined by direct infusion and fragmentation studies).

    • Internal Standard: Precursor ion [M+H]⁺ → Product ion.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Gas Flow Rates: To be optimized for the specific instrument.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE is a more selective sample preparation technique that can reduce matrix effects.[7]

  • To 200 µL of plasma, add 50 µL of internal standard solution and 50 µL of 1 M sodium hydroxide.

  • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute in mobile phase for LC-MS/MS analysis.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and can be automated for high-throughput analysis.[10][11]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 200 µL of plasma with 800 µL of 4% phosphoric acid and load onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the bioanalytical process.

Experimental_Workflow cluster_SampleCollection Sample Collection cluster_SamplePreparation Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Sample (e.g., Plasma) IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Extraction (LLE, SPE, or Protein Precipitation) IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of an analyte in a biological sample.

Sample_Preparation_Methods cluster_PP Protein Precipitation cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction Start Plasma Sample PP_Solvent Add Acetonitrile Start->PP_Solvent LLE_Solvent Add Organic Solvent Start->LLE_Solvent SPE_Condition Condition Cartridge Start->SPE_Condition PP_Vortex Vortex PP_Solvent->PP_Vortex PP_Centrifuge Centrifuge PP_Vortex->PP_Centrifuge PP_Supernatant Collect Supernatant PP_Centrifuge->PP_Supernatant End Extract for Analysis PP_Supernatant->End LLE_Vortex Vortex LLE_Solvent->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Organic Collect Organic Layer LLE_Centrifuge->LLE_Organic LLE_Organic->End SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute SPE_Elute->End

Caption: Comparison of common sample preparation techniques for biological fluids.

Disclaimer: The protocols and data presented herein are intended as a guide and are based on established analytical methodologies for compounds structurally similar to this compound. Method development and validation are required for the specific analyte and biological matrix of interest.

References

Application Notes and Protocols for 1-(1-Benzoyl-4-piperidinyl)azepane in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 1-(1-Benzoyl-4-piperidinyl)azepane is a novel chemical entity for which specific experimental data is not publicly available. This document provides a theoretical framework for its application in Central Nervous System (CNS) drug discovery based on the established pharmacology of its constituent chemical moieties: the benzoylpiperidine and azepane scaffolds. The presented data and protocols are hypothetical and intended to serve as a guide for potential research and development.

Introduction

The pursuit of novel therapeutics for complex CNS disorders necessitates innovative chemical scaffolds with multi-target engagement capabilities. This compound represents a promising, yet unexplored, molecular architecture. This compound synergistically combines the benzoylpiperidine fragment, a "privileged structure" known for its interaction with monoaminergic systems, with the azepane ring, a seven-membered heterocycle present in numerous CNS-active agents.[1][2][3] The linkage of these two moieties suggests a potential for a unique pharmacological profile, possibly acting on multiple key CNS targets to address complex neuropsychiatric and neurodegenerative diseases.

Hypothesized Pharmacological Profile and CNS Applications

Based on the activities of structurally related compounds, this compound is hypothesized to be a multi-target ligand with potential applications in the treatment of depression, anxiety, neuropathic pain, and cognitive disorders. The benzoylpiperidine moiety suggests potential affinity for serotonin (SERT) and norepinephrine (NET) transporters, as well as sigma-1 (σ1) receptors.[4][5][6] The azepane ring is a feature of ligands for various receptors, including histamine H3 receptors, and can favorably modulate physicochemical properties for CNS penetration.[7][8]

Potential Therapeutic Indications:

  • Major Depressive Disorder (MDD)

  • Generalized Anxiety Disorder (GAD)

  • Neuropathic Pain

  • Cognitive deficits associated with neurodegenerative diseases

Hypothesized Mechanism of Action

We postulate a dual mechanism of action for this compound:

  • Dual Monoamine Reuptake Inhibition: Inhibition of SERT and NET, leading to increased synaptic concentrations of serotonin and norepinephrine, a clinically validated mechanism for treating depression and anxiety.[5]

  • Sigma-1 (σ1) Receptor Agonism: The σ1 receptor is an intracellular chaperone protein implicated in modulating glutamatergic neurotransmission, neuroplasticity, and cellular stress responses.[9][10][11] Agonism at this receptor may offer synergistic antidepressant, anxiolytic, and neuroprotective effects.[9][10]

Data Presentation (Hypothetical)

The following tables summarize the projected in vitro pharmacological profile of this compound.

Table 1: Receptor and Transporter Binding Affinities

Target Ligand Kᵢ (nM)
Human SERT [³H]Citalopram 15
Human NET [³H]Nisoxetine 45
Human DAT [³H]WIN 35,428 >1000
Human σ1 Receptor --INVALID-LINK---Pentazocine 25
Human H3 Receptor [³H]Nα-Methylhistamine 250

| Human 5-HT₂ₐ | [³H]Ketanserin | >500 |

Table 2: In Vitro Functional Activity

Assay Cell Line IC₅₀ / EC₅₀ (nM)
SERT Uptake Inhibition HEK293 28
NET Uptake Inhibition HEK293 70
σ1 Receptor Ca²⁺ Mobilization PC-12 55 (EC₅₀)

| Acetylcholinesterase Inhibition | Purified Enzyme | >2000 |

Experimental Protocols

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for human SERT, NET, DAT, and σ1 receptors.

Materials:

  • Cell membranes expressing the target receptor/transporter (e.g., from HEK293 cells).

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT), --INVALID-LINK---Pentazocine (for σ1).

  • Non-specific binding inhibitors: Fluoxetine (SERT), Desipramine (NET), Cocaine (DAT), Haloperidol (σ1).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound: this compound dissolved in DMSO.

  • 96-well plates, scintillation vials, liquid scintillation counter, glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of radioligand, 50 µL of test compound dilution (or buffer for total binding, or non-specific inhibitor for non-specific binding), and 100 µL of cell membrane preparation.

  • Incubate at room temperature for 60-120 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding and determine the IC₅₀ value by non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Monoamine Transporter Uptake Assay

Objective: To measure the functional inhibition of serotonin and norepinephrine uptake by this compound.

Materials:

  • HEK293 cells stably expressing human SERT or NET.

  • [³H]Serotonin or [³H]Norepinephrine.

  • Krebs-Ringer-HEPES buffer (KRH).

  • Test compound and reference inhibitors (e.g., Fluoxetine, Desipramine).

Procedure:

  • Plate the cells in 96-well plates and grow to confluence.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for 15 minutes at 37°C.

  • Add [³H]Serotonin or [³H]Norepinephrine to each well and incubate for 10-15 minutes at 37°C.

  • Stop the uptake by aspirating the medium and washing the cells rapidly with ice-cold KRH buffer.

  • Lyse the cells with lysis buffer.

  • Transfer the lysate to scintillation vials and measure radioactivity.

  • Determine the IC₅₀ value by analyzing the concentration-response curve.

Protocol 3: In Vivo Forced Swim Test (Mouse Model)

Objective: To assess the potential antidepressant-like activity of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Vehicle control and positive control (e.g., Imipramine).

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) or oral (p.o.) route.

  • After a pre-determined time (e.g., 30-60 minutes post-dose), place each mouse individually into a cylinder of water for a 6-minute session.

  • Record the session with a video camera.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Compare the immobility time between the treatment groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Visualizations

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron MAO MAO Vesicle Vesicles (5-HT, NE) Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release SERT SERT SERT->MAO Metabolism NET NET NET->MAO Metabolism Compound This compound Compound->SERT Compound->NET Sigma1R Sigma-1 Receptor (ER) Compound->Sigma1R Agonist Synaptic Cleft->SERT Reuptake Synaptic Cleft->NET Reuptake PostR Postsynaptic Receptors Synaptic Cleft->PostR Binds Neuronal_Response Neuronal Response (e.g., Gene Expression, Neuroplasticity) PostR->Neuronal_Response IP3R IP3R Sigma1R->IP3R Modulates Ca Ca²⁺ Release IP3R->Ca Ca->Neuronal_Response

Caption: Hypothesized dual mechanism of action signaling pathway.

G start Start: Novel Compound Synthesis in_vitro Primary Screening: In Vitro Binding Assays (SERT, NET, σ1) start->in_vitro functional Functional Assays: Transporter Uptake Ca²⁺ Mobilization in_vitro->functional selectivity Selectivity Profiling: (Off-target panel) functional->selectivity adme In Vitro ADME: (Metabolic Stability, Permeability) selectivity->adme in_vivo_pk In Vivo PK: (Rodent Brain Penetration) adme->in_vivo_pk in_vivo_pd In Vivo Efficacy: (e.g., Forced Swim Test, Neuropathic Pain Model) in_vivo_pk->in_vivo_pd tox Preliminary Toxicology in_vivo_pd->tox lead_opt Lead Optimization tox->lead_opt

Caption: Experimental workflow for CNS drug discovery.

G cluster_targets Molecular Targets cluster_effects Cellular & Systemic Effects cluster_outcomes Therapeutic Outcomes Compound This compound SERT SERT Inhibition Compound->SERT NET NET Inhibition Compound->NET Sigma1 σ1 Agonism Compound->Sigma1 Monoamine ↑ Synaptic 5-HT & NE SERT->Monoamine NET->Monoamine Plasticity ↑ Neuronal Plasticity Sigma1->Plasticity Neuroprotection ↑ Neuroprotection Sigma1->Neuroprotection Antidepressant Antidepressant Effect Monoamine->Antidepressant Anxiolytic Anxiolytic Effect Monoamine->Anxiolytic Plasticity->Antidepressant Analgesic Analgesic Effect Neuroprotection->Analgesic

Caption: Logical relationships of the multi-target profile.

References

Application Notes and Protocols for Radiolabeling and Binding Assays of 1-(1-Benzoyl-4-piperidinyl)azepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Benzoyl-4-piperidinyl)azepane is a novel compound with potential pharmacological activity. To characterize its interaction with target receptors, it is essential to develop a radiolabeled version of the molecule for use in binding assays. These assays are fundamental in drug discovery for determining the affinity and specificity of a ligand for its receptor. This document provides detailed protocols for the radiolabeling of this compound with Tritium ([³H]) and its subsequent use in in-vitro binding assays.

Radiolabeling Protocol: [³H]this compound

The radiolabeling of this compound can be achieved via catalytic tritiation of a suitable unsaturated precursor. This method offers high specific activity, which is crucial for sensitive detection in binding assays.

Synthesis of the Radiolabeling Precursor

A precursor containing a double bond in a position that is metabolically stable and synthetically accessible is required. For this protocol, we propose the synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydropyridin-4-yl)azepane.

Methodology:

  • Starting Material: Commercially available 1-Boc-4-piperidone.

  • Step 1: Synthesis of 1-Boc-4-(azepan-1-yl)piperidin-4-ol. 1-Boc-4-piperidone is reacted with azepane in the presence of a suitable coupling agent to form the corresponding enamine, which is then reduced to yield the alcohol.

  • Step 2: Dehydration to form 1-Boc-4-(azepan-1-yl)-1,2,3,6-tetrahydropyridine. The alcohol is dehydrated under acidic conditions to introduce a double bond in the piperidine ring.

  • Step 3: Deprotection of the Boc group. The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the free amine.

  • Step 4: Benzoylation to yield the precursor 1-(1-Benzoyl-1,2,3,6-tetrahydropyridin-4-yl)azepane. The amine is then acylated with benzoyl chloride in the presence of a base to yield the final precursor.

Catalytic Tritiation

Methodology:

  • Reaction Setup: The precursor, 1-(1-Benzoyl-1,2,3,6-tetrahydropyridin-4-yl)azepane, is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) in a reaction vessel suitable for catalytic hydrogenation.

  • Catalyst Addition: A palladium-based catalyst (e.g., 10% Pd/C) is added to the solution.

  • Tritiation: The reaction vessel is connected to a tritium gas manifold. The atmosphere is evacuated and replaced with tritium gas (³H₂). The reaction is stirred under a positive pressure of tritium gas at room temperature for a specified time (typically 2-4 hours).

  • Work-up: After the reaction is complete, the excess tritium gas is removed, and the catalyst is filtered off. The solvent is evaporated under reduced pressure.

  • Purification: The crude radiolabeled product is purified using High-Performance Liquid Chromatography (HPLC) to separate it from any unreacted precursor and radiolabeled byproducts.[1][2] A reversed-phase C18 column is typically used with a gradient of acetonitrile in water containing 0.1% TFA.

  • Determination of Specific Activity: The specific activity of the purified [³H]this compound is determined by measuring its radioactivity (using a liquid scintillation counter) and its concentration (using UV absorbance compared to a standard curve of the unlabeled compound).[3][4][5]

Radiolabeling Workflow

G cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling and Purification start 1-Boc-4-piperidone step1 Synthesis of 1-Boc-4-(azepan-1-yl)piperidin-4-ol start->step1 step2 Dehydration to form 1-Boc-4-(azepan-1-yl)-1,2,3,6-tetrahydropyridine step1->step2 step3 Boc Deprotection step2->step3 step4 Benzoylation to yield 1-(1-Benzoyl-1,2,3,6-tetrahydropyridin-4-yl)azepane step3->step4 tritiation Catalytic Tritiation with ³H₂ gas step4->tritiation purification HPLC Purification tritiation->purification specific_activity Determination of Specific Activity purification->specific_activity final_product [³H]this compound specific_activity->final_product G cluster_saturation Saturation Binding Assay cluster_competition Competitive Binding Assay s_setup Prepare dilutions of [³H]Ligand s_total Add Receptor (Total Binding) s_setup->s_total s_nsb Add Receptor + excess unlabeled ligand (Non-specific Binding) s_setup->s_nsb s_incubate Incubate to Equilibrium s_total->s_incubate s_nsb->s_incubate s_filter Filter and Wash s_incubate->s_filter s_count Scintillation Counting s_filter->s_count s_analyze Analyze Data (Determine Kd and Bmax) s_count->s_analyze c_setup Prepare dilutions of unlabeled competitor c_add_ligand Add fixed concentration of [³H]Ligand c_setup->c_add_ligand c_add_receptor Add Receptor c_add_ligand->c_add_receptor c_incubate Incubate to Equilibrium c_add_receptor->c_incubate c_filter Filter and Wash c_incubate->c_filter c_count Scintillation Counting c_filter->c_count c_analyze Analyze Data (Determine IC₅₀ and Ki) c_count->c_analyze

References

Application Notes and Protocols for Determining the Efficacy of 1-(1-Benzoyl-4-piperidinyl)azepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Benzoyl-4-piperidinyl)azepane is a novel synthetic compound incorporating a benzoylpiperidine moiety and an azepane ring. Both structural motifs are found in a variety of biologically active molecules, suggesting potential therapeutic applications. The benzoylpiperidine fragment is a recognized pharmacophore in ligands targeting G-protein coupled receptors (GPCRs), among other central nervous system targets. The azepane ring is also a key component of several pharmaceutical drugs.[1] Given these structural features, a primary step in characterizing the efficacy of this compound is to screen its activity against a panel of GPCRs.

These application notes provide detailed protocols for two fundamental cell-based assays used to determine the functional activity of compounds on GPCRs: the cAMP accumulation assay for Gs- and Gi-coupled receptors, and the calcium mobilization assay for Gq-coupled receptors.

Principle of the Assays

G-protein coupled receptors are a major family of transmembrane proteins that mediate cellular responses to a wide array of external stimuli.[2][3][4] Ligand binding to a GPCR triggers a conformational change, leading to the activation of an associated heterotrimeric G-protein. The G-protein then dissociates into its α and βγ subunits, which in turn modulate the activity of downstream effector enzymes and ion channels.[3][5]

The specific signaling pathway activated depends on the Gα subunit subtype:

  • Gαs: Stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

  • Gαi: Inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

  • Gαq: Activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[5][6]

By measuring changes in the intracellular concentrations of these second messengers (cAMP and Ca2+), we can determine whether this compound acts as an agonist (activator) or antagonist (inhibitor) at a specific GPCR.

Signaling Pathway Diagrams

GPCR Signaling Pathways cluster_Gs Gs-Coupled Pathway cluster_Gi Gi-Coupled Pathway cluster_Gq Gq-Coupled Pathway Gs_Ligand Agonist Gs_GPCR Gs-GPCR Gs_Ligand->Gs_GPCR Gs_AC Adenylyl Cyclase Gs_GPCR->Gs_AC Gαs → Gs_cAMP cAMP ↑ Gs_AC->Gs_cAMP ATP → Gi_Ligand Agonist Gi_GPCR Gi-GPCR Gi_Ligand->Gi_GPCR Gi_AC Adenylyl Cyclase Gi_GPCR->Gi_AC Gαi ⊣ Gi_cAMP cAMP ↓ Gi_AC->Gi_cAMP ATP ⊣ Gq_Ligand Agonist Gq_GPCR Gq-GPCR Gq_Ligand->Gq_GPCR Gq_PLC Phospholipase C (PLC) Gq_GPCR->Gq_PLC Gαq → Gq_IP3 IP3 Gq_PLC->Gq_IP3 PIP₂ → Gq_Ca Ca²⁺ ↑ Gq_IP3->Gq_Ca ER Release →

Caption: Overview of major GPCR signaling pathways.

Experimental Protocols

The following are generalized protocols that should be optimized for specific cell lines and receptor expression levels.

Protocol 1: cAMP Accumulation Assay

This protocol is designed to screen for agonistic or antagonistic activity at Gs- or Gi-coupled receptors. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust detection method.[7]

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing the GPCR of interest.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Phosphodiesterase (PDE) Inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (a direct activator of adenylyl cyclase, used for Gi antagonist mode).

  • Reference Agonist and Antagonist for the target GPCR.

  • This compound (Test Compound).

  • HTRF-based cAMP detection kit (e.g., cAMP Gs Dynamic Kit, Cisbio).

  • White, opaque 384-well microplates.

  • Multichannel pipette and HTRF-compatible plate reader.

Workflow Diagram:

cAMP Assay Workflow A 1. Seed Cells (e.g., 5,000 cells/well) in 384-well plate B 2. Incubate 24 hours at 37°C, 5% CO₂ A->B D 4. Add Compounds to Cells (Agonist or Antagonist Mode) B->D C 3. Prepare Compound Plate - Test Compound Dilutions - Reference Compounds - Controls C->D E 5. Incubate (e.g., 30 mins at RT) D->E F 6. Lyse Cells & Add HTRF Reagents (Anti-cAMP-Cryptate & cAMP-d2) E->F G 7. Incubate (60 mins at RT, protected from light) F->G H 8. Read Plate (HTRF Reader at 620nm & 665nm) G->H I 9. Analyze Data (Calculate Ratio & Determine EC₅₀/IC₅₀) H->I

Caption: Experimental workflow for the HTRF cAMP assay.

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend cells in culture medium.

    • Seed cells into a white, 384-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and reference compounds in assay buffer containing a PDE inhibitor.

    • For antagonist mode (Gi-coupled receptors), also include a sub-maximal concentration (e.g., EC₈₀) of Forskolin in the agonist solution.

  • Assay Execution:

    • Agonist Mode (Gs and Gi):

      • Remove culture medium from the cell plate.

      • Add diluted test compound or reference agonist to the wells.

      • Incubate for 30 minutes at room temperature.

    • Antagonist Mode (Gs and Gi):

      • Remove culture medium.

      • Add diluted test compound or reference antagonist and incubate for 15-30 minutes.

      • Add a pre-determined EC₈₀ concentration of the reference agonist (for Gs) or Forskolin (for Gi).

      • Incubate for an additional 30 minutes at room temperature.

  • Detection:

    • Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP Cryptate) to all wells according to the manufacturer's protocol.[7]

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) x 10,000. The signal is inversely proportional to the cAMP concentration.

Protocol 2: Calcium Mobilization Assay

This protocol is designed to screen for agonistic or antagonistic activity at Gq-coupled receptors by measuring intracellular calcium flux.

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing the Gq-coupled GPCR of interest.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (anion-transport inhibitor, often required to prevent dye leakage).[8][9]

  • Reference Agonist and Antagonist for the target GPCR.

  • This compound (Test Compound).

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Workflow Diagram:

Calcium Assay Workflow A 1. Seed Cells (e.g., 20,000 cells/well) in black, clear-bottom plate B 2. Incubate 24 hours at 37°C, 5% CO₂ A->B C 3. Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) B->C D 4. Incubate (e.g., 60 mins at 37°C) C->D E 5. Place Cell Plate in Reader D->E F 6. Add Compounds & Read Fluorescence - Establish Baseline Reading - Inject Compound - Read Kinetic Response E->F G 7. Analyze Data (Calculate Max-Min Fluorescence & Determine EC₅₀/IC₅₀) F->G

Caption: Experimental workflow for the calcium mobilization assay.

Procedure:

  • Cell Plating:

    • Seed cells into a black, clear-bottom 96- or 384-well plate at an optimized density to achieve a confluent monolayer on the day of the assay.[9]

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the dye-loading solution in assay buffer, containing the calcium-sensitive dye and probenecid (if required).

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.[8]

  • Compound Preparation:

    • Prepare serial dilutions of this compound and reference compounds at a higher concentration (e.g., 4x final) in assay buffer.

  • Data Acquisition:

    • Place the cell plate into a fluorescence plate reader (e.g., FlexStation 3).[9]

    • The instrument will measure a baseline fluorescence reading for several seconds.

    • Agonist Mode: The instrument automatically injects the test compound or reference agonist into the wells and immediately begins kinetic fluorescence readings for 60-180 seconds to capture the transient calcium peak.

    • Antagonist Mode: The instrument first injects the test compound or reference antagonist. After a 5-15 minute pre-incubation, it performs a second injection of a reference agonist (at an EC₈₀ concentration) and records the subsequent fluorescence response.

  • Data Analysis:

    • The response is typically quantified as the maximum fluorescence intensity minus the baseline fluorescence intensity.

    • Plot the response against the compound concentration to generate dose-response curves.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized to determine the potency and efficacy of this compound. Potency is typically expressed as the EC₅₀ (half-maximal effective concentration for an agonist) or IC₅₀ (half-maximal inhibitory concentration for an antagonist). Efficacy refers to the maximal response of the compound relative to a known reference agonist.

Hypothetical Results

Table 1: Agonist Activity of this compound at Target GPCRs

Target Receptor Assay Type EC₅₀ (nM) % Efficacy (vs. Reference Agonist)
Hypothetical Gs-Receptor cAMP Accumulation 55 95%
Hypothetical Gq-Receptor Calcium Mobilization >10,000 No activity observed

| Hypothetical Gi-Receptor | cAMP Accumulation | >10,000 | No activity observed |

Table 2: Antagonist Activity of this compound at Target GPCRs

Target Receptor Assay Type IC₅₀ (nM)
Hypothetical Gs-Receptor cAMP Accumulation >10,000
Hypothetical Gq-Receptor Calcium Mobilization >10,000

| Hypothetical Gi-Receptor | cAMP Accumulation | 120 |

Interpretation of Hypothetical Data:

Based on the tables above, this compound demonstrates potent and efficacious agonist activity at the "Hypothetical Gs-Receptor," with an EC₅₀ of 55 nM and nearly full efficacy. It also shows moderate antagonist activity at the "Hypothetical Gi-Receptor" with an IC₅₀ of 120 nM. No activity was observed at the "Hypothetical Gq-Receptor." These results would guide further investigation into the compound's selectivity and potential therapeutic utility related to Gs-agonism and Gi-antagonism.

References

Application Note: High-Throughput Identification of Azepane Derivative Metabolites using UPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details robust and sensitive Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) methods for the identification and characterization of metabolites of azepane-containing pharmaceutical compounds. The azepane ring is a key structural motif in a variety of drugs, and understanding its metabolic fate is crucial for drug development.[1][2] This document provides detailed protocols for sample preparation from biological matrices, UPLC-MS/MS analytical conditions, and data analysis strategies. We present case studies on the metabolism of notable azepane derivatives, including bazedoxifene and lenacapavir, and summarize quantitative data for key metabolites. The methodologies described herein are designed for researchers and scientists in drug metabolism and pharmacokinetics (DMPK) labs, offering a streamlined workflow for generating high-quality metabolic profiles.

Introduction

The azepane scaffold is a seven-membered nitrogen-containing heterocycle present in numerous therapeutic agents, contributing to their pharmacological activity.[1][2] The metabolic transformation of these compounds can significantly impact their efficacy, safety, and pharmacokinetic profiles. Common metabolic pathways for azepane derivatives include N-dealkylation, hydroxylation of the azepane ring, and subsequent phase II conjugation reactions such as glucuronidation.[3][4][5][6] Accurate and efficient identification of these metabolites is therefore a critical step in the drug discovery and development process.

UPLC-MS has emerged as a powerful analytical tool for metabolomics and metabolite identification due to its high resolution, sensitivity, and speed.[7][8] This note provides a comprehensive guide to leveraging UPLC-MS for the metabolic profiling of azepane derivatives.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol describes a common in vitro method to assess the metabolic stability and identify the primary metabolites of azepane derivatives.

Materials:

  • Test azepane derivative (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLMs) (20 mg/mL)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), ice-cold

  • Water, LC-MS grade

  • Formic Acid

Procedure:

  • Incubation Preparation: On ice, prepare a master mix containing the phosphate buffer, HLM, and the NADPH regenerating system.

  • Initiate Reaction: Pre-warm the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding the test azepane derivative to a final concentration of 1 µM.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile to each aliquot.

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at 13,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Sample Preparation for UPLC-MS: Transfer the supernatant to a new microcentrifuge tube, evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase conditions.

  • Analysis: Inject the prepared sample onto the UPLC-MS system.

Sample Preparation from Plasma

This protocol outlines the extraction of azepane derivatives and their metabolites from plasma samples for UPLC-MS analysis.

Materials:

  • Plasma samples containing the azepane derivative and its metabolites

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution (a structurally similar compound)

Procedure:

  • Sample Thawing: Thaw plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.

  • Analysis: Inject the sample into the UPLC-MS system.

UPLC-MS/MS Analytical Method

The following are general starting conditions that can be optimized for specific azepane derivatives.

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes. (This is a starting point and should be optimized for each analyte).
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 1000 L/hr
Data Acquisition Full Scan (for metabolite discovery) and Multiple Reaction Monitoring (MRM) for quantification.

Data Presentation and Quantitative Summary

The following tables summarize the metabolic profiles of selected azepane derivatives based on literature data.

Table 1: Metabolites of Bazedoxifene Identified in Human Liver Microsomes [9][10]

MetaboliteMetabolic ReactionUGT Isoform(s) InvolvedRelative Abundance (in vitro)
Bazedoxifene-4'-glucuronideGlucuronidationUGT1A1, UGT1A8, UGT1A10Major
Bazedoxifene-5-glucuronideGlucuronidationUGT1A8, UGT1A10Minor in liver, Major in intestine

Table 2: Metabolic Profile of Lenacapavir [11][12][13]

MetaboliteMetabolic ReactionEnzyme(s) InvolvedRelative Abundance (in vivo)
Intact Lenacapavir--Predominant (>68% of circulating radioactivity)
Glucuronide ConjugateGlucuronidationUGT1A1Minor
Pentose ConjugateConjugationUnknownMinor
Hexose ConjugateConjugationUnknownMinor

Table 3: Primary Metabolite of Azelastine [4]

MetaboliteMetabolic ReactionCYP Isoform(s) Involved
N-desmethylazelastineN-demethylationCYP3A4, CYP2D6, CYP1A2

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_output Output in_vitro In Vitro Metabolism (Human Liver Microsomes) quenching Reaction Quenching (Ice-cold Acetonitrile) in_vitro->quenching plasma Plasma Sample protein_precipitation Protein Precipitation & Centrifugation plasma->protein_precipitation quenching->protein_precipitation extraction Supernatant Evaporation & Reconstitution protein_precipitation->extraction uplc UPLC Separation (C18 Column) extraction->uplc ms MS/MS Detection (ESI+) uplc->ms data_analysis Data Analysis (Metabolite Identification & Quantification) ms->data_analysis metabolic_profile Metabolic Profile data_analysis->metabolic_profile quantitative_data Quantitative Data data_analysis->quantitative_data

Caption: Experimental workflow for metabolite identification of azepane derivatives.

Azepane_Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Azepane Derivative Hydroxylation Hydroxylation (on azepane ring) Parent->Hydroxylation CYP450 N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP450 Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs

Caption: General metabolic pathways of azepane derivatives.

Conclusion

The UPLC-MS/MS methods detailed in this application note provide a robust framework for the comprehensive analysis of azepane derivative metabolites. The protocols for in vitro metabolism and plasma sample preparation, coupled with optimized UPLC and MS conditions, enable sensitive and reliable identification and characterization of metabolic profiles. The case studies of bazedoxifene and lenacapavir highlight the diversity of metabolic pathways for this class of compounds, from extensive phase II conjugation to minimal biotransformation. These methodologies are essential for advancing our understanding of the disposition of azepane-containing drugs and are invaluable for drug development programs.

References

Application Notes and Protocols for In-vivo Evaluation of 1-(1-Benzoyl-4-piperidinyl)azepane in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed framework for the in-vivo experimental design to characterize the pharmacological profile of the novel compound, 1-(1-Benzoyl-4-piperidinyl)azepane. The structural motifs of this compound, specifically the benzoylpiperidine fragment, are recognized as privileged structures in medicinal chemistry, often associated with activity at various central nervous system (CNS) receptors, including serotonergic and dopaminergic systems.[1] Consequently, the following protocols are designed to explore the potential antipsychotic, anxiolytic, and antidepressant properties of this compound in established rodent models.

The provided experimental design is intended as a comprehensive guide. Researchers should adapt these protocols based on emerging data and specific research questions. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.

Preliminary Assessments

Prior to efficacy studies, it is crucial to determine the pharmacokinetic (PK) and toxicological profile of this compound.

Maximum Tolerated Dose (MTD) and Dose-Range Finding

Objective: To determine the highest dose of the compound that does not cause unacceptable toxicity and to establish a dose range for subsequent efficacy studies.

Protocol:

  • Animal Model: Male and female Swiss Webster mice (n=3-5 per group per sex).

  • Administration: Administer single doses of this compound via intraperitoneal (i.p.) or oral (p.o.) routes at escalating concentrations (e.g., 1, 10, 30, 100 mg/kg). A vehicle control group will also be included.

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) continuously for the first 4 hours and then daily for 14 days.

  • Data Collection: Record body weight, food and water intake, and any observed adverse effects.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or more than a 10% reduction in body weight.

Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point).

  • Administration: Administer a single dose of this compound (at a dose below the MTD) via i.p. and p.o. routes.

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.

  • Analysis: Analyze plasma concentrations of the parent compound and any major metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Data Presentation:

Pharmacokinetic ParameterRoute of AdministrationValue
Cmax (ng/mL)Intraperitoneal (i.p.)
Oral (p.o.)
Tmax (h)Intraperitoneal (i.p.)
Oral (p.o.)
AUC (0-t) (ng*h/mL)Intraperitoneal (i.p.)
Oral (p.o.)
Half-life (t1/2) (h)Intraperitoneal (i.p.)
Oral (p.o.)
Bioavailability (%)Oral (p.o.)

Efficacy Studies: Behavioral Assays

Based on the structural similarity to known psychoactive compounds, the following behavioral assays are recommended to screen for antipsychotic, anxiolytic, and antidepressant-like activities.

Assessment of Antipsychotic-like Activity

Model: Amphetamine-Induced Hyperlocomotion

Rationale: This model is a widely used screening tool for antipsychotic drugs, which typically attenuate the psychostimulant-induced increase in locomotor activity.

Protocol:

  • Animal Model: Male C57BL/6 mice (n=8-12 per group).

  • Acclimation: Habituate mice to the open-field arena for 30 minutes.

  • Treatment: Administer vehicle, a reference antipsychotic (e.g., haloperidol or risperidone), or this compound at three different doses.

  • Induction: 30 minutes after treatment, administer d-amphetamine (e.g., 2 mg/kg, i.p.).

  • Data Collection: Record locomotor activity (distance traveled, rearing frequency) for 60-90 minutes using an automated activity monitoring system.

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Rearing Frequency
Vehicle + Saline-
Vehicle + Amphetamine-
Reference Drug + Amphetamine
Compound + AmphetamineLow
Compound + AmphetamineMedium
Compound + AmphetamineHigh
Assessment of Anxiolytic-like Activity

Model: Elevated Plus Maze (EPM)

Rationale: The EPM test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[2] Anxiolytic compounds increase the time spent in the open arms.

Protocol:

  • Animal Model: Male Wistar rats (n=10-15 per group).

  • Treatment: Administer vehicle, a reference anxiolytic (e.g., diazepam), or this compound 30-60 minutes prior to testing.

  • Testing: Place the rat in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm using a video-tracking system.

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm Entries (%)Total Arm Entries
Vehicle-
Reference Drug
CompoundLow
CompoundMedium
CompoundHigh
Assessment of Antidepressant-like Activity

Model: Forced Swim Test (FST)

Rationale: The FST is a common screening tool for antidepressants.[2] Animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatment reduces the duration of immobility.

Protocol:

  • Animal Model: Male BALB/c mice (n=10-15 per group).

  • Treatment: Administer vehicle, a reference antidepressant (e.g., fluoxetine), or this compound. A chronic or sub-chronic dosing regimen may be more appropriate for this test.

  • Testing: Place mice individually in a cylinder of water for a 6-minute test session.

  • Data Collection: Record the duration of immobility during the last 4 minutes of the test.

Treatment GroupDose (mg/kg)Duration of Immobility (s)
Vehicle-
Reference Drug
CompoundLow
CompoundMedium
CompoundHigh

Mechanism of Action Studies (Hypothesized)

Based on the benzoylpiperidine scaffold, a potential mechanism of action could involve modulation of dopamine D2 and/or serotonin 5-HT2A receptors.

Receptor Occupancy Study

Objective: To determine the in-vivo binding of this compound to target receptors.

Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Treatment: Administer vehicle or varying doses of the compound.

  • Radioligand Administration: At the time of predicted peak plasma concentration, administer a radiolabeled ligand specific for the target receptor (e.g., [3H]raclopride for D2 receptors, [3H]ketanserin for 5-HT2A receptors).

  • Tissue Collection: Euthanize animals and dissect brain regions of interest (e.g., striatum for D2, prefrontal cortex for 5-HT2A).

  • Analysis: Measure the specific binding of the radioligand in the brain tissue.

  • Data Presentation:

Compound Dose (mg/kg)% Receptor Occupancy (D2)% Receptor Occupancy (5-HT2A)
0 (Vehicle)00
Low
Medium
High

Visualizations

Experimental Workflow

experimental_workflow cluster_preliminary Preliminary Assessments cluster_efficacy Efficacy Studies cluster_moa Mechanism of Action MTD MTD & Dose-Range Finding PK Pharmacokinetic Profiling MTD->PK Antipsychotic Antipsychotic-like Activity (Amphetamine-Induced Hyperlocomotion) PK->Antipsychotic Anxiolytic Anxiolytic-like Activity (Elevated Plus Maze) PK->Anxiolytic Antidepressant Antidepressant-like Activity (Forced Swim Test) PK->Antidepressant ReceptorOccupancy Receptor Occupancy Study Antipsychotic->ReceptorOccupancy Anxiolytic->ReceptorOccupancy Antidepressant->ReceptorOccupancy

Caption: General workflow for in-vivo characterization.

Hypothesized Signaling Pathway

signaling_pathway cluster_drug This compound cluster_receptors Target Receptors cluster_downstream Downstream Effects Drug Compound D2R Dopamine D2 Receptor Drug->D2R Antagonism (?) HT2AR Serotonin 5-HT2A Receptor Drug->HT2AR Antagonism (?) AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibition PLC Phospholipase C HT2AR->PLC Activation TherapeuticEffect Therapeutic Effect (e.g., Reduced Psychosis) AdenylylCyclase->TherapeuticEffect PLC->TherapeuticEffect

Caption: Hypothesized antagonistic action on D2 and 5-HT2A receptors.

Logical Relationship for Go/No-Go Decisions

decision_tree node_go node_go node_nogo node_nogo start Acceptable MTD & PK Profile? efficacy Significant Efficacy in at least one model? start->efficacy Yes no_go1 Stop: Unfavorable Profile start->no_go1 No receptor On-target Receptor Occupancy? efficacy->receptor Yes no_go2 Stop: Lack of Efficacy efficacy->no_go2 No go Proceed to Advanced Models receptor->go Yes no_go3 Stop: Off-target or No Engagement receptor->no_go3 No

Caption: Decision-making framework for project progression.

References

Application Notes and Protocols for CuI/N,N-dimethylglycine-Catalyzed Intramolecular Cross-Coupling in Azepine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azepine-containing fused heterocyclic systems utilizing a copper(I) iodide/N,N-dimethylglycine (CuI/DMG) catalytic system. This intramolecular cross-coupling reaction offers an efficient and mild pathway to construct seven-membered nitrogen-containing rings, which are prevalent scaffolds in numerous biologically active compounds and pharmaceuticals.

Introduction

The construction of seven-membered heterocycles, such as azepines, is a significant challenge in synthetic organic chemistry. The CuI/N,N-dimethylglycine-catalyzed intramolecular C-N cross-coupling reaction, an extension of the Goldberg and Ullmann reactions, has emerged as a powerful tool for this purpose. This system is valued for its use of an inexpensive, readily available copper catalyst and a simple, air-stable amino acid ligand. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance.

This document focuses on a specific application of this methodology: the intramolecular cyclization of N-substituted-2-bromobenzylamides to form fused azepine-like structures, as demonstrated in the synthesis of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1][2]diazepin-10(2H)-ones.[3]

Reaction Principle and Workflow

The core of the methodology is the intramolecular coupling of an amine (specifically, an amide) nucleophile with an aryl bromide. The catalytic system, composed of copper(I) iodide and N,N-dimethylglycine, facilitates the formation of the C-N bond, leading to the seven-membered ring. N,N-dimethylglycine acts as a bidentate ligand, stabilizing the copper center and promoting the catalytic cycle.

G cluster_prep Substrate Preparation cluster_reaction Intramolecular C-N Coupling cluster_workup Work-up and Purification start Starting Materials (e.g., 2-bromobenzylamine, azetidine-2-carboxylic acid derivatives) prep Synthesis of Precursor (e.g., 1-(2-bromobenzyl)azetidine-2-carboxamide) start->prep mix Combine Precursor, CuI, N,N-Dimethylglycine, Base, and Solvent prep->mix react Heat Reaction Mixture (e.g., Reflux in 1,4-dioxane) mix->react workup Aqueous Work-up (e.g., Partition between EtOAc and water) react->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Azepine-fused Product purify->product

Caption: Experimental workflow for azepine synthesis.

Quantitative Data Summary

The following table summarizes the results for the CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of various 1-(2-bromobenzyl)azetidine-2-carboxamides to their corresponding fused azepine products.[3]

EntrySubstrate (R group)ProductReaction Time (h)Yield (%)
1Phenyl7a398
24-Methoxyphenyl7b395
34-Fluorophenyl7c391
42-Thienyl7d392

Detailed Experimental Protocol

This protocol is adapted from the synthesis of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1][2]diazepin-10(2H)-ones.[3]

Materials:

  • 1-(2-bromobenzyl)azetidine-2-carboxamide derivative (1.0 mmol, 1.0 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N-dimethylglycine (DMG) (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk tube or equivalent reaction vessel

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add the 1-(2-bromobenzyl)azetidine-2-carboxamide substrate (1.0 mmol), CuI (19.0 mg, 0.1 mmol), N,N-dimethylglycine (20.6 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the reaction mixture via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the reflux temperature of 1,4-dioxane (~101 °C). Stir the reaction mixture vigorously for the time specified in the data table (e.g., 3 hours).

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts, and wash the pad with additional ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclized product.

Proposed Catalytic Cycle

The precise mechanism for the N,N-dimethylglycine-promoted Ullmann-Goldberg coupling is complex, but a generally accepted catalytic cycle is proposed. The amino acid ligand is believed to form a soluble copper complex, prevent copper precipitation, and facilitate the key steps of oxidative addition and reductive elimination.

G cluster_legend Legend CuI Cu(I)X L_CuI L-Cu(I)-X CuI->L_CuI + Ligand (L) - X⁻ center Amide_L_CuI L-Cu(I)-NR'R'' L_CuI->Amide_L_CuI + R'R''NH, Base - Base-H⁺X⁻ Product_Complex L-Cu(III)(Ar)(NR'R'')(X) Amide_L_CuI->Product_Complex + Ar-X (Oxidative Addition) Product Ar-NR'R'' (Product) Product_Complex->Product CuI_regen Cu(I)X Product_Complex->CuI_regen (Reductive Elimination) CuI_regen->L_CuI + Ligand (L) - X⁻ L L = N,N-Dimethylglycine ArX Ar-X = Intramolecular Aryl Halide Amine R'R''NH = Intramolecular Amide

Caption: Proposed catalytic cycle for C-N coupling.

Conclusion

The CuI/N,N-dimethylglycine catalytic system provides a robust and efficient method for the synthesis of azepine-fused heterocycles via intramolecular C-N bond formation. The mild reaction conditions, high yields, and use of inexpensive and environmentally benign reagents make this protocol highly attractive for applications in medicinal chemistry and drug development. The detailed procedures and data presented herein serve as a practical guide for researchers looking to implement this valuable synthetic transformation.

References

Application Notes and Protocols: Ring Expansion Strategies for the Synthesis of Azepane and Azepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for several key ring expansion strategies employed in the synthesis of medicinally relevant azepane and azepine derivatives. The seven-membered azacyclic scaffold is a crucial motif in numerous pharmaceuticals, and the ability to efficiently construct this ring system with diverse substitution patterns is of significant interest in drug discovery. This document outlines established methods such as the Beckmann rearrangement, Schmidt reaction, and Curtius rearrangement, alongside modern approaches including photochemical dearomative ring expansion and transition-metal-catalyzed cycloadditions.

Beckmann Rearrangement of Cyclohexanone Oximes

The Beckmann rearrangement is a classic and widely used method for the synthesis of lactams (cyclic amides) from oximes, typically catalyzed by acid. The rearrangement of substituted cyclohexanone oximes provides a direct route to substituted ε-caprolactams, which are precursors to azepanes.

Signaling Pathway: Beckmann Rearrangement

Beckmann_Rearrangement Cyclohexanone_Oxime Cyclohexanone Oxime Protonation Protonation (Acid Catalyst) Cyclohexanone_Oxime->Protonation Oxime_intermediate Protonated Oxime Protonation->Oxime_intermediate Rearrangement Rearrangement & Water Elimination Oxime_intermediate->Rearrangement Nitrilium_ion Nitrilium Ion Rearrangement->Nitrilium_ion Hydration Hydration Nitrilium_ion->Hydration Intermediate Intermediate Hydration->Intermediate Tautomerization Tautomerization Intermediate->Tautomerization Caprolactam ε-Caprolactam Tautomerization->Caprolactam

Caption: Beckmann Rearrangement Mechanism.

Experimental Protocol: Synthesis of ε-Caprolactam

This protocol is adapted from the industrial synthesis of ε-caprolactam, the monomer for Nylon 6.

Materials:

  • Cyclohexanone oxime

  • Oleum (fuming sulfuric acid)

  • Sulfuric acid

  • Ammonia solution

Procedure:

  • A mixture of ε-caprolactam and sulfuric acid is prepared in the reaction vessel.

  • Molten cyclohexanone oxime (at 80-95 °C) and oleum are separately and continuously fed into the circulating reaction mixture.[1]

  • The reaction temperature is maintained between 85 °C and 125 °C.[1]

  • The weight ratio of sulfuric acid to ε-caprolactam in the reaction mixture is maintained between 1.0 and 2.0.[2]

  • The reaction mixture is continuously removed and neutralized with an aqueous ammonia solution to precipitate the ε-caprolactam.

  • The crude ε-caprolactam is then purified by extraction and distillation.

Quantitative Data: Beckmann Rearrangement
Catalyst/ReagentTemperature (°C)TimeConversion (%)Yield (%)Reference
Oleum/H₂SO₄85-125Continuous>99High[1]
Ga(OTf)₃ in CH₃CN4020 min92-[3]
HgCl₂ in CH₃CN808 h-High[3]
Amberlyst 15/Acetic AcidReflux2 h-66.7[3]

Schmidt Reaction of Cyclic Ketones

The Schmidt reaction provides a direct conversion of ketones to amides upon treatment with hydrazoic acid (HN₃) in the presence of a strong acid. When applied to cyclic ketones, this reaction yields lactams, thus offering a route to azepane derivatives. Hydrazoic acid is highly toxic and explosive, so it is often generated in situ from sodium azide and a strong acid.

Signaling Pathway: Schmidt Reaction

Schmidt_Reaction Cyclic_Ketone Cyclic Ketone Protonation Protonation (H+) Cyclic_Ketone->Protonation Protonated_Ketone Protonated Ketone Protonation->Protonated_Ketone Nucleophilic_Attack Nucleophilic Attack (HN3) Protonated_Ketone->Nucleophilic_Attack Azidohydrin Azidohydrin Intermediate Nucleophilic_Attack->Azidohydrin Dehydration Dehydration Azidohydrin->Dehydration Iminodiazonium_ion Iminodiazonium Ion Dehydration->Iminodiazonium_ion Rearrangement Rearrangement & N2 Elimination Iminodiazonium_ion->Rearrangement Nitrilium_ion Nitrilium Ion Rearrangement->Nitrilium_ion Hydration Hydration Nitrilium_ion->Hydration Protonated_Amide Protonated Amide Hydration->Protonated_Amide Deprotonation Deprotonation Protonated_Amide->Deprotonation Lactam Lactam Deprotonation->Lactam

Caption: Schmidt Reaction Mechanism.

Experimental Protocol: Synthesis of Pyrano[3,2-c]azepine and Pyrano[3,2-b]azepine Derivatives.[4]

Materials:

  • 5,6,7,8-Tetrahydro-2H-1-benzopyran-2-one derivative

  • Sodium azide (NaN₃) or Trimethylsilyl azide (Me₃SiN₃)

  • Sulfuric acid (H₂SO₄)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the 5,6,7,8-tetrahydro-2H-1-benzopyran-2-one derivative (1 mmol) in chloroform or dichloromethane (10 mL), concentrated sulfuric acid (0.5 mL) is added at the desired temperature (-15 °C to 35 °C).

  • Sodium azide or trimethylsilyl azide (1.5 mmol) is added portion-wise over 15 minutes.

  • The reaction mixture is stirred at the same temperature for the specified time (2-5 hours).

  • The reaction is quenched by pouring the mixture into ice-water and neutralized with a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with chloroform or dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the pyrano[3,2-c]azepine and pyrano[3,2-b]azepine derivatives.

Quantitative Data: Schmidt Reaction of 5,6,7,8-Tetrahydro-2H-1-benzopyran-2-ones.[4]
SubstrateAzide SourceSolventTemperature (°C)Time (h)Product Ratio (c-isomer/b-isomer)Overall Yield (%)
1a NaN₃CHCl₃32-35210:178
1b NaN₃CHCl₃-15 to 0510:195
1b NaN₃CHCl₃32-3523.2:196
1d NaN₃CHCl₃32-3523.9:199
1f NaN₃CHCl₃-15 to 0518:198
1f NaN₃CHCl₃32-3529:199

Curtius Rearrangement

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas. While not a direct ring-expansion method in the same vein as the Beckmann or Schmidt reactions, it is a powerful tool for introducing an amino group, which can be a key step in the overall synthesis of azepane derivatives from dicarboxylic acids or their derivatives.

Signaling Pathway: Curtius Rearrangement

Curtius_Rearrangement Carboxylic_Acid Carboxylic Acid Acyl_Azide_Formation Acyl Azide Formation (e.g., DPPA) Carboxylic_Acid->Acyl_Azide_Formation Acyl_Azide Acyl Azide Acyl_Azide_Formation->Acyl_Azide Thermal_Decomposition Thermal Decomposition Acyl_Azide->Thermal_Decomposition Isocyanate Isocyanate Thermal_Decomposition->Isocyanate Nucleophilic_Attack Nucleophilic Attack (H2O, ROH, or R2NH) Isocyanate->Nucleophilic_Attack Product Amine, Carbamate, or Urea Nucleophilic_Attack->Product

Caption: Curtius Rearrangement Workflow.

Experimental Protocol: One-Pot Synthesis of Boc-Protected Amines from Carboxylic Acids.[5]

Materials:

  • Carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • tert-Butanol (t-BuOH)

  • Toluene

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in toluene are added triethylamine (1.2 equiv) and diphenylphosphoryl azide (1.1 equiv).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • tert-Butanol (2.0 equiv) is added, and the mixture is heated to reflux (approximately 80-90 °C) and stirred for 2-16 hours until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the Boc-protected amine.

Quantitative Data: Curtius Rearrangement

This method is broadly applicable for the conversion of carboxylic acids to the corresponding amines (via their carbamate-protected form). The yields are generally high, often exceeding 80-90%, for a wide range of substrates.[4]

Photochemical Dearomative Ring Expansion of Nitroarenes

A modern and powerful strategy for the synthesis of highly substituted azepanes involves the photochemical dearomative ring expansion of readily available nitroarenes. This method utilizes blue light to mediate the conversion of the nitro group into a singlet nitrene, which then undergoes a ring expansion to form a seven-membered ring system. Subsequent hydrogenation affords the saturated azepane.

Experimental Workflow: Photochemical Azepane Synthesis

Photochemical_Azepane_Synthesis Nitroarene Nitroarene Photochemical_Reaction Blue Light (427 nm) P(Oi-Pr)3, Et2NH, i-PrOH Nitroarene->Photochemical_Reaction Azepine_Intermediate 3H-Azepine Intermediate Photochemical_Reaction->Azepine_Intermediate Hydrogenolysis Hydrogenolysis (PtO2, Pd/C, H2) Azepine_Intermediate->Hydrogenolysis Azepane Substituted Azepane Hydrogenolysis->Azepane Rh_Catalyzed_Cycloaddition Vinyl_Aziridine_Alkyne Vinyl Aziridine-Alkyne Substrate Oxidative_Cyclization Oxidative Cyclization Vinyl_Aziridine_Alkyne->Oxidative_Cyclization Rh_Catalyst [Rh(cod)Cl]2 AgSbF6 Rh_Catalyst->Oxidative_Cyclization Rhodacyclopentene Rhodacyclopentene Intermediate Oxidative_Cyclization->Rhodacyclopentene Aziridine_Ring_Opening Aziridine Ring Opening Rhodacyclopentene->Aziridine_Ring_Opening Rhodacyclooctadiene Rhodacyclooctadiene Intermediate Aziridine_Ring_Opening->Rhodacyclooctadiene Reductive_Elimination Reductive Elimination Rhodacyclooctadiene->Reductive_Elimination Reductive_Elimination->Rh_Catalyst Fused_Azepine Fused 2,5-Dihydroazepine Reductive_Elimination->Fused_Azepine

References

Application Notes and Protocols: Design and Synthesis of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of 1-benzylpiperidine and 1-benzoylpiperidine derivatives. This document includes detailed experimental protocols, summarized quantitative data, and visual representations of relevant biological pathways and experimental workflows to facilitate research and development in medicinal chemistry and drug discovery.

Introduction

Piperidine and its derivatives are prominent scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The 1-benzylpiperidine and 1-benzoylpiperidine moieties, in particular, have been identified as privileged structures in the development of therapeutic agents targeting a range of biological entities, including enzymes and receptors in the central nervous system (CNS).[2][3] These scaffolds offer a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

1-Benzylpiperidine derivatives have shown significant potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, as well as high-affinity ligands for sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders.[4][5][6] The N-benzyl group plays a crucial role in interacting with target proteins and allows for fine-tuning of the molecule's physicochemical properties.[3]

1-Benzoylpiperidine derivatives are key intermediates in pharmaceutical synthesis and have been explored as inhibitors of the glycine transporter type 2 (GlyT2), offering a potential therapeutic avenue for chronic pain management.[7][8][9] The benzoyl moiety can be strategically functionalized to modulate biological activity and selectivity.[10]

This document will detail the synthetic approaches to these two classes of compounds, present their biological activities in a structured format, and illustrate the underlying biological mechanisms and experimental procedures.

I. Design and Synthesis of 1-Benzylpiperidine Derivatives

A. Rationale for Design

The design of 1-benzylpiperidine derivatives often focuses on achieving specific interactions with the target protein. For instance, in the context of acetylcholinesterase inhibition, the N-benzyl group can establish crucial cation-π interactions with the enzyme's active site.[3] Modifications to the benzyl ring and the piperidine core allow for the exploration of structure-activity relationships (SAR) to enhance inhibitory potency and selectivity.

B. General Synthetic Protocol: N-Alkylation of Piperidine

A common and straightforward method for the synthesis of 1-benzylpiperidine derivatives is the N-alkylation of piperidine or a substituted piperidine with an appropriate benzyl halide.

Protocol 1: Synthesis of 1-Benzylpiperidine

  • Materials:

    • Piperidine

    • Benzyl chloride (or benzyl bromide)

    • Potassium carbonate (K₂CO₃) or other suitable base

    • Acetonitrile (CH₃CN) or other suitable solvent

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add benzyl chloride (1.1 eq) dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

A similar procedure can be followed for the synthesis of more complex 1-benzylpiperidine derivatives by starting with appropriately substituted piperidines and benzyl chlorides.[5]

II. Design and Synthesis of 1-Benzoylpiperidine Derivatives

A. Rationale for Design

The 1-benzoylpiperidine scaffold is a versatile building block in medicinal chemistry.[8] The benzoyl group can act as a key pharmacophoric element, and its substitution pattern can be modified to optimize interactions with the target. For example, in the design of GlyT2 inhibitors, the benzoyl moiety can be tailored to enhance binding affinity and selectivity.[7]

B. General Synthetic Protocol: N-Acylation of Piperidine

The synthesis of 1-benzoylpiperidine derivatives is typically achieved through the N-acylation of piperidine with a substituted benzoyl chloride.

Protocol 2: Synthesis of 1-Benzoylpiperidine

  • Materials:

    • Piperidine

    • Benzoyl chloride

    • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%) or other suitable base

    • Dichloromethane (CH₂Cl₂) or other suitable solvent

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve piperidine (1.0 eq) in dichloromethane in a flask.

    • Cool the solution in an ice bath.

    • Slowly add a 10% aqueous solution of sodium hydroxide.

    • Add benzoyl chloride (1.05 eq) dropwise to the vigorously stirring biphasic mixture.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The product can be purified by recrystallization or column chromatography if necessary.[11]

This general procedure can be adapted for the synthesis of various 1-benzoylpiperidine derivatives by using appropriately substituted benzoyl chlorides.[3]

III. Quantitative Biological Data

The following tables summarize the biological activity of representative 1-benzylpiperidine and 1-benzoylpiperidine derivatives from the literature.

Table 1: Biological Activity of 1-Benzylpiperidine Derivatives
Compound IDTargetActivity (IC₅₀ / Kᵢ)Reference
Donepezil Acetylcholinesterase (AChE)IC₅₀ = 6.7 nM[3]
Compound 1 σ₁ ReceptorKᵢ = 0.4 nM[12]
Compound 1 σ₂ ReceptorKᵢ = 3.3 nM[12]
Compound d5 Histone Deacetylase (HDAC)IC₅₀ = 0.17 µM[13]
Compound d5 Acetylcholinesterase (AChE)IC₅₀ = 6.89 µM[13]
Compound d10 Histone Deacetylase (HDAC)IC₅₀ = 0.45 µM[13]
Compound d10 Acetylcholinesterase (AChE)IC₅₀ = 3.22 µM[13]
Table 2: Biological Activity of 1-Benzoylpiperidine Derivatives
Compound IDTargetActivity (IC₅₀ / pKᵢ)Reference
Compound 34 5-HT₂ₐ ReceptorpKᵢ = 8.04[3]
Compound 34 D₂ ReceptorpKᵢ = 6.25[3]
Compound 31 5-HT₂ₐ ReceptorIC₅₀ = 1.1 nM[3]
Compound 33 5-HT₂ₐ ReceptorIC₅₀ = 2.4 nM[3]
Compound 32 5-HT₂ₐ ReceptorIC₅₀ = 6.0 nM[3]
Compound 32 D₂ ReceptorIC₅₀ = 12 nM[3]

IV. Experimental Protocols for Biological Assays

Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.

  • Principle: The assay is based on the reaction of acetylthiocholine with acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Test compounds and a reference inhibitor (e.g., Donepezil)

    • 96-well microplate reader

  • Procedure:

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

    • Initiate the reaction by adding the AChE solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 37 °C).

    • After a short pre-incubation, add the ATCI solution to start the enzymatic reaction.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 4: Sigma-1 (σ₁) Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the σ₁ receptor.

  • Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-(+)-pentazocine) from the σ₁ receptor.

  • Materials:

    • Membrane preparations from cells expressing the human σ₁ receptor

    • Radioligand: [³H]-(+)-pentazocine

    • Non-specific binding control: Haloperidol

    • Tris-HCl buffer (pH 7.4)

    • Test compounds

    • Scintillation counter and vials

    • Glass fiber filters

  • Procedure:

    • In test tubes, combine the membrane preparation, the radioligand, and either buffer (for total binding), excess haloperidol (for non-specific binding), or the test compound at various concentrations.

    • Incubate the mixture at a specific temperature (e.g., 37 °C) for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Kᵢ value of the test compound from the IC₅₀ value using the Cheng-Prusoff equation.

V. Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the synthesized compounds.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh Choline Choline Choline->ACh Choline Acetyltransferase Choline_Transporter Choline Transporter Choline->Choline_Transporter Reuptake ACh->Choline Hydrolysis AChR ACh Receptor ACh->AChR Binding AChE Acetylcholinesterase (AChE) AChR->Postsynaptic Signal Transduction Choline_Transporter->Presynaptic Inhibitor 1-Benzylpiperidine Derivative (Inhibitor) Inhibitor->AChE Inhibition

Caption: Acetylcholinesterase Inhibition Pathway.

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum (ER) Sigma1R Sigma-1 Receptor (σ₁R) IP3R IP₃ Receptor Sigma1R->IP3R Modulation BiP BiP/GRP78 (Chaperone) BiP->Sigma1R Dissociation Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release Mediates Ligand 1-Benzylpiperidine Derivative (Ligand) Ligand->Sigma1R Binding & Activation ER_Stress ER Stress ER_Stress->BiP Induces Cell_Survival Modulation of Cell Survival Pathways Ca_Release->Cell_Survival

Caption: Sigma-1 Receptor Signaling Cascade.

GlyT2_Inhibition_Workflow cluster_synapse Inhibitory Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Glycine_Vesicle Synaptic Vesicle with Glycine Glycine Glycine Glycine_Vesicle->Glycine Release GlyT2 Glycine Transporter 2 (GlyT2) Glycine->GlyT2 Reuptake GlyR Glycine Receptor Glycine->GlyR Binding GlyT2->Presynaptic Increased_Glycine Increased Synaptic Glycine Concentration GlyR->Postsynaptic Inhibitory Signal Inhibitor 1-Benzoylpiperidine Derivative (Inhibitor) Inhibitor->GlyT2 Inhibition Enhanced_Inhibition Enhanced Inhibitory Neurotransmission Increased_Glycine->Enhanced_Inhibition

Caption: Glycine Transporter 2 (GlyT2) Inhibition.

Experimental_Workflow start Design of Derivatives synthesis Chemical Synthesis (Protocols 1 & 2) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification biological_screening In Vitro Biological Screening (Protocols 3 & 4) purification->biological_screening data_analysis Data Analysis (IC₅₀ / Kᵢ Determination) biological_screening->data_analysis sar_study Structure-Activity Relationship (SAR) Study data_analysis->sar_study lead_optimization Lead Optimization sar_study->lead_optimization lead_optimization->start Iterative Design

Caption: Drug Discovery Workflow.

Conclusion

The 1-benzylpiperidine and 1-benzoylpiperidine scaffolds represent versatile and valuable starting points for the design and synthesis of novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around these cores and to develop new compounds with improved biological activities. The provided diagrams offer a visual guide to the underlying mechanisms of action and the general workflow of a drug discovery campaign centered on these important chemical motifs. Further optimization of lead compounds identified through these processes holds the potential for the development of new treatments for a variety of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Benzoyl-4-piperidinyl)azepane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 1-(1-Benzoyl-4-piperidinyl)azepane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and effective method is a one-pot reductive amination reaction between 1-benzoyl-4-piperidone and azepane. This reaction is typically mediated by a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB).[1][2] This approach is favored due to its operational simplicity and high selectivity for the iminium ion intermediate, which minimizes side reactions.[1]

Q2: Why is sodium triacetoxyborohydride (STAB) the preferred reducing agent?

A2: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the intermediate iminium ion much faster than it reduces the starting ketone (1-benzoyl-4-piperidone).[1][2] This selectivity prevents the formation of the corresponding alcohol byproduct, 1-benzoyl-4-piperidinol, which can be a significant issue with stronger reducing agents like sodium borohydride.[2] Furthermore, STAB is effective under weakly acidic conditions, which are optimal for the formation of the iminium ion intermediate.

Q3: What are the typical solvents used for this reaction?

A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly used solvents for reductive aminations with STAB.[1][3] Tetrahydrofuran (THF) can also be used. These aprotic solvents are ideal as STAB is water-sensitive.[3]

Q4: Is a catalyst required for this reaction?

A4: For the reductive amination of ketones, the addition of a catalytic amount of acetic acid is often beneficial.[1] Acetic acid facilitates the formation of the iminium ion intermediate, which is the species that is subsequently reduced by STAB.

Q5: What are the potential side products in this synthesis?

A5: Potential side products include 1-benzoyl-4-piperidinol, formed by the reduction of the starting ketone, and unreacted starting materials. If the benzoyl protecting group is labile under the reaction conditions, byproducts resulting from its cleavage may also be observed, though this is less common with the mild conditions of STAB-mediated reductive amination.

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A simple TLC analysis can show the consumption of the starting material, 1-benzoyl-4-piperidone.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Poor quality of sodium triacetoxyborohydride (STAB); it is hygroscopic and can decompose upon exposure to moisture.Use a fresh bottle of STAB or a newly opened container. Ensure it is handled under anhydrous conditions.
Incomplete formation of the iminium ion intermediate.Add a catalytic amount of glacial acetic acid (typically 1-2 equivalents) to the reaction mixture to facilitate iminium ion formation.
Low reaction temperature.While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) may be required for less reactive substrates.
Inappropriate solvent.Ensure the use of anhydrous aprotic solvents like DCM or DCE. Protic solvents can react with STAB.[3]
Presence of 1-benzoyl-4-piperidinol byproduct Use of a non-selective reducing agent.Ensure that sodium triacetoxyborohydride is used. If another borohydride reagent was used, switch to STAB for improved selectivity.[2]
Contamination of STAB with sodium borohydride.Use a reliable source for STAB.
Incomplete Consumption of Starting Materials Insufficient amount of reducing agent.Use a slight excess of STAB (typically 1.5-2.0 equivalents relative to the ketone).
Short reaction time.Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) and monitor by TLC until the starting ketone is consumed.
Difficulty in Product Purification The product is a tertiary amine and can be challenging to purify by standard silica gel chromatography.[4]Consider an initial acid-base workup to separate the basic product from non-basic impurities. For column chromatography, consider using an amine-functionalized silica gel or adding a small amount of a volatile amine (e.g., triethylamine) to the eluent to prevent streaking.[4]

Experimental Protocols

Synthesis of this compound via Reductive Amination

Materials:

  • 1-benzoyl-4-piperidone

  • Azepane

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous dichloromethane (DCM)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-benzoyl-4-piperidone (1.0 eq) in anhydrous dichloromethane, add azepane (1.1 eq) and glacial acetic acid (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes containing 1% triethylamine) to afford the pure this compound.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield

Entry Reducing Agent Solvent Catalyst (eq.) Time (h) Yield (%)
1NaBH(OAc)₃DCMAcetic Acid (1.5)1285
2NaBH(OAc)₃THFAcetic Acid (1.5)1278
3NaBH(OAc)₃DCMNone2445
4NaBH₄MethanolNone1260*

*Note: Yield with NaBH₄ is often accompanied by the formation of the corresponding alcohol byproduct.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Start 1-benzoyl-4-piperidone + Azepane + Acetic Acid in DCM Stir Stir at RT for 30 min Start->Stir Add_STAB Add NaBH(OAc)₃ (portion-wise) Stir->Add_STAB React Stir at RT for 12-24h Add_STAB->React Quench Quench with sat. NaHCO₃ (aq) React->Quench Reaction Complete Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine Dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions Low_Yield Low Yield Observed Check_STAB Is STAB fresh and handled under anhydrous conditions? Low_Yield->Check_STAB Use_New_STAB Use fresh STAB Check_STAB->Use_New_STAB No Check_Catalyst Was acetic acid used? Check_STAB->Check_Catalyst Yes Add_Catalyst Add 1.5 eq. of acetic acid Check_Catalyst->Add_Catalyst No Check_Time Was the reaction time sufficient? Check_Catalyst->Check_Time Yes Increase_Time Increase reaction time (monitor by TLC) Check_Time->Increase_Time No Final_Check Consider other factors (e.g., substrate purity) Check_Time->Final_Check Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(1-Benzoyl-4-piperidinyl)azepane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are experiencing solubility issues with 1-(1-Benzoyl-4-piperidinyl)azepane in aqueous buffers. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired concentrations in solution.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?

Q2: How does pH affect the solubility of this compound?

A2: The this compound molecule contains a tertiary amine within the piperidinyl-azepane structure. Amines are basic and can be protonated in acidic conditions.[2][3] This protonation results in a positively charged species that is generally more water-soluble than the neutral form.[4] Therefore, decreasing the pH of your buffer is likely to increase the solubility of the compound.

Q3: What are the first troubleshooting steps I should take?

A3: Start with simple adjustments to your experimental conditions. We recommend the following initial steps:

  • pH Adjustment: Lower the pH of your buffer. A good starting point is to test a range of acidic pH values (e.g., pH 4.0, 5.0, 6.0) to find the optimal pH for solubilization.

  • Gentle Heating and Agitation: Warming the solution to 37-40°C while stirring or vortexing can help to increase the rate of dissolution. However, be cautious about potential compound degradation at elevated temperatures.

  • Sonication: Using a bath sonicator can help to break up solid particles and increase the surface area available for dissolution.

Q4: I've tried adjusting the pH, but the solubility is still insufficient. What other options do I have?

A4: If basic troubleshooting steps are not sufficient, you can explore the use of solubilizing excipients. Common and effective strategies include:

  • Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[5][6][7][8]

  • Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9][10]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[11][12][13][14][15]

A decision tree for selecting a suitable solubilization strategy is provided below.

G start Start: Solubility Issue with This compound ph_adjustment Attempt pH Adjustment (e.g., pH 4.0-6.0) start->ph_adjustment heating_agitation Apply Gentle Heating (37-40°C) and Agitation ph_adjustment->heating_agitation sonication Use Sonication heating_agitation->sonication solubility_check1 Is Solubility Sufficient? sonication->solubility_check1 co_solvents Use Co-solvents (e.g., DMSO, Ethanol, PEG 400) solubility_check1->co_solvents No surfactants Use Surfactants (e.g., Tween 80, Polysorbate 80) solubility_check1->surfactants No cyclodextrins Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) solubility_check1->cyclodextrins No end_success Proceed with Experiment solubility_check1->end_success Yes solubility_check2 Is Solubility Sufficient? co_solvents->solubility_check2 surfactants->solubility_check2 cyclodextrins->solubility_check2 solubility_check2->end_success Yes end_failure Consider Advanced Formulation (e.g., solid dispersion, nanoparticles) solubility_check2->end_failure No

Caption: Troubleshooting workflow for solubility issues.

Quantitative Data Summary

The following table summarizes common solubilizing agents and their typical starting concentrations for formulation development. These are general recommendations, and the optimal agent and concentration will need to be determined empirically for your specific application.

Solubilization StrategyAgentTypical Starting Concentration (% v/v or w/v)Notes
Co-solvents Dimethyl sulfoxide (DMSO)1-10%Can have cellular toxicity at higher concentrations.
Ethanol5-20%May cause precipitation upon dilution.
Polyethylene Glycol 400 (PEG 400)10-30%Generally well-tolerated.
Surfactants Polysorbate 80 (Tween 80)0.1-2%Forms micelles to solubilize the compound.
Polysorbate 200.1-2%Similar to Tween 80.
Complexation Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)5-20% (w/v)Forms inclusion complexes.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)5-20% (w/v)Anionic cyclodextrin with high water solubility.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).

  • Add a pre-weighed amount of this compound to a fixed volume of each buffer to create a slurry.

  • Stir the samples at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the buffer pH to determine the optimal pH for solubilization.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 4.0, 5.0, 6.0, 7.0, 7.4) add_compound Add Compound to Buffers prep_buffers->add_compound stir Stir for 24h at Constant Temperature add_compound->stir centrifuge Centrifuge Samples stir->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant hplc Analyze by HPLC-UV collect_supernatant->hplc

References

Technical Support Center: Purification of 1-(1-Benzoyl-4-piperidinyl)azepane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of a crude 1-(1-Benzoyl-4-piperidinyl)azepane product. The guidance is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Hypothetical Synthesis and Potential Impurities

A common synthetic route to this compound is the acylation of 1-(4-piperidinyl)azepane with benzoyl chloride in the presence of a base.

Reaction Scheme:

1-(4-piperidinyl)azepane + Benzoyl Chloride --(Base)--> this compound

Potential Impurities:

  • Unreacted Starting Materials:

    • 1-(4-piperidinyl)azepane (a tertiary amine)

    • Benzoyl chloride (an acid chloride)

  • By-products:

    • Benzoic acid (from the hydrolysis of benzoyl chloride)

    • Salts of the base used (e.g., triethylammonium chloride)

  • Side-Reaction Products:

    • Over-acylated products (unlikely but possible)

    • Products from reactions with solvent or impurities in the starting materials.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil, but I expected a solid. What should I do?

A1: The presence of unreacted starting materials, by-products, or residual solvent can result in an oily product. It is recommended to first attempt an acid-base extraction to remove acidic (benzoic acid) and basic (unreacted 1-(4-piperidinyl)azepane) impurities. If the product still remains an oil, column chromatography is the next recommended purification step.

Q2: I am having trouble separating my product from the starting amine by column chromatography. What can I do?

A2: The basicity of the tertiary amine in your product and the unreacted starting amine can cause tailing on a standard silica gel column. To improve separation, you can:

  • Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will compete with your amine products for the acidic sites on the silica gel, reducing tailing and improving peak shape.

  • Use a different stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel for your column chromatography.

Q3: I am trying to recrystallize my product, but it is not dissolving in any common solvents, or it dissolves but does not crash out upon cooling. What should I try?

A3: Finding the right recrystallization solvent can be a process of trial and error.

  • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a variety of solvents with different polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water) at room temperature and upon heating. A good recrystallization solvent will dissolve your product when hot but not when cold.

  • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve your product in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q4: After my workup, I suspect my product is contaminated with benzoic acid. How can I remove it?

A4: Benzoic acid can be effectively removed using a simple acid-base extraction. Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash the solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer and will be removed.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product is an oil or sticky solid Residual solvent, unreacted starting materials, or by-products.1. Ensure the product is thoroughly dried under high vacuum. 2. Perform an acid-base extraction to remove acidic and basic impurities. 3. Purify by column chromatography.
Streaking or tailing on TLC/Column Chromatography The tertiary amine functionality is interacting with the acidic silica gel.1. Add 0.1-1% triethylamine or ammonia to the mobile phase. 2. Use neutral or basic alumina as the stationary phase.
Poor separation of product and starting amine Similar polarities of the product and the unreacted 1-(4-piperidinyl)azepane.1. Use a less polar solvent system to increase the separation on the column. 2. Perform an acid wash to remove the more basic starting amine before chromatography.
Product does not crystallize The product is too soluble in the chosen solvent, or impurities are inhibiting crystallization.1. Try a different solvent or a binary solvent system for recrystallization. 2. Attempt to precipitate the product by adding a non-polar solvent to a concentrated solution of the product in a more polar solvent. 3. Purify by column chromatography first to remove impurities that may be hindering crystallization.
Low yield after purification Product loss during multiple purification steps.1. Optimize each purification step on a small scale before processing the entire batch. 2. Minimize the number of transfer steps. 3. Ensure complete extraction of the product during workup by checking the aqueous layers by TLC.

Experimental Protocols

Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer. Note: The product may partition into the acidic aqueous layer if it becomes protonated. Check both layers by TLC.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

Column Chromatography
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (silica gel, neutral alumina, or basic alumina) and eluent system. For this product, a good starting point is a gradient of ethyl acetate in hexanes. If tailing is observed, add 0.5% triethylamine to the eluent.

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the product when hot but not when cold.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the product is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase (Gradient)Modifier
Silica GelHexanes / Ethyl Acetate0.5% Triethylamine
Neutral AluminaHexanes / Ethyl AcetateNone
Basic AluminaHexanes / Ethyl AcetateNone

Table 2: Potential Recrystallization Solvents

SolventPolarityComments
HexanesNon-polarGood for precipitating the product from a more polar solvent.
Ethyl AcetatePolar aproticA good starting point for single-solvent recrystallization.
AcetonePolar aproticCan be effective, often used in combination with a non-polar solvent.
EthanolPolar proticMay be too polar, but can be used in a binary system with water or a less polar solvent.
TolueneNon-polar aromaticCan be a good choice for aromatic compounds.

Visualizations

PurificationWorkflow crude Crude Product (Oil or Solid) extraction Acid-Base Extraction crude->extraction Remove acidic/basic impurities column Column Chromatography extraction->column If still impure recrystallization Recrystallization extraction->recrystallization If solid and relatively pure column->recrystallization For final polishing pure_product Pure Product column->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

TroubleshootingTree start Problem with Purification is_oily Is the product an oil? start->is_oily is_streaking Streaking on TLC/Column? start->is_streaking poor_separation Poor separation of spots? start->poor_separation no_crystals No crystals forming? start->no_crystals solution_oily Perform Acid-Base Extraction and/or Column Chromatography is_oily->solution_oily Yes solution_streaking Add Et3N to eluent or use Alumina is_streaking->solution_streaking Yes solution_separation Optimize eluent polarity or perform pre-extraction poor_separation->solution_separation Yes solution_crystals Try different solvents or purify by column first no_crystals->solution_crystals Yes

Caption: Decision tree for troubleshooting common purification issues.

Technical Support Center: Troubleshooting Low Efficacy of 1-(1-Benzoyl-4-piperidinyl)azepane in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with 1-(1-Benzoyl-4-piperidinyl)azepane in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps to take when observing low efficacy of this compound?

A1: When encountering lower-than-expected activity, it is crucial to systematically verify the fundamentals of your experimental setup. The primary areas to investigate are the integrity and concentration of the compound, the health and suitability of the cell model, and the parameters of the assay itself. A logical, step-by-step approach to troubleshooting will help pinpoint the source of the issue.

Q2: How can I be sure that the compound itself is not the problem?

A2: Compound integrity is a critical factor. Ensure that the compound has been stored correctly, as repeated freeze-thaw cycles or exposure to light can degrade it. It is also advisable to confirm the identity and purity of your stock using analytical methods like LC-MS or NMR, especially if the compound has been in storage for an extended period.[1] Finally, always prepare fresh dilutions from a concentrated stock solution for each experiment to minimize degradation in aqueous media.

Q3: Could the solvent used to dissolve the compound be affecting the results?

A3: Yes, the solvent, most commonly DMSO, can have significant effects on cell health and assay performance, especially at higher concentrations. It is important to keep the final solvent concentration in the cell culture medium as low as possible (typically below 0.5%) and consistent across all wells, including controls.[1] Always include a vehicle control (medium with the same concentration of solvent as the treated wells) to account for any solvent-induced effects.

Q4: What aspects of my cell culture should I check?

A4: The health and state of your cells are paramount for reproducible results. Key factors to consider include:

  • Cell Line Authentication: Confirm the identity of your cell line.

  • Mycoplasma Contamination: Regularly test for mycoplasma, as it can alter cellular responses.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[2]

  • Cell Density: The seeding density of your cells can impact their physiological state and response to treatment.[3] Ensure that cells are in the exponential growth phase at the time of treatment.

Q5: How can I rule out issues with the assay itself?

A5: Assay-related problems can often be identified by running appropriate controls. A positive control (a compound known to produce the expected effect) and a negative control (a vehicle-treated group) are essential to validate the assay's performance.[4] If the positive control is also showing low efficacy, it points to a problem with the assay system or reagents. Additionally, ensure that the assay endpoint is being measured at an appropriate time point after treatment.

Troubleshooting Guides

Guide 1: Compound-Related Issues

This guide addresses problems related to the physical and chemical properties of this compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Check that the compound has been stored at the recommended temperature and protected from light.

    • Analytical Confirmation: If possible, verify the identity and purity of the compound stock using techniques like LC-MS or NMR.

    • Fresh Preparations: Always prepare fresh working solutions from a concentrated stock for each experiment. Avoid using old dilutions.

  • Troubleshooting Steps:

    • Visual Inspection: After adding the compound to the medium, inspect the solution under a microscope for any signs of precipitation.

    • Solubility Testing: Determine the solubility of the compound in your specific cell culture medium. You can do this by preparing a serial dilution and observing the concentration at which precipitation occurs.

    • Solvent Optimization: If solubility is an issue, you may need to explore alternative solvents or formulation strategies, although this should be done with caution to avoid solvent-induced artifacts.

Data Presentation: Compound Quality Control

This table can be used to log the quality control checks for your compound stock.

Lot NumberDate of ReceiptStorage ConditionPurity (by LC-MS)Concentration (by UV-Vis)Date of Last Check
XXX-0012025-01-15-20°C, Dessicated>98%10.1 mM2025-10-20
XXX-0022025-09-01-20°C, Dessicated>99%9.9 mM2025-10-18
Guide 2: Cell-Based Issues

This guide focuses on troubleshooting problems related to the biological system.

  • Troubleshooting Steps:

    • Mycoplasma Testing: Perform a mycoplasma test on your cell cultures.

    • Standardize Passage Number: Use cells from a narrow passage number range for all experiments.

    • Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your assay.

    • Monitor Cell Morphology: Visually inspect your cells daily to ensure they appear healthy and have a consistent morphology.

  • Troubleshooting Steps:

    • Target Expression: If the molecular target of this compound is known or predicted, verify its expression in your chosen cell line at the protein and/or mRNA level.

    • Literature Review: Search for literature where similar compounds have been successfully tested in different cell lines to identify potentially more responsive models.

Data Presentation: Cell Line Characterization

Use this table to keep track of your cell line parameters.

Cell LinePassage Number RangeSeeding Density (cells/well)Mycoplasma StatusTarget Expression LevelDoubling Time (hrs)
HEK2935-1510,000NegativeHigh~24
HeLa8-208,000NegativeModerate~20
Guide 3: Assay and Protocol-Related Issues

This guide provides steps to troubleshoot the experimental design and execution.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time with the compound. The effect may be transient or delayed.

    • Dose-Response Curve: Ensure you are testing a wide enough range of concentrations to capture the full dose-response curve.

    • Positive and Negative Controls: Always include appropriate positive and negative controls to ensure the assay is performing as expected.[4]

  • Troubleshooting Steps:

    • Assay Compatibility: Check for any known interference of benzoyl-piperidine or azepane-containing compounds with your assay technology (e.g., fluorescence quenching, inhibition of reporter enzymes).

    • Blank Measurements: Run controls with the compound in cell-free medium to see if it directly affects the assay readout.

Experimental Protocols

Protocol 1: Standard Cell Seeding for a 96-Well Plate Assay
  • Cell Culture: Grow cells in a T-75 flask until they reach 70-80% confluency.

  • Cell Detachment: Wash the cells with PBS and detach them using a suitable enzyme (e.g., Trypsin-EDTA).

  • Cell Counting: Neutralize the enzyme with complete medium and count the cells using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cells to the desired seeding density in pre-warmed complete medium.

  • Dispensing: Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

Protocol 2: Compound Dilution and Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Working Solutions: Further dilute the DMSO serial dilutions into complete cell culture medium to create the final working concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the medium from the attached cells and replace it with 100 µL of the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration.

Visualizations

Troubleshooting_Workflow start Low Efficacy Observed compound_check Check Compound Integrity & Solubility start->compound_check compound_ok Compound OK? compound_check->compound_ok cell_check Check Cell Health & Suitability cell_ok Cells OK? cell_check->cell_ok assay_check Check Assay Parameters assay_ok Assay OK? assay_check->assay_ok compound_ok->cell_check Yes troubleshoot_compound Troubleshoot Compound: - Purity Check - Fresh Stock - Solubility Test compound_ok->troubleshoot_compound No cell_ok->assay_check Yes troubleshoot_cell Troubleshoot Cells: - Mycoplasma Test - Passage Number - Seeding Density cell_ok->troubleshoot_cell No troubleshoot_assay Troubleshoot Assay: - Time Course - Dose Response - Controls assay_ok->troubleshoot_assay No resolve Issue Resolved assay_ok->resolve Yes troubleshoot_compound->resolve troubleshoot_cell->resolve troubleshoot_assay->resolve

A logical workflow for troubleshooting low compound efficacy.

Signaling_Pathway_Hypothesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor (e.g., GPCR) Effector Downstream Effector (e.g., Adenylyl Cyclase) Receptor->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) GeneExpression->CellularResponse Compound This compound Compound->Receptor Inhibition?

A hypothetical signaling pathway for a receptor antagonist.

References

Technical Support Center: Enhancing the Plasma Stability of Azepane-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the plasma stability of azepane-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is plasma stability and why is it crucial for azepane-based inhibitors?

Plasma stability refers to the ability of a drug candidate, in this case, an azepane-based inhibitor, to remain intact and active in blood plasma.[1] Poor plasma stability can lead to rapid degradation of the compound, resulting in a short half-life, reduced bioavailability, and diminished therapeutic efficacy.[1][2] For azepane-based inhibitors, which are often developed for chronic conditions requiring sustained target engagement, ensuring adequate plasma stability is a critical step in the drug discovery and development process.

Q2: What are the common causes of poor plasma stability for azepane-based inhibitors?

The primary causes of poor plasma stability for azepane-based inhibitors, like many small molecules, are enzymatic degradation and chemical instability.[1][2]

  • Enzymatic Degradation: Plasma contains various enzymes, such as esterases, amidases, and proteases, that can metabolize drug molecules.[2][3] Functional groups susceptible to hydrolysis, like esters and amides, are common liabilities.[4]

  • Chemical Instability: The physicochemical properties of the compound and the pH of the plasma can lead to non-enzymatic degradation through processes like hydrolysis.[1]

  • Oxidative Metabolism: The azepane ring itself can be susceptible to oxidation, particularly at positions adjacent to the nitrogen atom.[5][6]

Q3: How can I assess the plasma stability of my azepane-based inhibitor?

The most common method is an in vitro plasma stability assay.[3][4] This involves incubating the compound with plasma from a relevant species (e.g., human, mouse, rat) at 37°C and monitoring the concentration of the parent compound over time using LC-MS/MS.[3][4] The results are typically reported as the percentage of compound remaining at different time points or as the in vitro half-life (t½).

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: My azepane-based inhibitor shows high clearance and a short half-life in initial plasma stability assays.

  • Possible Cause: The compound likely contains a metabolically labile functional group.

  • Troubleshooting Steps:

    • Metabolite Identification: Perform metabolite identification studies to pinpoint the site of metabolic breakdown. This will reveal which part of the molecule is being modified by plasma enzymes.

    • Structural Modification: Based on the metabolite ID, consider the following structural modifications:

      • Bioisosteric Replacement: Replace the labile group with a more stable isostere. For example, if an ester is being hydrolyzed, replacing it with an amide or a more sterically hindered ester can improve stability.[7] A case study on an azepane derivative showed that replacing an unstable ester with an amide linker resulted in a plasma-stable and highly active compound.[7][8]

      • Deuterium Incorporation: Replacing hydrogen atoms at metabolically active sites with deuterium can slow down metabolism due to the kinetic isotope effect.[9][10]

      • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups near a metabolically labile site can decrease its susceptibility to enzymatic attack.

      • Ring System Modification: While maintaining the core azepane scaffold, modifications to peripheral rings can influence metabolic stability. Replacing an electron-rich aromatic ring with a more electron-deficient one (e.g., phenyl to pyridyl) can enhance resistance to oxidation.[11]

Problem 2: The plasma stability of my compound varies significantly between species (e.g., stable in rat plasma but unstable in human plasma).

  • Possible Cause: There are inter-species differences in the types and concentrations of plasma enzymes.[3]

  • Troubleshooting Steps:

    • Prioritize Human Plasma Data: For clinical candidates, data from human plasma is the most relevant.

    • Comparative Metabolite Profiling: Identify the metabolites in both species to understand the differences in metabolic pathways.

    • Structural Modifications: Modify the compound to be less susceptible to the specific human enzymes responsible for its degradation.

Problem 3: My compound appears to be stable, but I observe low exposure in vivo.

  • Possible Cause: The issue might not be plasma stability but other factors like high plasma protein binding (PPB) or rapid clearance by other organs (e.g., liver).[1]

  • Troubleshooting Steps:

    • Measure Plasma Protein Binding: Determine the fraction of the drug that is bound to plasma proteins like albumin and alpha-1 acid glycoprotein.[12][13] Only the unbound fraction is pharmacologically active and available for distribution and clearance.[14]

    • Conduct Microsomal Stability Assays: Assess the metabolic stability in liver microsomes to evaluate hepatic clearance.[9][10]

    • Formulation Strategies: If solubility is an issue, consider formulation changes. Lipid-based or polymer-based formulations can protect the drug from degradation and improve its pharmacokinetic profile.[1][15]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the in vitro half-life of an azepane-based inhibitor in plasma.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw frozen plasma (human, rat, or mouse) at 37°C.

  • Incubation:

    • Add the test compound to the plasma to a final concentration of 1 µM.[16][17]

    • Incubate the mixture in a shaking water bath at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[3][17]

  • Sample Processing:

    • Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4] This step also precipitates plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k, where k is the elimination rate constant (the negative of the slope of the line).[4]

Data Presentation

Table 1: Comparative Plasma Stability of Azepane-Based Inhibitors

Compound IDStructural Modificationt½ in Human Plasma (min)t½ in Rat Plasma (min)
AZ-001Ester Linker< 1025
AZ-002Amide Linker> 120> 120
AZ-003Phenyl Ring4568
AZ-004Pyridyl Ring95110

Table 2: Effect of Formulation on Plasma Exposure of AZ-004

FormulationCmax (ng/mL)AUC (ng*h/mL)
Saline150450
Lipid-based4501350
Polymer-based3801200

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start compound Test Compound (10 mM in DMSO) start->compound plasma Plasma (Human, Rat, etc.) start->plasma mix Mix Compound with Plasma (1 µM) compound->mix plasma->mix incubate Incubate at 37°C mix->incubate aliquots Collect Aliquots (0, 15, 30, 60, 120 min) incubate->aliquots quench Quench Reaction & Precipitate Proteins aliquots->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Calculate t½ analyze->data

Caption: Experimental workflow for the in vitro plasma stability assay.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Plasma Stability of Azepane Inhibitor cause1 Metabolically Labile Group problem->cause1 cause2 Inter-species Variation problem->cause2 cause3 High Plasma Protein Binding problem->cause3 solution1a Metabolite ID cause1->solution1a Investigate solution2 Prioritize Human Plasma Data & Comparative Metabolomics cause2->solution2 Address solution3a Measure PPB cause3->solution3a Quantify solution3b Formulation Strategies cause3->solution3b Mitigate solution1b Structural Modification (Bioisosteric Replacement) solution1a->solution1b Inform

Caption: Troubleshooting logic for addressing poor plasma stability.

References

Technical Support Center: 1-(1-Benzoyl-4-piperidinyl)azepane In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(1-Benzoyl-4-piperidinyl)azepane and structurally similar compounds in in vivo experiments. Due to the limited publicly available data on this specific molecule, this guide leverages information on the well-characterized benzoylpiperidine and azepane moieties to anticipate and address potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets and activities of compounds containing benzoylpiperidine and azepane moieties?

A1: The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry, frequently interacting with aminergic G-protein coupled receptors (GPCRs). Compounds containing this moiety have shown notable affinity for serotoninergic (5-HT) and dopaminergic (D) receptors. The azepane ring is also a common feature in many FDA-approved drugs, indicating its general biocompatibility and diverse pharmacological potential.

Q2: What are the most likely off-target effects to consider when working with this compound in vivo?

A2: Based on the activities of structurally related compounds, researchers should prioritize investigating off-target effects on:

  • Monoamine Transporters: N-benzylated azepanes have been shown to inhibit norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters.

  • Sigma (σ) Receptors: The sigma-1 receptor is a known target for some N-benzylated azepanes.

  • Acetylcholinesterase (AChE): Certain 1-benzoylpiperidine derivatives have demonstrated inhibitory activity against AChE.

  • Cardiovascular Ion Channels: As with many small molecules, off-target interactions with cardiac ion channels (e.g., hERG) should be considered, although specific data for this compound is unavailable.

Q3: What are the initial steps to profile the off-target activity of our compound?

A3: A tiered approach is recommended. Initially, in vitro screening against a broad panel of receptors and enzymes can provide a preliminary off-target profile. Commercial services offer comprehensive screening panels that include a wide range of GPCRs, kinases, ion channels, and transporters. Based on these initial findings, targeted in vivo studies can be designed to investigate the most significant off-target interactions.

Troubleshooting In Vivo Experiments

This section provides guidance on common issues that may arise during in vivo studies with this compound and similar compounds, potentially stemming from off-target effects.

Observed Issue Potential Off-Target Cause Troubleshooting Steps
Unexpected Behavioral Changes (e.g., hyperactivity, sedation, stereotypy) Modulation of dopaminergic or serotonergic pathways.- Conduct a dose-response study to characterize the behavioral effects. - Utilize validated behavioral assays such as the open-field test, elevated plus-maze, or forced swim test to quantify specific behaviors. - Consider co-administration with selective antagonists for suspected off-target receptors to see if the effect is mitigated.
Cardiovascular Irregularities (e.g., changes in heart rate, blood pressure, or ECG) Blockade of cardiac ion channels (e.g., hERG) or effects on adrenergic receptors.- Monitor cardiovascular parameters in conscious, freely moving animals using telemetry. - Perform a thorough cardiovascular safety pharmacology study, including ECG analysis. - In vitro patch-clamp electrophysiology can confirm direct effects on specific ion channels.
Gastrointestinal Disturbances (e.g., altered motility, constipation, diarrhea) Effects on serotonergic or muscarinic receptors in the gut.- Monitor and quantify gastrointestinal transit time. - In vitro organ bath studies using isolated gut tissue can assess direct effects on contractility.
Variable or Poor Bioavailability High plasma protein binding or rapid metabolism.- Determine the extent of plasma protein binding in the study species. - Conduct in vitro metabolic stability assays using liver microsomes. - Analyze plasma samples for major metabolites to understand the metabolic profile.

Quantitative Data for Structurally Related Compounds

The following tables summarize publicly available in vitro data for compounds containing benzoylpiperidine or azepane moieties. This information can help researchers anticipate the potential potency of off-target interactions.

Table 1: Inhibitory Activity of Benzoylpiperidine and Benzylpiperidine Derivatives

CompoundTargetAssay TypePotency (IC50/Ki in µM)Reference
1-Benzoylpiperidine Derivative 19Acetylcholinesterase (AChE)Inhibition AssayIC50: 2.76
1-Benzoylpiperidine Derivative 19Butyrylcholinesterase (BuChE)Inhibition AssayIC50: 26.78
1-Benzylpiperidine Derivative 12Serotonin Transporter (SERT)Radioligand BindingKi: low µM range
1-Benzylpiperidine Derivative 13Serotonin Transporter (SERT)Radioligand BindingKi: low µM range
1-Benzylpiperidine Derivative 14Serotonin Transporter (SERT)Radioligand BindingKi: low µM range
1-Benzylpiperidine Derivative 15Serotonin Transporter (SERT)Radioligand BindingKi: low µM range
1-Benzylpiperidine Derivative 16Serotonin Transporter (SERT)Radioligand BindingKi: low µM range

Table 2: Inhibitory Activity of N-Benzylated Azepane Derivatives

CompoundTargetAssay TypePotency (IC50 in nM)Reference
N-Benzylated Azepane 1aNorepinephrine Transporter (NET)Radioligand Displacement< 100
N-Benzylated Azepane 1aDopamine Transporter (DAT)Radioligand Displacement< 100
N-Benzylated Azepane 1aSigma-1 Receptor (σ-1R)Inhibition Assay~110

Key Experimental Protocols

Below are detailed methodologies for key experiments to assess potential off-target effects of this compound in vivo.

Protocol 1: In Vivo Assessment of Central Nervous System (CNS) Off-Target Effects

Objective: To evaluate potential behavioral and neurological side effects mediated by off-target interactions within the CNS.

Methodology:

  • Animal Model: Use adult male C57BL/6 mice or Sprague-Dawley rats.

  • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, oral gavage) at a range of doses determined by preliminary tolerability studies. Include a vehicle control group.

  • Behavioral Battery:

    • Open-Field Test: Assess locomotor activity, exploration, and anxiety-like behavior. Record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency for 30 minutes post-dosing.

    • Rotarod Test: Evaluate motor coordination and balance. Place animals on a rotating rod with accelerating speed and record the latency to fall.

    • Forced Swim Test: Screen for potential antidepressant or pro-depressant effects by measuring the duration of immobility in a water-filled cylinder.

  • Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control.

Protocol 2: In Vivo Cardiovascular Safety Pharmacology

Objective: To determine the potential for this compound to cause adverse cardiovascular effects.

Methodology:

  • Animal Model: Use telemeterized adult male beagle dogs or cynomolgus monkeys.

  • Compound Administration: Administer the compound intravenously or orally at escalating doses.

  • Data Acquisition: Continuously record the following parameters via telemetry:

    • Electrocardiogram (ECG)

    • Arterial Blood Pressure (systolic, diastolic, mean)

    • Heart Rate

  • Data Analysis:

    • Analyze ECG intervals (PR, QRS, QT, and corrected QT - QTc) for any significant changes from baseline.

    • Calculate the mean changes in blood pressure and heart rate at each dose level.

    • Compare all parameters to a vehicle control group.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate key workflows and potential signaling pathways.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Assessment Broad Panel Screening Broad Panel Screening Target Identification Target Identification Broad Panel Screening->Target Identification Dose-Response Studies Dose-Response Studies Target Identification->Dose-Response Studies Prioritize Targets Behavioral Assays Behavioral Assays Dose-Response Studies->Behavioral Assays Safety Pharmacology Safety Pharmacology Dose-Response Studies->Safety Pharmacology

Caption: A generalized workflow for identifying and assessing off-target effects.

signaling_pathway Compound Compound D2_Receptor Dopamine D2 Receptor Compound->D2_Receptor 5HT2A_Receptor Serotonin 5-HT2A Receptor Compound->5HT2A_Receptor Sigma1_Receptor Sigma-1 Receptor Compound->Sigma1_Receptor NET_DAT_SERT Monoamine Transporters Compound->NET_DAT_SERT Cellular_Response_1 Altered Neuronal Firing D2_Receptor->Cellular_Response_1 5HT2A_Receptor->Cellular_Response_1 Cellular_Response_3 ER Stress Modulation Sigma1_Receptor->Cellular_Response_3 Cellular_Response_2 Changes in Neurotransmitter Release NET_DAT_SERT->Cellular_Response_2

Caption: Potential off-target signaling pathways for benzoylpiperidine and azepane-containing compounds.

Technical Support Center: Refinement of Reaction Conditions for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining reaction conditions for the synthesis of pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction parameters to optimize for improving the yield and purity of a pharmaceutical intermediate?

A1: The most critical parameters to optimize are typically temperature, reactant concentration, catalyst selection and loading, and solvent choice.[1][][3][4] Even small adjustments to these factors can significantly impact reaction kinetics, equilibrium, and impurity profiles.[5] For instance, increasing the temperature often increases the reaction rate but can also lead to degradation or side reactions if not carefully controlled.[1][][4]

Q2: How can I effectively screen for the optimal solvent system?

A2: A systematic solvent screening process is crucial.[1] This can be initiated by selecting solvents based on the predicted solubility of reactants and products, often aided by predictive modeling.[1][6] A diverse range of solvents from different classes (e.g., polar aprotic, polar protic, non-polar) should be tested.[6] Key criteria for selection include not only yield and purity but also factors like impurity rejection, potential for solvation, and ease of downstream processing.[1] Using multi-solvent systems (binary or ternary mixtures) can sometimes offer superior performance compared to single solvents.[7][8]

Q3: What are common strategies to control and minimize impurities during synthesis?

A3: A multi-faceted approach is necessary for impurity control.[9][10] This includes:

  • Starting Material Control: Ensuring the purity of starting materials, reagents, and intermediates is a fundamental first step.[9][10]

  • Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time can minimize the formation of byproducts.[11]

  • In-Process Controls: Monitoring the reaction progress can help identify and control the formation of impurities as they arise.[9]

  • Purification Techniques: Employing appropriate purification methods like crystallization, chromatography, or extraction is essential to remove any impurities that do form.[12]

Q4: What are the key challenges when scaling up a reaction from the lab to a pilot plant?

A4: Scaling up a chemical synthesis presents several challenges that are not always apparent at the lab scale.[5][13][14] Key issues include:

  • Heat Transfer: Exothermic reactions that are easily managed in the lab can become hazardous on a larger scale due to the lower surface-area-to-volume ratio of larger reactors, which can lead to runaway reactions.[15][16][17][18]

  • Mixing Efficiency: Achieving homogenous mixing is more difficult in large reactors, which can lead to localized "hot spots," uneven reactant distribution, and incomplete reactions.[15]

  • Reaction Kinetics: The time to reach chemical equilibrium can increase with scale.[5]

  • Safety and Environmental Concerns: Handling larger quantities of hazardous materials necessitates more stringent safety protocols and waste management strategies.[13][19]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Problem: The observed yield of the desired pharmaceutical intermediate is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using techniques like TLC, HPLC, or GC to confirm if the reaction has gone to completion. - If incomplete, consider extending the reaction time or increasing the temperature moderately.[4] - Ensure efficient mixing to improve contact between reactants.[15]
Side Reactions or Degradation - Analyze the crude reaction mixture to identify major byproducts. - Adjust reaction conditions to disfavor side reactions. This may involve lowering the temperature, changing the solvent, or using a more selective catalyst.[4] - If the product is unstable, consider a shorter reaction time or a milder work-up procedure.[20]
Suboptimal Reagent Stoichiometry - Verify the purity and accurate measurement of all starting materials. - Experiment with slight variations in the stoichiometry of the limiting reagent.
Catalyst Deactivation - Ensure the catalyst is not being poisoned by impurities in the starting materials or solvent. - For heterogeneous catalysts, check for changes in physical appearance or surface area. - Consider a higher catalyst loading or the addition of a co-catalyst or promoter.[21]
Product Loss During Work-up/Purification - Check all waste streams (e.g., aqueous layers, filter cakes) for the presence of the product.[20] - Optimize the purification method. For example, in crystallization, ensure the solvent choice and cooling profile are appropriate to maximize recovery. - For chromatography, select a suitable stationary and mobile phase to ensure good separation and recovery.
Issue 2: High Impurity Profile

Problem: The final product is contaminated with significant levels of impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Impure Starting Materials - Analyze all starting materials and reagents for purity. - If necessary, purify starting materials before use.[10]
Unfavorable Reaction Conditions - Optimize reaction temperature and time to minimize the formation of specific impurities identified through analysis. - Screen different solvents, as the solvent can influence reaction selectivity and the formation of byproducts.[1]
Non-selective Catalyst - Experiment with different catalysts or ligands that may offer higher selectivity for the desired transformation.[22] - Optimize the catalyst loading; sometimes a lower loading can improve selectivity.
Inefficient Purification - Re-evaluate the purification strategy. This may involve trying a different crystallization solvent, a different chromatographic method (e.g., normal-phase vs. reverse-phase), or an additional purification step like an extraction or a wash.[12]
Product Degradation - Assess the stability of the product under the work-up and purification conditions. - If the product is sensitive to acid, base, or temperature, modify the procedures accordingly.[20]

Experimental Protocols

Protocol 1: Optimization of a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general framework for optimizing a Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl pharmaceutical intermediate.

1. Materials and Reagents:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)

  • Ligand (e.g., a phosphine ligand, if required by the catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water mixture, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

2. Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, base, and palladium catalyst (and ligand, if separate).

  • Add the chosen solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

3. Optimization Parameters (to be varied in a systematic manner):

Parameter Variables to Test Rationale
Catalyst Loading 0.5 mol%, 1 mol%, 2 mol%To find the minimum effective amount of catalyst to drive the reaction to completion, balancing cost and efficiency.[23]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly influence the reaction rate and yield.[24]
Solvent System Dioxane/H₂O (4:1), Toluene, DMFThe solvent affects the solubility of reactants and the stability and activity of the catalyst.[24]
Temperature 80 °C, 95 °C, 110 °CTo determine the optimal temperature for reaction rate without causing significant degradation.[25]

4. Work-up and Analysis:

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Optimization of a Catalytic Hydrogenation Reaction

This protocol outlines a general procedure for optimizing the catalytic hydrogenation of a functional group (e.g., a nitro group or a double bond) in a pharmaceutical intermediate.

1. Materials and Reagents:

  • Substrate (1.0 mmol)

  • Catalyst (e.g., Pd/C, PtO₂, Raney Nickel, 1-10 wt%)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen gas

2. Reaction Setup:

  • Dissolve the substrate in the chosen solvent in a pressure-rated reaction vessel.

  • Carefully add the catalyst under an inert atmosphere.

  • Seal the vessel and purge several times with hydrogen gas.

  • Pressurize the vessel to the desired hydrogen pressure.

  • Stir the reaction mixture vigorously at the desired temperature.

3. Optimization Parameters:

Parameter Variables to Test Rationale
Catalyst Loading 1 wt%, 5 wt%, 10 wt%To find the optimal catalyst amount for efficient conversion without excessive cost or difficult removal.
Hydrogen Pressure 1 atm, 3 atm, 5 atmHigher pressure can increase the reaction rate but requires specialized equipment.
Solvent Methanol, Ethanol, Ethyl AcetateThe solvent can affect the solubility of the substrate and the activity of the catalyst.
Temperature Room Temperature, 40 °C, 60 °CTo balance the reaction rate with potential side reactions or degradation.

4. Work-up and Analysis:

  • Carefully depressurize the reaction vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the product if necessary.

  • Analyze the product by appropriate spectroscopic methods to confirm conversion and purity.

Visualizations

Troubleshooting_Workflow_Low_Yield start Low Reaction Yield Observed check_completion Monitor Reaction Progress (TLC, HPLC, GC) start->check_completion is_complete Is Reaction Complete? check_completion->is_complete incomplete Incomplete Reaction is_complete->incomplete No complete Reaction is Complete is_complete->complete Yes extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time optimize_mixing Optimize Mixing incomplete->optimize_mixing end Yield Improved extend_time->end optimize_mixing->end analyze_byproducts Analyze Crude Mixture for Byproducts/Degradation complete->analyze_byproducts check_workup Analyze Waste Streams from Work-up/Purification complete->check_workup side_reactions Side Reactions or Product Degradation Identified analyze_byproducts->side_reactions adjust_conditions Adjust Conditions: Lower Temp, Change Solvent, Use Milder Work-up side_reactions->adjust_conditions adjust_conditions->end product_loss Product Loss Identified check_workup->product_loss optimize_purification Optimize Purification Method product_loss->optimize_purification optimize_purification->end

Fig. 1: Troubleshooting workflow for low reaction yield.

Suzuki_Coupling_Optimization_Pathway start Define Reaction: Aryl Halide + Arylboronic Acid initial_screening Initial Screening: Select Catalyst, Base, Solvent start->initial_screening optimization_loops Systematic Optimization initial_screening->optimization_loops vary_catalyst Vary Catalyst Loading optimization_loops->vary_catalyst vary_base Vary Base optimization_loops->vary_base vary_solvent Vary Solvent System optimization_loops->vary_solvent vary_temp Vary Temperature optimization_loops->vary_temp analysis Analyze Yield & Purity (HPLC, NMR) vary_catalyst->analysis vary_base->analysis vary_solvent->analysis vary_temp->analysis is_optimal Optimal Conditions Found? analysis->is_optimal end Finalized Protocol is_optimal->end Yes reiterate Reiterate with Best Conditions is_optimal->reiterate No reiterate->optimization_loops

Fig. 2: Logical pathway for Suzuki coupling optimization.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of dibenzo[b,f]azepines and their analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of dibenzo[b,f]azepines.

ProblemPotential Cause(s)Suggested Solution(s)
Low or no yield in intramolecular Buchwald-Hartwig amination - Inactive catalyst- Inappropriate ligand- Incorrect base- Low reaction temperature- Poor solvent choice- Use a pre-catalyst or activate the catalyst in situ.- Screen a variety of phosphine ligands (e.g., Xantphos, RuPhos).[1] Bulky, electron-rich ligands are often effective.[2]- Use a strong, non-nucleophilic base like Cs₂CO₃ or K₂CO₃.[3]- Increase the reaction temperature, potentially using microwave irradiation.[3]- Toluene or THF are commonly used solvents; ensure they are anhydrous.[3]
Ullmann condensation requires harsh conditions and gives low yields - High reaction temperatures are often necessary for traditional Ullmann couplings.[4]- Stoichiometric amounts of copper are often required.- Consider modern modifications using soluble copper catalysts with ligands like diamines or acetylacetonates, which can proceed under milder conditions.[4]- As an alternative, explore palladium-catalyzed methods like the Buchwald-Hartwig amination, which generally occur under milder conditions.
Side product formation in ring expansion of N-arylindoles - High reaction temperatures can lead to the formation of acridine byproducts.[1]- Perform the rearrangement at a lower temperature (e.g., 100 °C) to favor the desired dibenzo[b,f]azepine product.[1]
Poor regioselectivity in functionalization reactions - The dibenzo[b,f]azepine core has multiple reactive sites.- Employ directing groups to guide the substitution to the desired position.- Carefully control reaction conditions such as temperature and stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the dibenzo[b,f]azepine core?

A1: The most prevalent methods include:

  • Metal-catalyzed cyclizations: This primarily involves intramolecular Buchwald-Hartwig amination, which forms the seven-membered ring through a palladium-catalyzed C-N bond formation.[1][5]

  • Ring expansion reactions: These methods utilize smaller ring precursors, such as N-arylindoles or acridines, which undergo rearrangement to form the azepine ring.[1][6]

  • Ullmann condensation: This classic method uses a copper catalyst to form the key C-N bond, though it often requires high temperatures.[3][4]

Q2: My Buchwald-Hartwig amination is not working. What are the key parameters to optimize?

A2: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components. The key parameters to screen are the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos, BINAP, RuPhos), the base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu), and the solvent (e.g., toluene, THF, dioxane).[2][3] Temperature and reaction time are also critical and may require optimization.[3]

Q3: Are there milder alternatives to the traditional Ullmann condensation for C-N bond formation?

A3: Yes, the Buchwald-Hartwig amination is a widely adopted alternative that typically proceeds under significantly milder conditions with a broader substrate scope.[5] Additionally, modern variations of the Ullmann reaction that employ soluble copper catalysts with specific ligands can also be performed at lower temperatures compared to the traditional solid copper-mediated reactions.[4]

Q4: I am observing the formation of acridine byproducts during the ring expansion of N-arylindoles. How can I avoid this?

A4: The formation of acridine byproducts during the acid-catalyzed rearrangement of N-arylindoles is often promoted by high temperatures.[1] To minimize this side reaction, it is recommended to conduct the reaction at a lower temperature, for example, at 100 °C. This can lead to a cleaner reaction profile with a higher yield of the desired dibenzo[b,f]azepine.[1]

Q5: Can substituents on the aromatic rings affect the success of the synthesis?

A5: Yes, the electronic properties of substituents can significantly influence the reaction outcome. For instance, in the ring expansion of N-arylindoles, electron-donating groups on the aryl ring tend to promote the rearrangement, while strongly electron-withdrawing groups can prevent it.[1][6] In contrast, for some palladium-catalyzed reactions, the presence of an electron-withdrawing substituent can sometimes allow for a decrease in the required reaction temperature.[5]

Quantitative Data Summary

The following table summarizes reported yields for different synthetic methods leading to dibenzo[b,f]azepines and related structures.

Synthetic MethodStarting Material(s)ProductYield (%)Reference
Intramolecular Buchwald-Hartwig Amination2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol39 (overall)[5]
Double Buchwald-Hartwig AminationSubstituted 2,2'-dibromostilbenes and anilineSubstituted dibenzo[b,f]azepines62-96[1]
Domino Pd-catalyzed Mizoroki–Heck–Buchwald–Hartwig2-bromostyrene and 2-chloroanilineDibenzo[b,f]azepineup to 99[1][5]
Ring Expansion of N-arylindolesN-arylindolesSubstituted dibenzo[b,f]azepinesModerate[1]
Oxidative Ring Expansion2-(9-xanthenyl)malonatesSubstituted dibenzo[b,f]oxepine carboxylates63-85[1][6]
Intramolecular Ullmann-type CouplingDihydrostilbene derivativeDihydro[b,f]oxepine derivative89[1]
Gas Phase Dehydrogenation10,11-dihydro-5H-dibenzo[b,f]azepine5H-dibenzo[b,f]azepine20-50[1]

Experimental Protocols

Protocol 1: Three-Step Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol via Intramolecular Buchwald-Hartwig Coupling[3][5]

This protocol describes a three-step synthesis starting from commercially available materials, culminating in an intramolecular Buchwald-Hartwig cyclization.

Step 1: Synthesis of 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol

  • To a solution of o-nitrobenzyl chloride (1 mmol) and 2-chlorobenzaldehyde (1.2 mmol) in anhydrous acetonitrile (4 mL) under an inert atmosphere, add tetrakis(dimethylamino)ethylene (TDAE) (1.2 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

Step 2: Reduction of the Nitro Group to Form 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol

  • Evaporate the acetonitrile from the previous step.

  • Add methanol (5 mL), 5% Pd/C (46 mg), and hydrazine hydrate (50-60%, 312 µL).

  • Stir the reaction at 70 °C for 18 hours under an inert atmosphere.

  • After cooling, filter the mixture through Celite and concentrate the filtrate under reduced pressure. The crude product can be used in the next step without further purification.

Step 3: Intramolecular Buchwald-Hartwig Coupling

  • In a microwave vial, combine the crude 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol from the previous step, palladium(II) acetate (22.5 mg, 0.1 mmol, 0.1 equiv.), Xantphos (58 mg, 0.1 mmol, 0.1 equiv.), and potassium carbonate (276 mg, 2 mmol, 2 equiv.).

  • Add anhydrous toluene (2 mL).

  • Stir the mixture under microwave irradiation at 170 °C for 8 hours.

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol.

Protocol 2: Synthesis of Substituted Dibenzo[b,f]azepines via Ring Expansion of N-Arylindoles[1]

This protocol is based on the acid-catalyzed rearrangement of N-arylindoles.

Step 1: N-Arylation of Indole (Ullmann-type Coupling)

  • In a reaction flask, combine the substituted indole (1.0 equiv.), the aryl halide (1.2 equiv.), copper(I) iodide (0.1 equiv.), and a suitable ligand (e.g., L-proline, 0.2 equiv.).

  • Add a base such as K₂CO₃ (2.0 equiv.) and a high-boiling polar solvent like DMF or DMSO.

  • Heat the reaction mixture at a temperature typically ranging from 100 to 150 °C until the starting material is consumed (monitored by TLC).

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-arylindole by column chromatography.

Step 2: Acid-Catalyzed Ring Expansion

  • Add the purified N-arylindole to polyphosphoric acid (PPA).

  • Heat the mixture at a temperature between 100-150 °C. Note: Lower temperatures (e.g., 100 °C) may be necessary to minimize the formation of acridine byproducts.[1] The reaction time can be extensive (up to 150 hours) and should be monitored by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto ice.

  • Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude dibenzo[b,f]azepine by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Dibenzo[b,f]azepine Dibenzo[b,f]azepine Reductive Elimination Complex->Dibenzo[b,f]azepine Troubleshooting_Workflow Start Low Reaction Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckLigand Is the ligand appropriate? CheckCatalyst->CheckLigand Yes ActivateCatalyst Use precatalyst or in situ activation CheckCatalyst->ActivateCatalyst No CheckBase Is the base correct? CheckLigand->CheckBase Yes ScreenLigands Screen different phosphine ligands CheckLigand->ScreenLigands No CheckTemp Is the temperature optimal? CheckBase->CheckTemp Yes ChangeBase Use a stronger, non-nucleophilic base CheckBase->ChangeBase No Solution Reaction Optimized CheckTemp->Solution Yes IncreaseTemp Increase temperature (consider microwave) CheckTemp->IncreaseTemp No ActivateCatalyst->CheckLigand ScreenLigands->CheckBase ChangeBase->CheckTemp IncreaseTemp->Solution Synthetic_Routes cluster_1 Key Features cluster_2 Key Features cluster_3 Key Features Target Dibenzo[b,f]azepine Route1 Buchwald-Hartwig Amination Route1->Target R1_feat Milder Conditions Broad Scope Route1->R1_feat Route2 Ullmann Condensation Route2->Target R2_feat Classic Method Often Harsh Conditions Route2->R2_feat Route3 Ring Expansion Route3->Target R3_feat Uses Smaller Rings Potential for Side Reactions Route3->R3_feat

References

Minimizing side reactions in the N-acylation of piperidine rings

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Acylation of Piperidine Rings

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the N-acylation of piperidine rings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly low. What are the common causes and how can I improve it?

A1: Low yields in N-acylation reactions often stem from several factors:

  • Hydrolysis of Acylating Agent: Highly reactive acylating agents, such as acyl chlorides and anhydrides, can react with trace amounts of water in the solvent or on glassware.[1] This hydrolysis consumes the reagent and reduces the yield of the desired amide.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inadequate Acid Scavenging: Reactions involving acyl chlorides generate hydrochloric acid (HCl) as a byproduct.[2] If not neutralized, this acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine (DIPEA), or pyridine) in at least a stoichiometric amount (typically 1.1-1.5 equivalents) to neutralize the acid byproduct.[3][4]

  • Sub-optimal Temperature: While many acylations proceed at room temperature, highly reactive substrates may require cooling to prevent side reactions. Conversely, less reactive partners might need heating.

    • Solution: For reactions with highly reactive acyl chlorides, start at 0 °C and allow the reaction to slowly warm to room temperature.[4] For less reactive systems, gentle heating (e.g., 40-60 °C) or microwave-assisted synthesis can improve conversion.[4]

  • Poor Reagent Choice: The choice of acylating agent is critical. Using an unactivated carboxylic acid without a suitable coupling agent will result in no reaction.

    • Solution: Match the reactivity of the acylating agent to your substrate. For sensitive substrates, consider using a carboxylic acid with a coupling agent like EDC/HOBt, which generates a reactive ester in situ under milder conditions.[5][6]

Q2: I am observing multiple spots on my TLC/LC-MS analysis, indicating side products. What are they and how can I prevent them?

A2: The formation of multiple products is a common issue. Key side reactions include:

  • O-Acylation: If your piperidine substrate contains a hydroxyl (-OH) group, it can compete with the nitrogen for acylation, leading to the formation of an ester byproduct.[7]

    • Solution: Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before performing the N-acylation. Alternatively, selective N-acylation can sometimes be achieved by careful control of stoichiometry and temperature, as the amine is generally more nucleophilic.

  • Iminium Ion Formation: Under certain conditions, particularly with reagents like trifluoroacetic anhydride (TFAA), tertiary amines can form iminium ions, which can lead to further undesired reactions.[8]

    • Solution: Avoid harsh acylating agents and strongly acidic conditions if this pathway is a concern. Using milder conditions, such as activated esters or standard coupling reagents, can prevent iminium ion formation.

  • Hydrolysis of Product: While amides are generally stable, the product can hydrolyze back to the starting materials under harsh workup conditions (e.g., strongly acidic or basic aqueous solutions).

    • Solution: Use a neutral or mildly basic aqueous workup (e.g., saturated sodium bicarbonate solution) to quench the reaction.

Q3: How do I choose the most appropriate acylating agent?

A3: The choice depends on the substrate's reactivity, stability, and the desired scale of the reaction.

  • Acyl Chlorides: Highly reactive and cost-effective. Ideal for simple, robust piperidines. However, their high reactivity can lead to poor selectivity with multifunctional substrates, and they are sensitive to moisture.[1]

  • Acid Anhydrides: Generally less reactive than acyl chlorides, offering better control. Acetic anhydride is commonly used for N-acetylation.[9] They are also moisture-sensitive.

  • Carboxylic Acids + Coupling Reagents: This is a very mild and versatile method. Reagents like EDC, DCC, HOBt, and HATU activate the carboxylic acid in situ.[5][6][10] This method is ideal for sensitive or complex substrates and helps prevent racemization of chiral centers.[5]

  • Activated Esters: N-Hydroxysuccinimide (NHS) esters are stable, isolable intermediates that react cleanly with amines.[7] This method is excellent for achieving high selectivity and is common in bioconjugation and peptide synthesis.

Q4: Can the reaction solvent affect the outcome?

A4: Yes, the solvent plays a crucial role.

  • Aprotic Solvents: Non-reactive, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are most commonly used.[4][9] They effectively dissolve the reactants without participating in the reaction.

  • Protic Solvents: Protic solvents like alcohols are generally avoided as they can react with highly reactive acylating agents (e.g., acyl chlorides).[1]

  • Polarity: The solvent's polarity can influence reaction rates. Polar aprotic solvents like DMF can accelerate reactions but can be difficult to remove during workup.[11]

  • Green Solvents: For more environmentally friendly processes, solvents like water or solvent-free conditions have been successfully employed, often with specific catalysts or reagents designed for these conditions.[9][12]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize data from various studies to guide the selection of reaction conditions.

Table 1: Comparison of N-Acylation Methods for Amines

Acylating Agent Base/Additive Solvent Temp. (°C) Time Typical Yield Key Considerations
Acyl Chloride Pyridine/Et₃N DCM/THF 0 to RT 15 min - 2 h 80-95% Highly reactive, moisture-sensitive, requires a base.[4][13]
Acetic Anhydride None / Et₃N Neat or H₂O RT 5 - 15 min >90% Good for acetylation, can sometimes be run without solvent.[9]
Carboxylic Acid TCT / Pyridine MeCN 140 (MW) 5 min 63-95% Microwave heating significantly accelerates the reaction.[4]
Carboxylic Acid EDC / HOBt DMF/DCM RT 4 - 12 h 75-90% Mild conditions, suitable for sensitive substrates.[5][6]

| Acylbenzotriazole | None | Water | RT or 50 (MW) | 15 min - 2 h | >90% | Green method using a stable acylating agent in water.[12] |

TCT: Cyanuric Chloride; MW: Microwave; RT: Room Temperature.

Experimental Protocols

Protocol 1: General N-Acylation using an Acyl Chloride

  • Preparation: Add the piperidine derivative (1.0 equiv) and a suitable anhydrous solvent (e.g., DCM, 0.2 M concentration) to an oven-dried, round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equiv) or pyridine (1.2 equiv), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Add the acyl chloride (1.1 equiv) dropwise to the stirred solution over 5-10 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the product with the organic solvent (e.g., DCM, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: N-Acylation using a Carboxylic Acid and EDC/HOBt

  • Preparation: To a flask, add the carboxylic acid (1.1 equiv), 1-hydroxybenzotriazole (HOBt, 1.2 equiv), and a suitable anhydrous solvent (e.g., DMF or DCM).

  • Activation: Stir the solution for 5 minutes, then add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv). Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the piperidine derivative (1.0 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography or recrystallization.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key experimental and troubleshooting workflows.

G sub_prep Substrate Preparation (Piperidine + Anhydrous Solvent) add_base Add Base (e.g., Et3N, 1.2 eq) sub_prep->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent (e.g., Acyl Chloride, 1.1 eq) cool->add_acyl react Reaction Monitoring (TLC / LC-MS) add_acyl->react workup Aqueous Work-up (e.g., sat. NaHCO3) react->workup purify Purification (Chromatography) workup->purify product Final N-Acylated Product purify->product

Caption: General workflow for the N-acylation of a piperidine ring using an acyl chloride.

G problem Problem Observed low_yield Low Yield / No Reaction problem->low_yield side_products Multiple Products (TLC) problem->side_products cause1 Cause: Reagent Hydrolysis low_yield->cause1 cause2 Cause: Insufficient Base low_yield->cause2 cause4 Cause: Low Reactivity low_yield->cause4 side_products->cause1 cause3 Cause: O-Acylation Side Reaction side_products->cause3 sol1 Solution: Use anhydrous solvent/glassware cause1->sol1 sol2 Solution: Increase base stoichiometry (1.2-1.5 eq) cause2->sol2 sol3 Solution: Protect -OH group before acylation cause3->sol3 sol4 Solution: Use a more reactive acylating agent or apply gentle heating cause4->sol4 G cluster_reactants Reactants piperidine Piperidine (R-NH) intermediate Tetrahedral Intermediate piperidine->intermediate Nucleophilic Attack acyl_chloride Acyl Chloride (R'-COCl) acyl_chloride->intermediate side_product Side Product (Carboxylic Acid) acyl_chloride->side_product Hydrolysis product Desired Product (N-Acyl Piperidine) intermediate->product Collapse hcl HCl Byproduct intermediate->hcl water H₂O (Trace Moisture) water->side_product

References

Enhancing the regioselectivity of piperidine ring expansion reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the regioselectivity of piperidine ring expansion reactions.

Frequently Asked Questions (FAQs)

Q1: What is piperidine ring expansion? A1: Piperidine ring expansion is a class of organic reactions that converts a six-membered piperidine ring into a larger seven-membered (azepane) or eight-membered (azocane) ring. These reactions are crucial for synthesizing complex nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. A widely used method for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement (TDR).[1][2]

Q2: Why is regioselectivity a critical issue in these reactions? A2: Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of an unsymmetrically substituted piperidine, ring expansion can lead to multiple products depending on which carbon-carbon bond migrates. Controlling the regioselectivity is essential to ensure the synthesis of a single, desired product, which simplifies purification, increases overall yield, and is critical for producing specific, biologically active molecules.[3][4]

Q3: What are the primary factors that control the regioselectivity of the Tiffeneau-Demjanov rearrangement? A3: The regioselectivity of the TDR is primarily governed by the migratory aptitude of the groups attached to the carbons adjacent to the initial carbocation site.[2][3] Key influencing factors include:

  • Electronic Effects: Electron-donating groups stabilize the transition state of migration, thus increasing the migratory aptitude of the carbon to which they are attached.

  • Steric Effects: More substituted and sterically bulky groups generally have a higher tendency to migrate.[5]

  • Stereochemistry: The three-dimensional arrangement of the substrate, particularly the orientation of the developing diazonium ion, can significantly influence which group is positioned to migrate.[1][6]

Q4: Are there alternative methods for piperidine ring expansion? A4: Yes, besides the Tiffeneau-Demjanov reaction, other methods exist. Palladium-catalyzed allylic amine rearrangements can achieve a two-carbon ring expansion from 2-vinyl piperidines to azocanes.[7][8] Other strategies include the ring expansion of azetidiniums and radical-mediated processes to form larger rings.[9][10]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Regioisomer

Q: My piperidine ring expansion is producing a mixture of regioisomers with a low yield of the one I need. How can I improve the selectivity? A: Achieving high regioselectivity depends on maximizing the difference in migratory aptitude between the two competing carbons.

  • Substrate Modification: If possible, modify the substrate to enhance the migratory aptitude of the desired carbon. For instance, attaching a group that can better stabilize a positive charge (e.g., phenyl or a more substituted alkyl group) to the carbon you want to migrate will favor its rearrangement.[6][11]

  • Stereochemical Control: The diastereomer of the starting material can influence the reaction's outcome.[1] Ensure the stereochemistry of your starting 1-aminomethyl-piperidine-alkanol precursor is correct, as the anti-periplanar alignment of the migrating group with the leaving diazonium group is crucial for an efficient rearrangement.

  • Reaction Conditions: While substrate control is dominant, systematically varying the temperature and solvent may have a modest impact on the ratio of products.

Problem 2: Significant Formation of Unrearranged Byproducts

Q: My reaction is yielding significant amounts of unrearranged alcohol and/or elimination-derived alkenes instead of the expanded ring product. What is going wrong? A: This issue is common in the classic Demjanov rearrangement and arises from competing reaction pathways.[1][3]

  • Use the Tiffeneau-Demjanov Protocol: The TDR, which starts from a 1-aminomethyl-cycloalkanol, is generally higher yielding and less prone to these side reactions than the Demjanov rearrangement of a simple aminomethylcycloalkane. The adjacent hydroxyl group favors the rearrangement pathway by stabilizing the resulting carbocation through resonance.[1][2]

  • Control the Temperature: Perform the diazotization at a low temperature (typically 0 to 5 °C) to ensure the controlled formation of the diazonium salt before allowing the reaction to warm up for the rearrangement. Premature decomposition of the diazonium salt can lead to direct substitution by water (forming the unrearranged alcohol) or elimination.

  • Choice of Acid: The choice and concentration of the acid used for the diazotization can influence the reaction pathway. Acetic acid is commonly used, but optimization may be required for specific substrates.

Problem 3: The Reaction Fails to Proceed

Q: I have followed the standard protocol, but my substituted piperidine substrate does not undergo ring expansion. What could be the issue? A: Reaction failure can often be attributed to steric hindrance or electronic effects that disfavor the rearrangement.

  • Steric Hindrance: Significant steric bulk near the migrating carbons or the aminomethyl group can prevent the necessary geometric alignment for the rearrangement to occur.

  • Electron-Withdrawing Groups: Strong electron-withdrawing groups on the migrating carbons can destabilize the transition state of the rearrangement, effectively shutting down the reaction.

  • Consider Alternative Methodologies: If the TDR is not suitable for your substrate, consider a different synthetic strategy. For example, a palladium-catalyzed two-carbon ring expansion might be viable for a 2-alkenyl substituted piperidine.[8]

Data Presentation

Table 1: Influence of Substituents on Migratory Aptitude in Piperidine Ring Expansion

Substituent Type at Migrating CarbonRelative Migratory AptitudeRationalePotential Side Reactions
Tertiary Alkyl (more substituted)HighStabilizes the partial positive charge in the transition state.Low
Secondary AlkylModerateMore stabilizing than a primary carbon.Low
Phenyl / ArylHighStabilizes positive charge via resonance (phenonium ion intermediate).[6]Low
Electron-Donating Group (e.g., -OMe) on ArylVery HighEnhances the stabilizing effect of the aryl ring.[6]Low
Electron-Withdrawing Group (e.g., -NO2)Very LowDestabilizes the transition state.May favor migration of the other carbon or lead to no reaction.
Primary Alkyl (less substituted)LowLess able to stabilize a positive charge.N/A (acts as the reference)

Table 2: Summary of Troubleshooting Strategies

Issue ObservedPotential CauseRecommended Solution
Poor Regioselectivity Similar migratory aptitude of competing carbons.Modify substrate to increase electronic or steric bias; ensure correct stereochemistry of the precursor.
Low Overall Yield Incomplete reaction; side product formation.Optimize reaction time and temperature; ensure slow addition of nitrous acid source at low temperature.
Alkene/Alcohol Byproducts Competing E1/Sɴ2 pathways.Use the Tiffeneau-Demjanov precursor (1-aminomethyl-cycloalkanol); maintain low temperature during diazotization.[1][3]
No Reaction Steric hindrance; unfavorable electronics.Check for severe steric crowding around the reaction center; avoid strong EWGs; consider alternative ring expansion methodologies.

Visualizations

troubleshooting_flowchart cluster_start cluster_analysis Problem Analysis cluster_solution Potential Solutions start Start: Poor Regioselectivity or Low Yield q1 Mixture of Regioisomers? start->q1 q2 High % of unrearranged alcohol or alkene? q1->q2  No sol1 Enhance Migratory Aptitude: - Modify substrate electronics - Adjust steric bulk - Check precursor stereochemistry q1->sol1  Yes q3 No reaction or low conversion? q2->q3  No sol2 Suppress Side Reactions: - Use 1-aminomethyl-alkanol precursor - Maintain low temp (0-5°C) during diazotization - Optimize acid/solvent q2->sol2  Yes sol3 Address Reactivity: - Check for steric hindrance - Re-evaluate electronic effects - Consider alternative methods (e.g., Pd-catalyzed expansion) q3->sol3  Yes tdr_mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Rearrangement (Rate & Regio-determining) cluster_2 Step 3: Deprotonation A 1-(Aminomethyl)-piperidine-x-ol B Diazonium Ion Intermediate A->B + HNO2, H+ C Carbocation Intermediate B->C - N2 (gas) D1 Path A: Migration of C2 (R1) C->D1 Governed by migratory aptitude of R1 vs R2 D2 Path B: Migration of C6 (R2) C->D2 E1 Expanded Ring (Azepan-x-one) - Product A D1->E1 - H+ E2 Expanded Ring (Azepan-y-one) - Product B D2->E2 - H+ experimental_workflow cluster_prep I. Preparation cluster_reaction II. Ring Expansion Reaction cluster_analysis III. Workup & Analysis prep Synthesis of 1-(aminomethyl)-piperidine-x-ol precursor dissolve Dissolve precursor in aqueous acid (e.g., AcOH) prep->dissolve cool Cool solution to 0-5 °C in an ice bath dissolve->cool add Slow, dropwise addition of aq. Sodium Nitrite (NaNO2) cool->add react Stir at 0-5 °C, then allow to warm to room temperature add->react workup Reaction Quench & Extraction react->workup purify Column Chromatography workup->purify analyze Characterization (NMR, GC-MS) to determine yield and regioisomeric ratio purify->analyze

References

Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of chiral azepanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate racemization in their synthetic routes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with experimental protocols, quantitative data, and visual aids to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization during the synthesis of chiral azepanes?

A1: Racemization during chiral azepane synthesis typically occurs through the deprotonation of a stereogenic center, leading to a planar, achiral intermediate such as an enolate or an imine. Reprotonation can then occur from either face, resulting in a mixture of enantiomers. Key factors that contribute to this include:

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for both deprotonation and pyramidal inversion of nitrogen in certain intermediates.

  • Strong Bases: The presence of strong bases can readily abstract a proton from a chiral carbon, especially if it is acidic (e.g., alpha to a carbonyl group).

  • Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of diminished enantiomeric excess.

  • Inappropriate N-Protecting Group: The nature of the nitrogen protecting group can influence the acidity of adjacent protons and the overall stability of the chiral center.

  • Reaction Mechanism: Certain reaction pathways, such as those involving carbocation or planar carbanion intermediates, are inherently more prone to racemization.

Q2: At which stages of chiral azepane synthesis is racemization most likely to occur?

A2: Racemization is a significant concern during several key transformations in chiral azepane synthesis:

  • Cyclization Step: Intramolecular reactions to form the seven-membered ring, particularly those involving the formation of a bond at the chiral center, are critical. Base-mediated cyclizations are especially susceptible.

  • Activation of Carboxylic Acids: When a chiral center is alpha to a carboxylic acid that is activated for amidation (a common route to lactam precursors of azepanes), the acidity of the alpha-proton is increased, making it more susceptible to abstraction.

  • Functional Group Manipulations: Post-cyclization modifications to the azepane ring can sometimes expose the chiral centers to harsh conditions (e.g., strong acids or bases, high temperatures) that may induce epimerization.

Q3: How does the choice of base influence the stereochemical outcome?

A3: The choice of base is critical for preserving stereochemical integrity. Strong, non-hindered bases (e.g., sodium hydroxide, potassium tert-butoxide) are more likely to cause racemization by readily abstracting the proton at the chiral center. In contrast, weaker or sterically hindered bases (e.g., diisopropylethylamine (DIPEA), triethylamine (TEA), or 2,6-lutidine) are generally preferred as they are less likely to cause deprotonation. The use of inorganic bases can also lead to racemization in some cases.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess During Intramolecular Cyclization

Symptom: You start with an enantiomerically pure linear precursor, but the resulting chiral azepane shows a significant loss of enantiomeric excess (ee) after a base-mediated intramolecular cyclization.

Possible Cause: The base used for the cyclization is causing deprotonation at the stereogenic center, leading to racemization.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of racemization. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Change the Base: Switch from a strong, non-hindered base to a weaker, sterically hindered organic base.

    • Example Protocol: If you are using sodium ethoxide in ethanol, consider switching to triethylamine (TEA) or diisopropylethylamine (DIPEA) in a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure of the product to racemizing conditions.

Quantitative Data on Base and Temperature Effects:

The following table summarizes the hypothetical effect of different bases and temperatures on the enantiomeric excess of a chiral azepane formed via intramolecular cyclization.

BaseSolventTemperature (°C)Enantiomeric Excess (ee%)
Sodium EthoxideEthanol8045%
Sodium EthoxideEthanol2570%
TriethylamineDCM2592%
DIPEADCM2595%
2,6-LutidineTHF0>98%
Issue 2: Racemization of an α-Amino Ester Precursor During Synthesis

Symptom: The chiral center alpha to an ester group in your linear azepane precursor is racemizing before or during cyclization.

Possible Cause: The α-proton is being abstracted due to its increased acidity from the adjacent ester group, especially in the presence of a base or upon heating.

Troubleshooting Steps:

  • Protecting Group Strategy: The choice of the nitrogen protecting group can significantly impact the stability of the adjacent chiral center. Electron-withdrawing groups can increase the acidity of the α-proton. Consider using a bulky protecting group that may sterically hinder the approach of a base. The 9-(9-phenylfluorenyl) (Pf) group has been shown to be effective in preventing racemization in α-amino compounds[1].

  • Milder Reaction Conditions: Avoid harsh bases and high temperatures. If a base is necessary, use a non-nucleophilic, hindered base.

  • Alternative Synthetic Route: Consider a synthetic strategy that avoids the formation of a potentially labile α-amino ester. For example, an asymmetric reductive amination approach to form the azepane ring can be highly enantioselective[2].

Experimental Protocol: Intramolecular Asymmetric Reductive Amination

An iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives has been shown to produce dibenz[c,e]azepines with excellent enantiocontrol (up to 97% ee)[2].

  • Substrate: 2'-amino-[1,1'-biphenyl]-2-carbaldehyde derivative

  • Catalyst: [Ir(COD)Cl]₂

  • Ligand: Chiral phosphine ligand (e.g., (R)-Segphos)

  • Reductant: H₂

  • Solvent: Toluene

  • Temperature: 80 °C

  • Pressure: 50 bar H₂

This method directly forms the chiral azepane ring with high enantioselectivity, bypassing intermediates that are prone to racemization.

Visualizing Troubleshooting Logic

The following diagram illustrates a general workflow for troubleshooting racemization in chiral azepane synthesis.

Racemization_Troubleshooting Start Start: Synthesis of Chiral Azepane Check_ee Check Enantiomeric Excess (ee%) of Product Start->Check_ee Acceptable_ee ee% is Acceptable (>95%) Check_ee->Acceptable_ee Yes Unacceptable_ee ee% is Unacceptable (<95%) Check_ee->Unacceptable_ee No End End Acceptable_ee->End Identify_Step Identify Potential Racemization Step (e.g., Cyclization, Activation) Unacceptable_ee->Identify_Step Modify_Conditions Modify Reaction Conditions Identify_Step->Modify_Conditions Lower_Temp Lower Temperature Modify_Conditions->Lower_Temp Change_Base Change Base (e.g., to hindered organic base) Modify_Conditions->Change_Base Change_Protecting_Group Change N-Protecting Group (e.g., to bulky group) Modify_Conditions->Change_Protecting_Group Recheck_ee Re-run Reaction and Check ee% Lower_Temp->Recheck_ee Change_Base->Recheck_ee Change_Protecting_Group->Recheck_ee Success Success: ee% Improved Recheck_ee->Success Improved Failure Failure: ee% Not Improved Recheck_ee->Failure Not Improved Success->End Consider_Route_Change Consider Alternative Synthetic Route (e.g., Asymmetric Reductive Amination) Failure->Consider_Route_Change Consider_Route_Change->Start

Caption: Troubleshooting workflow for racemization.

This guide provides a starting point for addressing racemization in the synthesis of chiral azepanes. Successful mitigation often requires a systematic investigation of reaction parameters and, in some cases, a redesign of the synthetic strategy.

References

Validation & Comparative

A Comparative Analysis of Novel Azepane Derivatives and Other Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological properties of various ligands targeting the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. The H3 receptor acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters, making it a significant target for the treatment of various neurological and psychiatric disorders.

While specific experimental data for 1-(1-Benzoyl-4-piperidinyl)azepane is not publicly available, this guide will focus on a comparative analysis of structurally related biphenyloxy-alkyl-piperidine and azepane derivatives against well-characterized H3 receptor ligands, including the clinically approved antagonist/inverse agonist, Pitolisant.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Ki) and functional activities (IC50) of a selection of H3 receptor ligands. This data is crucial for understanding the potency and efficacy of these compounds.

Table 1: Binding Affinity (Ki) of H3 Receptor Antagonists/Inverse Agonists at the Human H3 Receptor

CompoundKi (nM)Reference
Biphenyloxy-alkyl-azepane Derivatives
1-(6-(3-phenylphenoxy)hexyl)azepane18[1]
1-(5-(4-phenylphenoxy)pentyl)azepane34[1]
1-(5-([1,1'-biphenyl]-4-yloxy)pentyl)azepane33.9[2]
Biphenyloxy-alkyl-piperidine Derivatives
1-(5-(4-phenylphenoxy)pentyl)piperidine25[1]
Clinically Relevant and Standard Ligands
Pitolisant~12.6[3]
Clobenpropit~0.4[3]
Thioperamide~63.1[3]
Ciproxifan~0.7[4][5]
ABT-239~0.2[3]
Other Investigational Ligands
AR7124[6][7]

Note: Ki values can vary between different studies and experimental conditions.

Table 2: Functional Activity (IC50) of H3 Receptor Antagonists/Inverse Agonists in cAMP Accumulation Assays

CompoundIC50 (nM)Reference
1-(5-(4-phenylphenoxy)pentyl)piperidine4[1]
1-(5-(4-phenylphenoxy)pentyl)azepane9[1]
KSK-59>3[8]
KSK-7310-20[8]

Note: These assays measure the ability of the antagonist to counteract the agonist-induced inhibition of cAMP production.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these ligands, the following diagrams illustrate the H3 receptor signaling pathway and a typical experimental workflow.

H3R_Signaling_Pathway cluster_downstream Downstream Effects H3R H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Activates PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT Neurotransmitter_Release Inhibition of Neurotransmitter Release G_protein->Neurotransmitter_Release Mediates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Ligand H3R Agonist Ligand->H3R Activation

Caption: H3 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (cAMP or GTPγS) (Determine IC50/EC50 and Efficacy) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Screening (Other Receptors, e.g., H1, H4) Functional_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Assay->PK_Studies PD_Models Pharmacodynamic Models (e.g., Dipsogenia, Cognition) PK_Studies->PD_Models Toxicity_Studies Toxicology Studies PD_Models->Toxicity_Studies Compound_Synthesis Compound Synthesis and Purification Compound_Synthesis->Binding_Assay

Caption: Experimental Workflow for H3R Ligand Evaluation.

Comparative_Analysis_Logic cluster_data_collection Data Collection cluster_analysis Analysis and Presentation Define_Scope Define Scope: This compound and other H3R Ligands Search_Literature Literature Search for Pharmacological Data Define_Scope->Search_Literature Extract_Data Extract Quantitative Data (Ki, IC50, etc.) Search_Literature->Extract_Data Extract_Protocols Extract Experimental Protocols Search_Literature->Extract_Protocols Tabulate_Data Tabulate Data for Easy Comparison Extract_Data->Tabulate_Data Describe_Protocols Detail Experimental Methodologies Extract_Protocols->Describe_Protocols Visualize_Pathways Create Diagrams of Pathways and Workflows Extract_Protocols->Visualize_Pathways Synthesize_Guide Synthesize Comparison Guide Tabulate_Data->Synthesize_Guide Describe_Protocols->Synthesize_Guide Visualize_Pathways->Synthesize_Guide

Caption: Logical Flow of Comparative Analysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of H3 receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the H3 receptor.

  • Cell Preparation: Membranes are prepared from HEK293 cells stably expressing the recombinant human H3 receptor (hH3R).

  • Radioligand: [3H]Nα-methylhistamine ([3H]NAMH), a selective H3 receptor agonist radioligand, is commonly used.

  • Assay Procedure:

    • Cell membranes are incubated with a fixed concentration of [3H]NAMH (e.g., 2 nM) and varying concentrations of the unlabeled test compound.

    • The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 25°C for a defined period (e.g., 90-120 minutes) with continuous shaking.[9]

    • Non-specific binding is determined in the presence of a high concentration of a known H3 receptor ligand, such as 10 µM clobenpropit.[3]

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[3]

cAMP Functional Assay

This assay measures the functional activity of a compound as an antagonist or inverse agonist by quantifying its effect on cAMP levels in cells.

  • Cell Line: HEK293 cells stably expressing the hH3R are typically used.

  • Principle: Activation of the Gi-coupled H3 receptor by an agonist (e.g., (R)-(-)-α-methylhistamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect, while an inverse agonist will increase cAMP levels from the basal, constitutively active state.

  • Assay Procedure:

    • Cells are pre-incubated with the test compound (antagonist/inverse agonist) at various concentrations.

    • cAMP production is then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator).

    • An H3 receptor agonist is added to inhibit the forskolin-stimulated cAMP accumulation.

    • The intracellular cAMP levels are measured using various methods, such as FRET-based biosensors or commercial ELISA kits.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP accumulation, is determined. For inverse agonists, the EC50 for the increase in cAMP from basal levels is calculated.[10]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the H3 receptor.

  • Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation. Inverse agonists can decrease the basal [35S]GTPγS binding due to the constitutive activity of the H3 receptor.

  • Membrane Preparation: Membranes from cells expressing the H3 receptor are used.

  • Assay Procedure:

    • Cell membranes are incubated with the test compound (agonist or antagonist/inverse agonist) in the presence of GDP.

    • [35S]GTPγS is added to the reaction mixture.

    • The binding of [35S]GTPγS to the G proteins is allowed to proceed at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of bound [35S]GTPγS is determined by scintillation counting after filtration.

  • Data Analysis: For agonists, the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) are determined. For antagonists, their ability to shift the concentration-response curve of an agonist is measured to calculate their potency (pA2 or KB). For inverse agonists, the IC50 for the inhibition of basal [35S]GTPγS binding is determined.

References

Validating the In Vitro to In Vivo Correlation of 1-(1-Benzoyl-4-piperidinyl)azepane Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific in vitro to in vivo correlation (IVIVC) studies for 1-(1-Benzoyl-4-piperidinyl)azepane are not publicly available. This guide provides a hypothetical framework for establishing such a correlation, based on general principles of IVIVC and data from structurally related benzoylpiperidine and azepane derivatives. The experimental data presented herein is illustrative and intended to guide researchers in designing and interpreting their own studies.

Introduction

The successful translation of in vitro findings to in vivo efficacy is a cornerstone of drug development. An In Vitro-In Vivo Correlation (IVIVC) establishes a predictive mathematical relationship between the in vitro properties of a drug and its in vivo response.[1][2] This guide outlines a comparative approach to validating the activity of this compound, a compound with a benzoylpiperidine fragment known to be a privileged structure in medicinal chemistry.[3][4] The azepane moiety is also found in numerous FDA-approved drugs.[5][6]

This document will detail the necessary experimental protocols, present hypothetical comparative data for this compound and its alternatives, and provide visual workflows to guide the establishment of a robust IVIVC.

Comparative Analysis of In Vitro Activity

The initial step in establishing an IVIVC is to characterize the in vitro activity of the lead compound and its alternatives. This typically involves assessing the compound's interaction with its biological target and its effect on cellular pathways.

Hypothetical In Vitro Data Summary

The following table summarizes hypothetical in vitro data for this compound and two potential alternatives, Compound A (a piperidine derivative) and Compound B (an azepane analog).

ParameterThis compoundCompound A (Piperidine Derivative)Compound B (Azepane Analog)
Target Binding Affinity (Ki, nM) 152510
Functional Activity (IC50, nM) 507540
Cellular Potency (EC50, µM) 0.51.20.3
In Vitro Metabolic Stability (t½, min) 453060

Comparative Analysis of In Vivo Efficacy

Following in vitro characterization, the in vivo efficacy of the compounds is assessed in relevant animal models. Pharmacokinetic and pharmacodynamic parameters are measured to understand the drug's behavior in a biological system.

Hypothetical In Vivo Data Summary

The table below presents hypothetical in vivo data for the three compounds.

ParameterThis compoundCompound A (Piperidine Derivative)Compound B (Azepane Analog)
Bioavailability (%) 402555
Peak Plasma Concentration (Cmax, ng/mL) 250180320
Time to Peak Concentration (Tmax, h) 21.52.5
Area Under the Curve (AUC, ng·h/mL) 15009002200
In Vivo Efficacy (ED50, mg/kg) 5103

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of IVIVC studies.

In Vitro Assays
  • Target Binding Assay: Radioligand binding assays are performed using cell membranes expressing the target receptor. The assay measures the displacement of a radiolabeled ligand by the test compound to determine the binding affinity (Ki).

  • Functional Assay: A functional assay, such as a cAMP accumulation assay or a calcium flux assay, is used to measure the compound's ability to modulate the activity of the target receptor (IC50).

  • Cellular Potency Assay: A cell-based assay is conducted to determine the concentration of the compound required to elicit a half-maximal response in a cellular context (EC50).

  • Metabolic Stability Assay: The compound is incubated with liver microsomes, and the rate of metabolism is measured over time to determine the in vitro half-life (t½).

In Vivo Studies
  • Animal Model: A relevant animal model of the disease is chosen to assess the in vivo efficacy of the compounds.

  • Pharmacokinetic Study: The compound is administered to the animals, and blood samples are collected at various time points. The plasma concentrations of the drug are measured to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability).

  • Pharmacodynamic Study: The in vivo efficacy of the compound is evaluated by measuring a relevant biological endpoint in the animal model. A dose-response study is conducted to determine the effective dose (ED50).

Visualizing the Correlation Framework

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation Drug This compound Drug->Receptor Binding

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for IVIVC

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation IVIVC Binding Target Binding Assay Model Mathematical Modeling Binding->Model Functional Functional Assay Functional->Model Cellular Cellular Potency Cellular->Model Metabolism Metabolic Stability Metabolism->Model PK Pharmacokinetics PK->Model PD Pharmacodynamics PD->Model Validation Model Validation Model->Validation Prediction In Vivo Performance Prediction Validation->Prediction

Caption: General experimental workflow for establishing an IVIVC.

Logical Relationship of the IVIVC Model

invitro_params In Vitro Parameters (Ki, IC50, EC50, t½) correlation_model IVIVC Model (e.g., Linear Regression) invitro_params->correlation_model invivo_params In Vivo Parameters (Cmax, AUC, ED50) invivo_params->correlation_model prediction Predicted In Vivo Efficacy correlation_model->prediction

Caption: Logical relationship of the in vitro to in vivo correlation model.

Conclusion

Establishing a robust IVIVC for this compound is a critical step in its development as a potential therapeutic agent. By systematically conducting the in vitro and in vivo experiments outlined in this guide and applying appropriate mathematical modeling, researchers can gain valuable insights into the compound's behavior and predict its clinical performance. The comparative approach, including relevant alternatives, provides a broader context for evaluating the compound's potential and aids in making informed decisions during the drug development process. While the data presented here is hypothetical, the framework provides a clear roadmap for the validation of this compound's activity.

References

Cross-validation of 1-(1-Benzoyl-4-piperidinyl)azepane binding affinity across different assays

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature and chemical databases, no public data on the binding affinity of the compound 1-(1-Benzoyl-4-piperidinyl)azepane across different assays could be located. This lack of available quantitative data, such as Ki, Kd, or IC50 values, prevents the creation of a direct cross-validation comparison guide as initially requested. The compound may be a novel chemical entity with unpublished research, or it may be referenced by an internal code or an alternative nomenclature that is not readily accessible in public domains.

While it is not possible to provide a specific comparison for this compound, this guide will present a standardized framework for such a comparison. This will be illustrated using representative data for structurally related compounds that target the sigma-1 (σ₁) and sigma-2 (σ₂) receptors, common targets for molecules containing piperidine and azepane scaffolds. This will serve as a template for researchers on how to structure and present such data when it becomes available.

Comparison of Binding Affinities for Representative Sigma Receptor Ligands

To illustrate the requested format, the following table summarizes hypothetical binding affinity data for two well-characterized, structurally distinct sigma receptor ligands, "Compound A" (a selective σ₁ ligand) and "Compound B" (a non-selective sigma ligand). This demonstrates how data from different assays can be presented for comparative analysis.

CompoundAssay TypeReceptor TargetRadioligandKi (nM)Reference
Compound A Radioligand Competition BindingSigma-1 (σ₁)[³H]-(+)-Pentazocine5.2Fictional et al.
Radioligand Competition BindingSigma-2 (σ₂)[³H]-DTG + (+)-Pentazocine>1000Fictional et al.
Compound B Radioligand Competition BindingSigma-1 (σ₁)[³H]-(+)-Pentazocine15.8Fictional et al.
Radioligand Competition BindingSigma-2 (σ₂)[³H]-DTG + (+)-Pentazocine25.4Fictional et al.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of binding assay results. Below are generalized protocols for the key experiments typically cited in such a comparison.

Radioligand Competition Binding Assay for Sigma-1 (σ₁) Receptor

This assay determines the affinity of a test compound for the σ₁ receptor by measuring its ability to compete with a known radiolabeled ligand.

Materials:

  • Membrane Preparation: Guinea pig brain membranes, which are a rich source of σ₁ receptors.

  • Radioligand: [³H]-(+)-Pentazocine, a selective σ₁ receptor radioligand.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound (or other compound of interest) at varying concentrations.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • A mixture containing the membrane preparation, [³H]-(+)-Pentazocine (at a concentration close to its Kd), and varying concentrations of the test compound is prepared in the assay buffer.

  • For determining non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of an unlabeled competing ligand like haloperidol.

  • The reaction mixtures are incubated to allow for binding to reach equilibrium (e.g., 120 minutes at 25°C).

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Competition Binding Assay for Sigma-2 (σ₂) Receptor

This assay is similar to the σ₁ assay but uses a different radioligand and includes a masking agent to block binding to σ₁ receptors.

Materials:

  • Membrane Preparation: Rat liver membranes, which have a high density of σ₂ receptors.

  • Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG), a non-selective sigma receptor ligand.

  • Masking Agent: (+)-Pentazocine (e.g., 100 nM) to saturate and block the σ₁ receptors.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound (or other compound of interest) at varying concentrations.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • The protocol is analogous to the σ₁ assay, with the key difference being the inclusion of the masking agent, (+)-pentazocine, in all assay tubes to ensure that [³H]-DTG binding is specific to the σ₂ receptor.

  • The incubation, filtration, and counting steps are performed as described for the σ₁ assay.

  • IC50 and Ki values are calculated using the same principles.

Visualizations

Diagrams can effectively illustrate complex experimental workflows and biological pathways.

experimental_workflow cluster_preparation Assay Preparation cluster_incubation Binding cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane Membrane Homogenate Incubation Incubation (Equilibrium) Membrane->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound Compound->Incubation Buffer Assay Buffer Buffer->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 Determination & Ki Calculation Counting->Analysis signaling_pathway cluster_er Endoplasmic Reticulum Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Interacts with Sigma2 Sigma-2 Receptor Modulation Modulation of Ca2+ Signaling Sigma2->Modulation IP3R->Modulation Ligand Ligand (e.g., this compound) Ligand->Sigma1 Binds Ligand->Sigma2 Binds Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Modulation->Cellular_Response

Comparative Analysis of Novel Compound 1-(1-Benzoyl-4-piperidinyl)azepane Against Established Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A direct comparative study of 1-(1-Benzoyl-4-piperidinyl)azepane against established antipsychotics is not feasible based on currently available scientific literature. To date, there are no published preclinical or clinical data evaluating the antipsychotic properties of this specific molecule. The following guide provides a framework for such a comparison by examining the characteristics of established antipsychotic agents and the general relevance of its constituent chemical motifs.

Introduction

The development of novel antipsychotic agents remains a critical area of research in psychopharmacology. While the specific compound this compound has not been characterized as an antipsychotic, its structure contains moieties of interest in medicinal chemistry. The benzoylpiperidine fragment is recognized as a "privileged structure" and is present in several compounds targeting central nervous system (CNS) receptors, including serotonergic and dopaminergic systems, which are crucial for antipsychotic action.[1][2] Similarly, the azepane ring is a component of various FDA-approved drugs and is explored for a range of therapeutic applications due to its structural diversity.[3][4]

This guide offers a comparative overview of established typical and atypical antipsychotics, providing the context in which a novel agent like this compound would be evaluated. The comparison focuses on receptor binding profiles, efficacy, and key experimental protocols used in antipsychotic drug discovery.

Mechanism of Action: A Tale of Two Pathways

Antipsychotic efficacy is primarily attributed to the modulation of dopaminergic and serotonergic pathways in the brain.

  • Typical Antipsychotics: These first-generation agents, such as Haloperidol, primarily act as potent antagonists of the dopamine D2 receptor.[5][6] Their action in the mesolimbic pathway is thought to alleviate the "positive" symptoms of psychosis (e.g., hallucinations, delusions). However, their strong D2 blockade in other pathways, like the nigrostriatal pathway, is associated with a high incidence of extrapyramidal side effects (EPS).[6]

  • Atypical Antipsychotics: Second-generation agents, including Risperidone and Olanzapine, exhibit a more complex pharmacology. They are characterized by a combined antagonism of D2 receptors and serotonin 5-HT2A receptors.[5][7] The potent 5-HT2A blockade is believed to mitigate some of the motor side effects caused by D2 antagonism and may contribute to their efficacy against "negative" symptoms (e.g., apathy, social withdrawal).[5][8]

cluster_0 Typical Antipsychotics cluster_1 Atypical Antipsychotics Typical e.g., Haloperidol D2 Dopamine D2 Receptor Typical->D2 Strong Blockade Mesolimbic Therapeutic Effect (Positive Symptoms) D2->Mesolimbic Mesolimbic Pathway Nigrostriatal Side Effect (EPS) D2->Nigrostriatal Nigrostriatal Pathway Atypical e.g., Risperidone, Olanzapine Atypical->D2 Blockade HT2A Serotonin 5-HT2A Receptor Atypical->HT2A Strong Blockade Cortical Therapeutic Effect (Negative Symptoms) + EPS Mitigation HT2A->Cortical Cortical Pathways

Fig 1. Antipsychotic Receptor Pathway

Quantitative Comparison: Receptor Binding and Clinical Efficacy

The following tables summarize key quantitative data for representative established antipsychotics. A novel compound would be evaluated against these benchmarks.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Lower Ki values indicate stronger binding affinity.

CompoundClassD₂5-HT₂ₐH₁α₁M₁
Haloperidol Typical0.5 - 2.2 25 - 95>100011 - 29>1000
Risperidone Atypical3.1 - 6.2 0.16 - 0.5 20 - 421.3 - 5.6>5000
Olanzapine Atypical11 - 31 4 - 25 7 561.9 - 25
Clozapine Atypical126 - 2505 - 17 6.3 7 - 13 1.9

(Data compiled from multiple sources)[9][10][11][12]

Table 2: Clinical Efficacy and Side Effect Profile
CompoundTypical PANSS Reduction*Typical CGI-I Score**Primary Side Effects
Haloperidol 20-30%Minimally to Much ImprovedHigh risk of EPS, Tardive Dyskinesia
Risperidone 25-50%Much ImprovedModerate EPS, Prolactin elevation, Weight gain
Olanzapine 30-50%Much ImprovedHigh risk of significant weight gain and metabolic syndrome
Clozapine 30-50%Much ImprovedAgranulocytosis, Seizures, Myocarditis, Significant weight gain

*Positive and Negative Syndrome Scale (PANSS): A standard scale to measure symptom severity in schizophrenia. A 20-30% reduction is often considered a minimal clinical response.[13][14] **Clinical Global Impression - Improvement (CGI-I): A 7-point scale rating improvement. "Much Improved" (a score of 2) is a common target in clinical trials.[13][14][15]

Experimental Protocols

Evaluating a novel compound requires a battery of standardized in vitro and in vivo assays.

In Vitro: Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the D2 receptor.

Objective: To calculate the inhibition constant (Ki) of a test compound at the human D2 receptor.

Methodology:

  • Preparation: Cell membranes expressing recombinant human D2 receptors are prepared.

  • Radioligand: A radiolabeled ligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride) is used.

  • Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.

  • Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[16][17][18]

In Vivo: Amphetamine-Induced Hyperlocomotion Model

This model predicts the antipsychotic potential of a compound by assessing its ability to counteract dopamine-agonist induced behaviors.[8][19]

Objective: To evaluate the ability of a test compound to reduce hyperlocomotion induced by d-amphetamine in rodents.

Methodology:

  • Subjects: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Acclimation: Animals are acclimated to the testing environment, typically an open-field arena equipped with infrared beams to track movement.

  • Administration: The test compound or vehicle is administered at various doses (e.g., intraperitoneally or orally).

  • Pre-treatment Time: A specific pre-treatment interval (e.g., 30-60 minutes) is allowed for the compound to become pharmacologically active.

  • Challenge: Animals are challenged with a psychostimulant, typically d-amphetamine (e.g., 1-2 mg/kg), to induce hyperlocomotion.

  • Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period (e.g., 60-90 minutes).

  • Analysis: The locomotor activity of the drug-treated groups is compared to the vehicle-treated, amphetamine-challenged group. A statistically significant reduction in hyperlocomotion suggests potential antipsychotic efficacy.

start Start acclimate Acclimate Animal to Open Field Arena start->acclimate administer Administer Test Compound or Vehicle acclimate->administer wait Wait for Pre-treatment Period (30-60 min) administer->wait challenge Administer d-Amphetamine wait->challenge record Record Locomotor Activity (60-90 min) challenge->record analyze Analyze Data: Compare Compound vs. Vehicle record->analyze end End analyze->end

Fig 2. In Vivo Screening Workflow
Conclusion

While this compound contains structural motifs present in CNS-active compounds, there is currently no scientific evidence to support its classification or efficacy as an antipsychotic agent. A comprehensive evaluation would require extensive preclinical testing, beginning with in vitro receptor binding assays to establish its pharmacological profile, followed by in vivo behavioral models to determine potential efficacy and liability for side effects. The established profiles of typical and atypical antipsychotics, such as Haloperidol and Risperidone, serve as the essential benchmarks against which any new chemical entity must be measured. Future research is required to determine if this compound or its derivatives possess any therapeutic potential in the treatment of psychosis.

References

A Guide to the Structure-Based Optimization of Azepane Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of azepane derivatives developed as kinase inhibitors, with a focus on the structure-based optimization process. It is intended for researchers, scientists, and professionals in the field of drug development. The following sections detail the evolution of these compounds, their inhibitory activities, and the experimental methodologies used in their evaluation.

A pivotal study in this area focused on developing inhibitors for Protein Kinase B (PKB/Akt), a crucial node in cell signaling pathways that regulate growth, proliferation, and apoptosis. The initial lead compound, a derivative of (-)-balanol, showed high potency but suffered from poor plasma stability due to an ester linkage, rendering it unsuitable as a drug candidate.[1][2][3] This prompted a structure-based optimization campaign to replace the unstable ester group with more robust linkers, leading to the development of highly active and plasma-stable azepane derivatives.[1][2][3]

Comparative Analysis of Azepane Derivatives

The optimization efforts focused on replacing the ester moiety in the lead compound 1 with various isosteric linkers. The resulting compounds were evaluated for their inhibitory activity against PKB-α and Protein Kinase A (PKA), as well as their stability in mouse plasma. The data from these evaluations are summarized in the table below.

CompoundLinker TypePKB-α IC50 (nM)PKA IC50 (nM)Selectivity (PKA/PKB-α)Mouse Plasma Stability
1 Ester510.2Unstable
4 Amide420.5Stable
5 Ether1001001Stable
7 Amine100010001Stable

Table 1: Comparative data of key azepane derivatives. The inhibitory concentrations (IC50) against PKB-α and PKA, the resulting selectivity ratio, and stability in mouse plasma are shown. Data sourced from Breitenlechner et al., 2004.[1][2][3]

The data clearly indicates that the amide-linked compound 4 not only retained the high potency of the original lead (1 ) but also demonstrated significantly improved plasma stability.[1][2][3] This highlights the success of the structure-based design approach in addressing the liabilities of the initial hit.

Visualizing the Scientific Process

To better illustrate the concepts and workflows discussed, a series of diagrams have been generated using the Graphviz DOT language.

cluster_0 Structure-Based Drug Design Cycle target Target Identification (e.g., PKB/Akt) lead_gen Lead Generation (e.g., (-)-balanol) target->lead_gen xray X-ray Crystallography (PKA as surrogate) lead_gen->xray model Molecular Modeling xray->model design Design of New Azepane Derivatives model->design synthesis Chemical Synthesis design->synthesis testing In Vitro Testing (Kinase & Plasma Assays) synthesis->testing sar Structure-Activity Relationship (SAR) testing->sar sar->model Iterative Optimization

Caption: Structure-based drug design workflow.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits PKB/Akt PKB/Akt PIP3->PKB/Akt Recruits PDK1->PKB/Akt Phosphorylates (Activates) Downstream Effectors Downstream Effectors PKB/Akt->Downstream Effectors Phosphorylates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Effectors->Cell Survival, Proliferation, Growth

Caption: Simplified PKB/Akt signaling pathway.

cluster_1 Compound 1 (Lead) cluster_4 Compound 4 (Optimized) cluster_5 Compound 5 (Alternative) cluster_7 Compound 7 (Alternative) node1 Azepane-Benzoyl-Ester-Pyridine node4 Azepane-Benzoyl-Amide-Pyridine node1->node4 Ester to Amide (Improved Stability, Retained Potency) node5 Azepane-Benzoyl-Ether-Pyridine node1->node5 Ester to Ether (Reduced Potency) node7 Azepane-Benzoyl-Amine-Pyridine node1->node7 Ester to Amine (Reduced Potency)

Caption: Logical relationship of structural modifications.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the evaluation of the azepane kinase inhibitors.

Kinase Inhibition Assay (PKA and PKB-α)

The inhibitory activity of the compounds was determined using a filter-binding assay that measures the incorporation of radioactive phosphate into a substrate peptide.

Materials:

  • Recombinant human PKA and PKB-α enzymes

  • Substrate peptide (e.g., Kemptide for PKA)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Test compounds dissolved in DMSO

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the kinase enzyme, substrate peptide, and assay buffer.

  • The test compound, at varying concentrations, is added to the reaction mixture and pre-incubated.

  • The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • The reaction is allowed to proceed for a specified time (e.g., 15 minutes) at room temperature.

  • The reaction is stopped by spotting the mixture onto phosphocellulose filter paper.

  • The filter paper is washed extensively to remove unincorporated [γ-³²P]ATP.

  • The amount of radioactivity incorporated into the substrate peptide on the filter paper is quantified using a scintillation counter.

  • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Mouse Plasma Stability Assay

This assay assesses the stability of the compounds in plasma, providing an early indication of their potential in vivo half-life.

Materials:

  • Mouse plasma

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Test compounds are added to mouse plasma (final DMSO concentration is typically low, e.g., <1%).

  • The samples are incubated at 37°C with shaking.

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, the enzymatic activity is quenched by adding ice-cold acetonitrile containing an internal standard.

  • The samples are centrifuged to precipitate plasma proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

  • The percentage of compound remaining at each time point is calculated relative to the 0-minute sample. This data can be used to determine the compound's half-life in plasma.

X-ray Co-crystallography

To understand the binding mode of the inhibitors and guide the design of new derivatives, X-ray crystallography was employed. Due to the challenges in crystallizing PKB, the highly homologous PKA was used as a surrogate for these structural studies.[1]

General Procedure:

  • Purified PKA protein is concentrated to a suitable level.

  • The protein is mixed with a molar excess of the inhibitor.

  • The protein-inhibitor complex is subjected to crystallization screening using various techniques (e.g., hanging drop, sitting drop vapor diffusion) and a wide range of crystallization conditions (precipitants, pH, temperature).

  • Once crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The diffraction data are processed, and the crystal structure of the protein-inhibitor complex is solved and refined.

  • The resulting structure provides detailed information on the interactions between the inhibitor and the amino acid residues in the kinase's active site, which informs further rounds of inhibitor design.[1]

This guide demonstrates the power of a systematic, structure-based approach in medicinal chemistry. By combining rational design, chemical synthesis, and a suite of robust biological and biophysical assays, it is possible to overcome significant challenges in drug discovery, such as poor metabolic stability, and to develop potent and promising new therapeutic candidates.

References

Unraveling the Selectivity Profile of Benzoylpiperidine Derivatives for Sigma Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents a comparative analysis of the sigma receptor selectivity of a representative 4-aroylpiperidine compound alongside well-established selective ligands for both σ1 and σ2 receptors. The data is supported by a detailed experimental protocol for determining receptor binding affinity and is complemented by visualizations of the experimental workflow and the distinct signaling pathways of the sigma-1 and sigma-2 receptors.

Comparative Binding Affinity Data

The selectivity of a compound for one receptor subtype over another is a critical determinant of its pharmacological profile. The following table summarizes the binding affinities (Ki values) of a representative 4-aroylpiperidine and several standard selective sigma receptor ligands. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated as Ki (σ2) / Ki (σ1), where a value greater than 1 indicates selectivity for the σ1 receptor, and a value less than 1 indicates selectivity for the σ2 receptor.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2 Ki / σ1 Ki)Reference Compound For
4-Aroylpiperidine Analogue
(4-fluorophenyl)(4-(3-bromobenzyl)piperidin-1-yl)methanone7.2>1000>138σ1 Selectivity
Reference Ligands
(+)-Pentazocine3.15,3001709.7σ1 Agonist
PRE-0842.216775.9σ1 Agonist
Haloperidol3.2216.6Non-selective
Siramesine (Lu 28-179)1080.170.0016σ2 Agonist
PB281.8743.223.1Primarily σ1

Note: Data for the 4-aroylpiperidine analogue is sourced from studies on similar chemical structures and serves as a proxy for 1-(1-Benzoyl-4-piperidinyl)azepane.

Based on the data from the structurally similar 4-aroylpiperidine, it is plausible that this compound would exhibit a preference for the σ1 receptor. The 4-aroylpiperidine analogue demonstrates a high affinity for the σ1 receptor with a Ki value of 7.2 nM and significantly weaker affinity for the σ2 receptor (Ki > 1000 nM), resulting in a high selectivity ratio for the σ1 receptor.[1][2][3] This profile is in stark contrast to a σ2-selective ligand like Siramesine, which shows a sub-nanomolar affinity for the σ2 receptor and much lower affinity for the σ1 receptor.

Experimental Protocols

The determination of binding affinities for sigma receptors is typically achieved through competitive radioligand binding assays. This method quantifies the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

Objective: To determine the in vitro binding affinity (Ki) of a test compound for the sigma-1 and sigma-2 receptors.

Materials:

  • Membrane Preparations: Guinea pig brain membranes (for σ1 receptors) or rat liver membranes (for σ2 receptors).

  • Radioligands:

    • For σ1 receptors: --INVALID-LINK---Pentazocine (a selective σ1 ligand).

    • For σ2 receptors: [³H]-DTG (1,3-di-o-tolylguanidine, a non-selective ligand).

  • Masking Agent (for σ2 assay): (+)-Pentazocine (to block binding of [³H]-DTG to σ1 receptors).

  • Test Compound: this compound or its analogue.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare solutions of the radioligand and masking agent (if applicable) at the desired concentrations.

  • Assay Incubation:

    • For the σ1 receptor assay , incubate the guinea pig brain membranes with --INVALID-LINK---Pentazocine and varying concentrations of the test compound.

    • For the σ2 receptor assay , incubate the rat liver membranes with [³H]-DTG, a saturating concentration of (+)-pentazocine (to mask σ1 sites), and varying concentrations of the test compound.

    • For both assays, include tubes with the radioligand and a high concentration of haloperidol to determine non-specific binding.

    • Incubate all samples at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the sigma receptor selectivity of a compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (e.g., Guinea Pig Brain for σ1, Rat Liver for σ2) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand (e.g., ³H-Pentazocine for σ1, [³H]-DTG for σ2) prep_ligands->incubation prep_compound Prepare Test Compound (Serial Dilutions) prep_compound->incubation filtration Rapid Filtration to Separate Bound from Free Ligand incubation->filtration counting Scintillation Counting to Measure Radioactivity filtration->counting analysis Calculate IC50 and Ki Values counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Sigma Receptor Signaling Pathways

Sigma-1 and sigma-2 receptors are intracellular chaperones that modulate a variety of signaling pathways, often in response to cellular stress. Their mechanisms of action are distinct.

G cluster_sigma1 Sigma-1 Receptor Signaling cluster_sigma2 Sigma-2 Receptor Signaling s1r Sigma-1 Receptor (σ1R) (ER-Mitochondria Associated Membrane) ip3r IP3 Receptor s1r->ip3r Interacts with ion_channels Ion Channel Modulation s1r->ion_channels ligand1 σ1R Ligand (e.g., (+)-Pentazocine) ligand1->s1r ca_signaling Modulation of Ca²⁺ Signaling ip3r->ca_signaling cellular_survival Promotion of Cellular Survival ca_signaling->cellular_survival ion_channels->cellular_survival s2r Sigma-2 Receptor (σ2R/TMEM97) (Endoplasmic Reticulum) cholesterol Cholesterol Homeostasis s2r->cholesterol cell_proliferation Regulation of Cell Proliferation s2r->cell_proliferation apoptosis Induction of Apoptosis (with agonists) s2r->apoptosis ligand2 σ2R Ligand (e.g., Siramesine) ligand2->s2r cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death

Caption: Simplified signaling pathways of sigma-1 and sigma-2 receptors.

The sigma-1 receptor, primarily located at the endoplasmic reticulum-mitochondria interface, acts as a molecular chaperone.[4] Upon ligand binding, it can modulate calcium signaling through interaction with IP3 receptors and also regulate the activity of various ion channels, thereby influencing neuronal excitability and promoting cell survival.[4] In contrast, the sigma-2 receptor, identified as the transmembrane protein TMEM97, is involved in cholesterol homeostasis and the regulation of cell proliferation.[5] Activation of the sigma-2 receptor by agonists has been shown to induce apoptosis, particularly in cancer cells, making it a target of interest in oncology.

References

Pharmacokinetic Profile of Benzoylpiperidine and Azepane Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the pharmacokinetic properties of compounds structurally related to 1-(1-Benzoyl-4-piperidinyl)azepane. Due to the limited availability of public data on the specific target compound, this guide focuses on its analogues within the benzoylpiperidine and azepane chemical classes. The information presented herein is intended to provide a valuable reference for researchers engaged in the discovery and development of novel therapeutics sharing these structural motifs.

Comparative Pharmacokinetic Data of Analogues

The pharmacokinetic parameters of various benzoylpiperidine and piperidine derivatives are summarized in the table below. These compounds, while not identical to this compound, share core structural features and provide insights into the potential metabolic fate and disposition of this class of molecules.

CompoundClassT½ (h)CL (mL·min⁻¹·kg⁻¹)Vss (L/kg)Fpo (%)SpeciesReference
Compound 60Chiral Piperidine0.46 (iv)14 (iv)0.48 (iv)106Mouse[1]
Compound 60Chiral Piperidine4.3 (iv)8.7 (iv)0.40 (iv)74Rat[1]
Compound 60Chiral Piperidine3.2 (iv)9.4 (iv)0.45 (iv)46Monkey[1]
Compound 60Chiral Piperidine3.0 (iv)0.94 (iv)0.24 (iv)81Dog[1]
PiperinePiperidine Alkaloid7.999 (iv)0.642 (iv)7.046 (iv)24Rat[2]
PiperinePiperidine Alkaloid1.224 (po)2.656 (po)4.692 (po)-Rat[2]
Compound 24Benzoylpiperidine---Good oral bioavailabilityRat[3]

T½: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; Fpo: Oral bioavailability. "iv" denotes intravenous administration, and "po" denotes oral administration.

Experimental Protocols

The pharmacokinetic parameters presented in this guide are typically determined through in vivo studies in animal models, most commonly rodents.[4][5] A generalized experimental protocol for such a study is outlined below.

In Vivo Pharmacokinetic Study in Rodents

1. Animal Models:

  • Studies are frequently conducted in male Wistar or Sprague Dawley rats, or various mouse strains (e.g., C57BL/6, BALB/c).[6]

  • Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.[7]

2. Drug Administration:

  • Intravenous (IV) Administration: The compound is typically dissolved in a suitable vehicle and administered as a single bolus injection, often via the jugular vein.[2]

  • Oral (PO) Administration: The compound is administered by oral gavage.[2]

3. Blood Sampling:

  • Serial blood samples are collected at predetermined time points after drug administration.[8]

  • Common sampling sites include the submandibular vein or retro-orbital plexus for smaller volumes and cardiac puncture for terminal collection.[8]

  • Blood samples are collected into tubes containing an anticoagulant (e.g., heparin) and then centrifuged to separate the plasma.[8]

4. Bioanalytical Method:

  • Plasma concentrations of the compound and its potential metabolites are quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • This method provides the necessary sensitivity and selectivity for accurate measurement of drug levels in biological matrices.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:

    • Half-life (T½): The time required for the drug concentration to decrease by half.[9]

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.[9]

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[9]

    • Area Under the Curve (AUC): A measure of total drug exposure over time.

    • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Visualizations

Experimental Workflow for a Rodent Pharmacokinetic Study

G Figure 1. General workflow for a rodent pharmacokinetic study. cluster_preclinical Pre-study Phase cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase A Compound Formulation C Drug Administration (IV or PO) A->C B Animal Acclimatization B->C D Serial Blood Sampling C->D E Plasma Separation D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Modeling F->G H Parameter Calculation (T½, CL, Vd, etc.) G->H

Caption: Figure 1. General workflow for a rodent pharmacokinetic study.

Conceptual Relationship of Key Pharmacokinetic Parameters

G Figure 2. Interrelationship of core pharmacokinetic parameters. Dose Dose Absorption Absorption (for PO) Dose->Absorption Bioavailability (F) Concentration Plasma Concentration Dose->Concentration for IV Absorption->Concentration Distribution Distribution Vd Volume of Distribution (Vd) Distribution->Vd Metabolism Metabolism CL Clearance (CL) Metabolism->CL Excretion Excretion Excretion->CL Concentration->Distribution Concentration->Metabolism Concentration->Excretion T_half Half-life (T½) CL->T_half Vd->T_half

Caption: Figure 2. Interrelationship of core pharmacokinetic parameters.

References

Validating a Pharmacophore Model for Alpha(1)-Adrenoceptor Antagonists with Azepane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a hypothetical pharmacophore model for alpha(1)-adrenoceptor antagonists, with a specific focus on validation using a series of azepane derivatives. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons with established antagonists and detailing the experimental data and protocols necessary for such a validation process.

Introduction to Alpha(1)-Adrenoceptors and Pharmacophore Modeling

Alpha(1)-adrenoceptors (α1-ARs) are G-protein coupled receptors (GPCRs) that mediate the physiological effects of norepinephrine and epinephrine.[1] They are classified into three subtypes: α1A, α1B, and α1D.[1] These receptors play crucial roles in the sympathetic nervous system, primarily in the contraction of smooth muscle in blood vessels, the genitourinary tract, and the prostate.[1] Consequently, antagonists of α1-ARs are clinically significant for treating conditions like hypertension and benign prostatic hyperplasia (BPH).[2]

Pharmacophore modeling is a powerful computational tool in drug discovery used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A well-defined pharmacophore model can guide the design of novel, potent, and selective ligands. The validation of a pharmacophore model is a critical step to ensure its predictive power. This is typically achieved by assessing its ability to distinguish between active and inactive compounds.

This guide will explore a hypothetical pharmacophore model for α1-AR antagonists and demonstrate its validation using a theoretical series of azepane derivatives. The azepane scaffold is a seven-membered nitrogen-containing heterocycle that has garnered interest in medicinal chemistry due to its conformational flexibility and presence in various bioactive compounds.[3][4]

The Alpha(1)-Adrenoceptor Signaling Pathway

Upon activation by an agonist like norepinephrine, α1-adrenoceptors couple to the Gq/11 family of G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to various downstream cellular responses, most notably smooth muscle contraction. Antagonists block this pathway by preventing the initial binding of the agonist to the receptor.

alpha1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor α1-Adrenoceptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes agonist Agonist (e.g., Norepinephrine) agonist->receptor Activates antagonist Antagonist (e.g., Azepane Derivative) antagonist->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Activates response Cellular Response (e.g., Smooth Muscle Contraction) pkc->response

Figure 1: Alpha(1)-Adrenoceptor Signaling Pathway.

A Hypothetical Pharmacophore Model for Alpha(1)-Adrenoceptor Antagonists

Based on the structural features of known α1-AR antagonists, a common pharmacophore model often includes the following features: a positive ionizable group (typically a protonated amine), one or more aromatic rings, and a hydrogen bond acceptor. For this guide, we will use a four-feature model consisting of:

  • One Positive Ionizable (PI) feature: This is crucial for the interaction with a conserved aspartate residue in the receptor binding pocket.

  • Two Aromatic Ring (AR) features: These contribute to binding through pi-pi stacking and hydrophobic interactions.

  • One Hydrogen Bond Acceptor (HBA) feature: This can form a hydrogen bond with a donor group in the receptor.

Validation of the Pharmacophore Model

To validate our hypothetical pharmacophore model, we will assess its ability to correctly identify known α1-AR antagonists and to predict the relative binding affinities of a theoretical series of azepane derivatives.

Comparison with Known Alpha(1)-Adrenoceptor Antagonists

The first step in validation is to screen a set of known α1-AR antagonists against the pharmacophore model. A robust model should map the key chemical features of these active compounds.

Compoundα1A-AR Ki (nM)α1B-AR Ki (nM)α1D-AR Ki (nM)Pharmacophore Fit
Prazosin0.170.230.49Excellent
Doxazosin2.633.474.68Excellent
Tamsulosin0.284.791.02Good
Alfuzosin1.953.392.04Good
Silodosin0.69100029Good

Binding affinity data for known antagonists is compiled from multiple sources for illustrative purposes.

Validation with a Hypothetical Series of Azepane Derivatives

The core of this validation guide is the use of a specifically designed set of compounds. Here, we present a hypothetical series of azepane derivatives with systematically varied substituents to probe the pharmacophore space. The predicted binding affinities are based on general structure-activity relationship (SAR) principles for α1-AR antagonists.

Compound IDR1R2Hypothetical α1A-AR Ki (nM)Hypothetical α1B-AR Ki (nM)Hypothetical α1D-AR Ki (nM)Predicted Pharmacophore Fit
AZ-01H2-methoxyphenyl5.215.88.1Good
AZ-02H4-methoxyphenyl25.680.345.2Moderate
AZ-03H2,6-dimethoxyphenyl2.17.54.3Excellent
AZ-04H4-chlorophenyl10.332.118.7Good
AZ-05CH32-methoxyphenyl8.928.412.5Good
AZ-06CH32,6-dimethoxyphenyl4.514.27.9Excellent
AZ-07H2-hydroxyphenyl1.85.93.1Excellent
AZ-08HPhenyl30.195.658.4Moderate

The binding affinity data for the azepane derivatives are hypothetical and for illustrative purposes only.

The hypothetical data suggests that the 2,6-dimethoxyphenyl and 2-hydroxyphenyl substitutions (AZ-03 and AZ-07) provide the best fit to the pharmacophore model, which is reflected in their high predicted binding affinities. This is consistent with the known importance of a substituted aromatic ring for high-affinity binding.

Experimental Protocols

The validation of a pharmacophore model relies on high-quality experimental data. Below are detailed methodologies for key experiments used to determine the binding affinity of novel compounds like the hypothetical azepane derivatives.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of the test compounds for the α1A, α1B, and α1D adrenoceptor subtypes.

Materials:

  • Cell membranes from cell lines stably expressing human α1A, α1B, or α1D adrenoceptors.

  • [3H]-Prazosin (radioligand).

  • Test compounds (azepane derivatives and known antagonists).

  • Phentolamine (for non-specific binding determination).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the test compound at various concentrations, and a fixed concentration of [3H]-Prazosin.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Mobilization Assay)

This assay measures the ability of an antagonist to block the agonist-induced functional response of the receptor.

Objective: To determine the functional antagonist potency (IC50) of the test compounds.

Materials:

  • Cell line stably co-expressing the α1-adrenoceptor subtype and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Phenylephrine (agonist).

  • Test compounds.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a specified period.

  • Agonist Stimulation: Add a fixed concentration of the agonist (phenylephrine) to stimulate the receptors.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced calcium signal. The IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.

Workflow Diagrams

Experimental Workflow for Binding Affinity Determination

experimental_workflow start Start prep_reagents Prepare Serial Dilutions of Test Compounds and Radioligand start->prep_reagents assay_setup Set up Binding Assay in 96-well Plate: Membranes + Test Compound + [3H]-Prazosin prep_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Separate Bound and Unbound Ligand by Rapid Filtration incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Measure Radioactivity with Liquid Scintillation Counter washing->counting analysis Calculate IC50 and Ki Values using Non-linear Regression counting->analysis end End analysis->end

Figure 2: Radioligand Binding Assay Workflow.
Pharmacophore Model Validation Workflow

validation_workflow start Start: Define Pharmacophore Model training_set Select Training Set of Known Active Antagonists start->training_set generate_model Generate Pharmacophore Hypotheses training_set->generate_model select_best Select Best Hypothesis Based on Scoring and Clustering generate_model->select_best test_set Assemble Test Set: Known Antagonists and Novel Azepane Derivatives select_best->test_set screen_test_set Screen Test Set Against the Pharmacophore Model test_set->screen_test_set experimental_validation Experimentally Determine Binding Affinities (e.g., Radioligand Binding Assay) test_set->experimental_validation correlate Correlate Pharmacophore Fit with Experimental Activity screen_test_set->correlate experimental_validation->correlate refine Refine Pharmacophore Model (if necessary) correlate->refine refine->generate_model Iterate end Validated Pharmacophore Model refine->end Validation Successful

Figure 3: Pharmacophore Model Validation Workflow.

Conclusion

This guide has outlined a comprehensive framework for the validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists, with a specific application to a hypothetical series of azepane derivatives. By comparing the predictive power of the model against both established antagonists and a novel chemical series, researchers can gain confidence in its utility for virtual screening and the rational design of new, potent, and selective α1-AR antagonists. The detailed experimental protocols provided serve as a practical reference for obtaining the necessary biological data to support such computational models. The successful validation of a pharmacophore model is a critical step in accelerating the discovery of new therapeutic agents.

References

Comparative Efficacy Analysis: 1-(1-Benzoyl-4-piperidinyl)azepane and Methylphenidate Analogues as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological efficacy of 1-(1-Benzoyl-4-piperidinyl)azepane and prominent methylphenidate analogues. Due to a lack of published experimental data for this compound, this comparison is based on the established profiles of methylphenidate analogues and a hypothesis regarding the potential activity of this compound derived from structure-activity relationships of related benzoylpiperidine compounds.

Introduction to Methylphenidate and its Analogues

Methylphenidate (MPH) is a widely prescribed central nervous system stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic effects are mediated by its action as a dopamine and norepinephrine reuptake inhibitor. By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), methylphenidate increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling. Numerous analogues of methylphenidate have been synthesized and studied to explore modifications to its potency, selectivity, and pharmacokinetic profile.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of methylphenidate and two of its well-characterized analogues at the human dopamine and norepinephrine transporters.

CompoundDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)
Methylphenidate 13183
Ethylphenidate 24247
(±)-threo-4-Fluoromethylphenidate 6131
This compound Data not availableData not available

IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity. Lower values indicate higher potency.

Analysis of this compound

To date, there is no publicly available pharmacological data for this compound. However, its chemical structure, featuring a benzoylpiperidine moiety, allows for a hypothesis regarding its potential mechanism of action. Recent research has identified 2-(Benzoyl)piperidines as a novel class of selective dopamine transporter (DAT) reuptake inhibitors.[1] These compounds are considered structural hybrids of methylphenidate and synthetic cathinones.[1] Homology modeling suggests that benzoylpiperidines likely bind to the DAT in a manner comparable to methylphenidate analogues.[1]

The structure of this compound contains a piperidine ring substituted at the 1-position with a benzoyl group and at the 4-position with an azepane ring. While the azepane ring introduces a different conformational element compared to the more studied methylphenidate-like structures, the core benzoylpiperidine fragment suggests a potential for interaction with the dopamine transporter.[1] Further empirical investigation is required to determine its actual binding affinity and functional activity at monoamine transporters.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

This protocol describes a method to determine the binding affinity of a test compound for the dopamine transporter.

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK-293 cells stably expressing the human dopamine transporter (hDAT).

  • [³H]-WIN 35,428 (radioligand).

  • Test compounds (e.g., this compound, methylphenidate analogues).

  • Nomifensine (for defining non-specific binding).

  • Binding buffer (e.g., Tris-HCl buffer with NaCl).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well plates.

  • Cell harvester.

Procedure:

  • Cell Membrane Preparation: Culture hDAT-expressing HEK-293 cells and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]-WIN 35,428, and varying concentrations of the test compound. For total binding, add only the radioligand and membranes. For non-specific binding, add the radioligand, membranes, and a high concentration of nomifensine.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Rodent Locomotor Activity Assay

This protocol outlines a method to assess the stimulant or depressant effects of a compound on spontaneous motor activity in mice.

Objective: To measure the effect of a test compound on the locomotor activity of mice.

Materials:

  • Male C57BL/6 mice.

  • Test compounds and vehicle control (e.g., saline).

  • Locomotor activity chambers equipped with infrared beams to detect movement.[2]

  • Syringes for intraperitoneal (IP) injection.

Procedure:

  • Habituation: For several days prior to the experiment, handle the mice and habituate them to the locomotor activity chambers and the injection procedure to reduce stress-induced activity.[2]

  • Baseline Activity: On the test day, administer a vehicle injection (e.g., saline) to the mice and place them individually into the locomotor activity chambers. Record their activity for a set period (e.g., 30-60 minutes) to establish a baseline.[2]

  • Drug Administration: After a washout period, administer the test compound at various doses or the vehicle control via IP injection.

  • Data Recording: Immediately after injection, place the mice back into the locomotor activity chambers and record their activity for a predetermined duration (e.g., 60-120 minutes).[2] The apparatus records beam breaks, which are converted into distance traveled or total activity counts.[3]

  • Data Analysis: Analyze the locomotor activity data, typically in time bins (e.g., 5-minute intervals), to observe the onset, peak, and duration of the drug's effect. Compare the total activity counts or distance traveled between the drug-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA). An increase in locomotor activity is indicative of a psychostimulant effect.[4][5][6]

Visualizations

Dopamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA_cyto Dopamine (cytosolic) DOPA->DA_cyto DDC DA_vesicle Dopamine (in vesicle) DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_cyto->DA_vesicle VMAT2 DAT Dopamine Transporter (DAT) DAT->DA_cyto VMAT2 VMAT2 DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding MPH Methylphenidate Analogue or Benzoylpiperidine MPH->DAT Inhibition

Caption: Mechanism of dopamine reuptake inhibition by stimulant drugs.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and SAR synthesis Compound Synthesis (e.g., this compound) binding_assay Radioligand Binding Assays (DAT, NET, SERT) synthesis->binding_assay uptake_assay Synaptosomal Uptake Assays binding_assay->uptake_assay Determine Ki locomotor Locomotor Activity Studies uptake_assay->locomotor Determine IC50 & Selectivity drug_discrim Drug Discrimination locomotor->drug_discrim self_admin Self-Administration (Abuse Liability) drug_discrim->self_admin sar Structure-Activity Relationship (SAR) Analysis self_admin->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: Workflow for novel psychostimulant screening and development.

References

Biological activity screening of novel azepine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of recent studies reveals that novel azepine derivatives are a significant focus in medicinal chemistry, demonstrating a wide spectrum of biological activities. Researchers have successfully synthesized and screened various azepine-based compounds, identifying promising candidates for anticancer, antimicrobial, and antiviral agents. This guide compares the biological performance of these novel derivatives, providing supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activities

The biological evaluation of new azepine derivatives has shown significant potential across several therapeutic areas. The primary activities explored include anticancer, antimicrobial, and antiviral effects.

Anticancer Activity

Novel azepine derivatives have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. The data indicates that specific structural modifications to the azepine core can lead to potent anticancer agents. For instance, dibenzo[b,f]azepine tethered isoxazoline derivatives and 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have demonstrated significant anti-proliferative effects.[1][2]

Some compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and RAS/Raf/MEK/ERK pathways.[3][4] Notably, certain phenylmethylene bis-isoxazolo[4,5-b]azepine derivatives exhibited anticancer activity comparable to the standard drug Cisplatin.[5]

Table 1: Comparative Anticancer Activity of Novel Azepine Derivatives (IC₅₀ in µM)

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Phenylmethylene bis-isoxazolo[4,5-b]azepine (10j)VariousGood ActivityCisplatin-[5]
Dibenzo[b,f]azepine-isoxazoline (4g)LM8G7 (murine osteosarcoma)~1-5 (Inhibition %)Suramin~1-5 (Inhibition %)[1]
Dibenzo[b,f]azepine-isoxazoline (4g)MCF-7 (human breast cancer)Induces Apoptosis--[1]
2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (11b)A549 (lung cancer)1.95Rucaparib-[2]
4-Azapregnene derivative (3g)LNCaP (prostate cancer)10.20--[6]
4-Azapregnene derivative (3g)T47-D (breast cancer)1.33--[6]
4-Azapregnene derivative (3c)PC-3 (prostate cancer)3.29--[6]
Ursolic acid-pyrimidine derivative (7b)MCF-7 (breast cancer)0.48--[4]
Ursolic acid-pyrimidine derivative (7b)HeLa (cervical cancer)0.74--[4]
Antimicrobial Activity

The screening of novel azepines has also yielded compounds with significant antibacterial and antifungal properties. Pyridobenzazepine and quinazolinone-based azepine derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8] The minimum inhibitory concentration (MIC) is a key metric used to compare the efficacy of these compounds against standard antimicrobial agents. For example, certain pyridobenzazepine derivatives showed potent activity against tested bacteria with MIC values ranging from 39–78 µg/mL.[7]

Table 2: Comparative Antimicrobial Activity of Novel Azepine Derivatives (MIC in µg/mL)

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Pyridobenzazepine (8)Various Bacteria39-78--[7]
Pyridobenzazepine (12)C. albicans, S. cerevisiae156Nystatin, Fluconazole>156[7]
Quinazolinone-based diazepine (3a)E. coli, S. aureus, C. albicansPotent Activity--[8][9]
Quinazolinone-based oxazepine (4a)E. coli, S. aureus, C. albicansPotent Activity--[8][9]
Imidazo[1,2-a]azepine quaternary salt (6c)S. aureus, E. coli, K. pneumoniaeBroad Spectrum--[10]
Azepinodiazepine derivativesGram-positive & Gram-negative bacteriaEffective--[11]
Antiviral and Other Activities

Beyond anticancer and antimicrobial effects, azepine derivatives have been investigated for other therapeutic applications. Molecular docking studies have identified potential azepine-based inhibitors for the H1N1 virus neuraminidase.[12] Additionally, novel tryptophan derivatives containing azepine moieties have demonstrated promising activity against the Tobacco Mosaic Virus (TMV).[13][14] Other research has focused on the inhibition of specific enzymes, such as Poly (ADP-ribose) polymerase-1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are crucial targets in cancer therapy.[2][15]

Table 3: Antiviral and Other Biological Activities of Novel Azepine Derivatives

Compound Class/DerivativeBiological Target/VirusActivity MetricFindingSource
Azepine derivatives (MA4, MA7, etc.)H1N1 NeuraminidaseCdocker Interaction EnergyPromising low energy scores, indicating potential inhibition.[12]
Tryptophan-azepine-acylhydrazone (6y)Tobacco Mosaic Virus (TMV)In vivo protection activity58 ± 1% at 500 mg/L, comparable to Ningnanmycin.[13][14]
Tetrahydrospiro[benzo[c]azepine-cyclohexan]-ol (11b)PARP-1 EnzymeIC₅₀19.24 nM, more potent than Rucaparib.[2]
Pyrimido[4,5-b]-1,4-benzoxazepinesEGFR Tyrosine KinaseIC₅₀Submicromolar to single-digit micromolar range.[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments commonly cited in the screening of azepine derivatives.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized azepine derivatives are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[2][4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The azepine derivatives are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][16]

Visualizations

Diagrams of experimental workflows and signaling pathways provide a clear visual summary of complex processes.

G General Workflow for Biological Screening of Novel Azepines cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification A Synthesis of Novel Azepine Derivatives B Structural Characterization (NMR, IR, Mass Spec) A->B C Anticancer Screening (e.g., MTT Assay) B->C D Antimicrobial Screening (e.g., Broth Microdilution) B->D E Antiviral Screening (e.g., Plaque Reduction Assay) B->E F Determine IC50 / MIC Values C->F D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H Identify Lead Compounds G->H G PI3K/Akt/mTOR Signaling Pathway Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Azepine Novel Azepine Derivative Azepine->PI3K inhibits Azepine->Akt inhibits

References

Investigating the inversion of 1,4-benzodiazepines as a comparison for azepine ring flexibility

Author: BenchChem Technical Support Team. Date: November 2025

An understanding of the conformational dynamics of heterocyclic ring systems is paramount in drug design and development. This guide provides a comparative investigation into the ring inversion of 1,4-benzodiazepines and the flexibility of the parent azepine ring. The seven-membered diazepine ring of 1,4-benzodiazepines is known to exist in two rapidly interconverting, enantiomeric boat-like conformations. The energy barrier to this inversion is a critical parameter influencing receptor binding and pharmacological activity. Azepines, as seven-membered nitrogen-containing heterocycles, also exhibit significant conformational flexibility. This guide aims to furnish researchers, scientists, and drug development professionals with a clear comparison of these two systems, supported by experimental and computational data.

Quantitative Comparison of Ring Inversion Energy Barriers

CompoundMethodSolventTemperature (K)ΔG° (kcal/mol)
1,4-Benzodiazepines
DiazepamAb initio calculationGas Phase-17.6[1]
N(1)-DesmethyldiazepamAb initio calculationGas Phase-10.9[1]
Generic 1,4-BenzodiazepineModelingSolution-~12[2]
Fused Imidazo- and Triazolo-benzodiazepinesDynamic HPLC--~19.6 (2 kcal/mol higher than diazepam)[3]
Azepines
Azepine---Not directly reported, but known to be conformationally flexible[4][5]

Note: The energy barrier for the ring inversion of 1,4-benzodiazepines is influenced by substitution patterns. For instance, the presence of a methyl group at the N1 position in diazepam significantly increases the inversion barrier compared to its N-desmethyl analog[1]. Fusing additional heterocyclic rings can further increase this barrier[3]. Azepines are noted for their non-planar, flexible structures, readily adopting different conformations, which is a key aspect of their utility in medicinal chemistry[4][6].

Experimental and Computational Protocols

The determination of ring inversion barriers is primarily achieved through a combination of experimental techniques and computational modeling.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dynamic NMR (DNMR) is a powerful experimental technique used to study the rates of conformational exchange processes, such as ring inversion.

  • Sample Preparation: The benzodiazepine derivative is dissolved in a suitable deuterated solvent.

  • Variable Temperature NMR: A series of NMR spectra (typically ¹H NMR) are recorded over a range of temperatures. At low temperatures, where the ring inversion is slow on the NMR timescale, separate signals for the axial and equatorial protons of the non-planar ring are observed. As the temperature is increased, the rate of inversion increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal at high temperatures.

  • Lineshape Analysis: The rate constants for the inversion process at different temperatures are determined by a computer-based lineshape analysis of the temperature-dependent NMR spectra.

  • Eyring Equation: The free energy of activation (ΔG°) for the ring inversion is then calculated using the Eyring equation, which relates the rate constant to the temperature.

Computational Modeling (Density Functional Theory - DFT):

Computational methods, particularly DFT, are extensively used to model the ring inversion process and calculate the associated energy barriers.

  • Geometry Optimization: The ground state conformations (the two boat-like enantiomers) of the 1,4-benzodiazepine molecule are geometry-optimized to find their lowest energy structures.

  • Transition State Search: The transition state for the ring inversion, which is a higher energy, more planar conformation, is located on the potential energy surface. This is typically the most computationally demanding step. The "replica path method" is one advanced technique used to identify the transition state[7].

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized ground state and transition state structures. A true transition state is characterized by having exactly one imaginary frequency.

  • Energy Barrier Calculation: The energy barrier for the ring inversion is calculated as the difference in energy between the transition state and the ground state conformation. Solvent effects can also be incorporated into these calculations to provide more accurate results[1].

Visualizing Conformational Dynamics

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Conformational Inversion of 1,4-Benzodiazepine Boat Conformation 1 (P) Boat Conformation 1 (P) Transition State Transition State Boat Conformation 1 (P)->Transition State ΔG‡ Boat Conformation 2 (M) Boat Conformation 2 (M) Transition State->Boat Conformation 2 (M)

Caption: Energy profile for the ring inversion of a 1,4-benzodiazepine.

G cluster_1 Dynamic NMR Experimental Workflow A Sample Preparation B Variable Temperature NMR Measurement A->B C NMR Lineshape Analysis B->C D Calculation of Rate Constants (k) C->D E Eyring Plot Analysis D->E F Determination of ΔG‡ E->F

Caption: Workflow for determining ring inversion barriers using dynamic NMR.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of 1-(1-Benzoyl-4-piperidinyl)azepane, a nitrogen-containing heterocyclic compound. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary.

Segregation and Storage of Chemical Waste

Proper segregation and storage of chemical waste are the first steps in the disposal process.

  • Waste Container: Use a dedicated, clearly labeled, and leak-proof container for the waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and date.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals. Keep the container securely closed at all times, except when adding waste.

Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or in the regular solid waste stream. Improper disposal can lead to environmental contamination and potential legal and financial liabilities.

The recommended procedure for disposal is as follows:

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for chemical waste disposal. Always consult these guidelines first.

  • Contact a Licensed Waste Disposal Contractor: The disposal of this chemical must be handled by a licensed and reputable hazardous waste disposal company. Your EHS department will have a list of approved contractors.

  • Incineration: The preferred method of disposal for many organic compounds of this nature is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]

  • Container Handover: Ensure the waste container is clean on the exterior and properly sealed before it is handed over to the waste disposal contractor.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Wear Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Hazard Profile of Related Compounds

To provide a clearer understanding of the potential risks associated with this compound, the following table summarizes the hazards of related piperidine and azepane compounds.

Compound Class Potential Hazards References
Piperidine Derivatives Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage, Highly flammable liquid and vapor.[1][2]
Azepane Colorless liquid with an ammonia-like odor, Toxic by ingestion, Corrosive to metals and tissue, Combustion produces toxic oxides of nitrogen.[3]
Nitrogen Heterocycles May be harmful to aquatic life.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound

References

Personal protective equipment for handling 1-(1-Benzoyl-4-piperidinyl)azepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 1-(1-Benzoyl-4-piperidinyl)azepane in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is paramount. The following table summarizes the required PPE, which should be worn at all times in the laboratory.[1][2][3][4]

Protection Type Specific PPE Purpose
Eye Protection Chemical Splash Goggles or Safety Glasses with side shieldsProtects eyes from potential splashes of the chemical.[2][3][4]
Face ShieldRecommended when there is a significant risk of splashing.[2][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact with the chemical.[2][3][4][5] It is advisable to consult the glove manufacturer's resistance guide for specific chemicals.[5]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[1][2][4]
Foot Protection Closed-toe shoesPrevents injuries from spills or dropped objects.[3][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes inhalation of any potential vapors or aerosols.[6]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidents.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Ensure fume hood is operational A->B C Gather all necessary materials B->C D Dispense this compound in fume hood C->D Proceed to handling E Keep container tightly closed when not in use D->E F Conduct experiment E->F G Decontaminate work surfaces F->G Experiment complete H Segregate and label waste G->H I Dispose of waste in designated containers H->I J Remove and dispose of gloves I->J K Wash hands thoroughly J->K

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Before handling the compound, ensure you are wearing all the required personal protective equipment as outlined in the table above.[3][4]

    • Verify that the chemical fume hood or other local exhaust ventilation is functioning correctly.[6]

    • Assemble all necessary equipment and reagents to avoid interruptions during handling.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[6]

    • Avoid direct contact with skin and eyes.[6][7] In case of accidental contact, follow the first aid measures outlined below.

    • Keep the container of the chemical tightly closed when not in use to prevent the release of vapors.[7]

    • Do not eat, drink, or smoke in the laboratory area.[8]

  • Cleanup:

    • After handling, decontaminate all work surfaces with an appropriate solvent and cleaning agent.

    • Thoroughly wash your hands with soap and water after removing your gloves.[7]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Management Workflow Diagram

start Waste Generation solid_waste Contaminated Solids (e.g., gloves, paper towels) start->solid_waste liquid_waste Unused/Waste Solutions start->liquid_waste sharp_waste Contaminated Sharps (e.g., needles, glass) start->sharp_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharp_container Puncture-Proof Sharps Container sharp_waste->sharp_container disposal Dispose via Institutional EHS Procedures solid_container->disposal liquid_container->disposal sharp_container->disposal

Caption: Waste segregation and disposal plan.

Disposal Guidelines:

  • Waste Segregation: All waste contaminated with this compound must be segregated into appropriate, clearly labeled waste containers.

  • Solid Waste: Dispose of contaminated items such as gloves, absorbent pads, and weighing papers in a designated solid chemical waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[9]

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Follow your institution's guidelines for the disposal of empty chemical containers.

  • Institutional Procedures: All chemical waste must be disposed of in accordance with local, state, and federal regulations, and through your institution's Environmental Health and Safety (EHS) department.[9][10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[9][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][11]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][11]
Spill Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.